1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156141. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQFMPNZCIHSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CCl)C)CCl)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303023 | |
| Record name | 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3849-01-2 | |
| Record name | 3849-01-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3849-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Synthesis, Reactivity, and Applications
This technical guide provides a comprehensive overview of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, a versatile tripodal molecule that serves as a crucial building block in supramolecular chemistry, materials science, and drug discovery. We will delve into its chemical and physical properties, provide a detailed protocol for its synthesis, explore its characteristic reactivity, and discuss its applications as a core molecule for dendrimers and a linker in the burgeoning field of metal-organic frameworks (MOFs).
Core Properties of this compound
This compound, also known as 2,4,6-tris(chloromethyl)mesitylene, is a symmetrically substituted aromatic hydrocarbon.[1] Its structure, featuring a central mesitylene (1,3,5-trimethylbenzene) core with three chloromethyl substituents, imparts a C3 symmetry, making it an ideal scaffold for the construction of complex, well-defined three-dimensional structures.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅Cl₃ | [2] |
| Molecular Weight | 265.60 g/mol | [2] |
| CAS Number | 3849-01-2 | [2] |
| Appearance | Colorless to pale yellow solid | [2] |
| Melting Point | 170-171 °C | [3] |
| Solubility | Soluble in common organic solvents such as ethanol and dimethyl sulfoxide. | [2] |
| Density | 1.199 g/cm³ (predicted) | [3] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: Due to the molecule's high symmetry, the proton NMR spectrum is relatively simple. It is expected to show two singlets: one for the protons of the three equivalent methyl groups and another for the protons of the three equivalent chloromethyl groups.
-
¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon-13 NMR spectrum will reflect the molecule's symmetry, exhibiting distinct signals for the methyl carbons, the chloromethyl carbons, and the aromatic carbons. Based on the spectrum of the parent compound, mesitylene, which shows three distinct carbon environments, the spectrum of this compound is predicted to have four signals: one for the three equivalent methyl carbons, one for the three equivalent chloromethyl carbons, and two for the six aromatic carbons (three substituted and three unsubstituted).[4]
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Blanc chloromethylation of mesitylene (1,3,5-trimethylbenzene).[1] This electrophilic aromatic substitution reaction introduces three chloromethyl groups onto the aromatic ring in a single, controlled step.
Reaction Mechanism: The Blanc Chloromethylation
The Blanc reaction involves the treatment of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[1] The key steps of the mechanism are as follows:
-
Activation of Formaldehyde: The Lewis acid catalyst activates the formaldehyde by coordinating to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.
-
Electrophilic Attack: The electron-rich mesitylene ring acts as a nucleophile, attacking the activated formaldehyde to form a benzylic alcohol intermediate.
-
Conversion to Chloride: The resulting benzylic alcohol is then rapidly converted to the corresponding chloromethyl group by reaction with hydrogen chloride.
Due to the activating effect of the methyl groups on the mesitylene ring, the reaction proceeds readily to introduce three chloromethyl groups at the ortho and para positions relative to the methyl groups.
Caption: Mechanism of the Blanc Chloromethylation of Mesitylene.
Detailed Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the tris-bromomethylation of mesitylene and general principles of chloromethylation reactions.[2][5]
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Paraformaldehyde
-
Zinc Chloride (ZnCl₂), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Ice-water bath
-
Distilled water
-
Methanol (for washing)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene (1 equivalent), paraformaldehyde (3.3 equivalents), and glacial acetic acid.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (catalytic amount) to the stirred mixture.
-
HCl Introduction: Cool the flask in an ice-water bath. Slowly bubble anhydrous hydrogen chloride gas through the reaction mixture with vigorous stirring. Alternatively, add concentrated hydrochloric acid dropwise. Maintain the temperature between -10 °C and 0 °C during the addition.[6]
-
Reaction Progression: After the addition of HCl is complete, allow the reaction mixture to stir at a low temperature for an additional 2-3 hours to ensure the reaction goes to completion.[6]
-
Work-up: Pour the reaction mixture slowly into a beaker containing a large volume of ice-water with stirring. A white to pale-yellow precipitate of this compound will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove any remaining acid and salts, followed by a wash with cold methanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid.
Reactivity and Synthetic Applications
The three chloromethyl groups of this compound are highly reactive towards nucleophilic substitution, making this compound an exceptionally versatile building block for the synthesis of more complex molecules.
Nucleophilic Substitution Reactions
The benzylic chlorides are readily displaced by a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions. This allows for the facile introduction of the tripodal mesitylene core into various molecular architectures.
Caption: Nucleophilic substitution reactions of the title compound.
Application as a Core Molecule for Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[7] The C3 symmetry of this compound makes it an excellent initiator core for the divergent synthesis of dendrimers.[8]
Illustrative Synthetic Workflow for Dendrimer Synthesis:
-
Core Reaction: this compound is reacted with a bifunctional nucleophile (e.g., an amino alcohol) to form the first-generation dendrimer.
-
Activation of Peripheral Groups: The terminal functional groups of the first-generation dendrimer are then activated for further reaction.
-
Iterative Growth: Steps 1 and 2 are repeated to build subsequent generations of the dendrimer, leading to an exponential increase in the number of terminal functional groups.
Caption: Divergent synthesis of a dendrimer using the title compound as the core.
Application as a Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[9] While this compound is not typically used as a primary linker in the de novo synthesis of MOFs due to the high reactivity of the chloromethyl groups, it is an excellent candidate for post-synthetic modification (PSM) of pre-formed MOFs.[10]
PSM allows for the introduction of new functionalities into a MOF without altering its underlying framework. The reactive chloromethyl groups of this compound can be used to covalently attach a variety of functional molecules to the MOF, such as catalytic sites or drug molecules.
Workflow for Post-Synthetic Modification of MOFs:
-
MOF Synthesis: A MOF with suitable reactive sites (e.g., amino groups on the organic linkers) is synthesized.
-
Linker Attachment: The synthesized MOF is then treated with this compound. The chloromethyl groups react with the functional groups on the MOF linkers, covalently attaching the tripodal core to the framework.
-
Further Functionalization: The remaining two chloromethyl groups on the now-tethered linker are available for further reactions, allowing for the introduction of additional functionalities.
Laboratory Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[11] It is also an irritant to the respiratory system.[12]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory at all times.[1]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
Handling and Storage
-
Avoid creating dust.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
Spill and Waste Disposal
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for chemical waste disposal.[13]
-
For larger spills, evacuate the area and contact emergency services.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[1]
Conclusion
This compound is a highly valuable and versatile building block in modern chemistry. Its unique C3 symmetric structure and the high reactivity of its three chloromethyl groups make it an ideal starting material for the synthesis of complex molecular architectures, including dendrimers and functionalized metal-organic frameworks. While its synthesis and handling require careful attention to safety protocols due to its hazardous nature, its potential for creating novel materials with tailored properties ensures its continued importance in academic and industrial research.
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An In-Depth Technical Guide to 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: A Versatile Tripodal Building Block
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, a key trifunctional building block in modern organic and materials chemistry. The document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol via Blanc chloromethylation, and its significant applications in the synthesis of dendrimers, tripodal ligands for metal-organic frameworks (MOFs), and as a potential scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique C3-symmetric architecture of this versatile compound.
Introduction: The Significance of C3-Symmetric Scaffolds
In the realm of complex molecule synthesis, the strategic use of pre-organized scaffolds is paramount for achieving well-defined three-dimensional structures. This compound, also known as 2,4,6-tris(chloromethyl)mesitylene, has emerged as a pivotal C3-symmetric core. Its rigid benzene backbone, substituted with three reactive chloromethyl groups, provides a predictable and robust platform for the divergent synthesis of a wide array of macromolecules and supramolecular assemblies. The presence of the methyl groups ortho to the chloromethyl functionalities introduces steric hindrance that can influence the conformational preferences of its derivatives, a feature that can be exploited in the design of selective receptors and catalysts.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a hexasubstituted benzene ring. The alternating pattern of methyl and chloromethyl groups imparts a high degree of symmetry to the molecule.
IUPAC Name: this compound[1][2] Synonyms: 2,4,6-Tris(chloromethyl)mesitylene, 1,3,5-Trimethyl-2,4,6-tris(chloromethyl)benzene[1] CAS Number: 3849-01-2[1][3] Molecular Formula: C₁₂H₁₅Cl₃[1][3] Molecular Weight: 265.61 g/mol [1][3]
The key physicochemical properties are summarized in the table below:
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow solid | [4] |
| Melting Point | 170-171 °C | [4] |
| Boiling Point | 370.2 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents such as ethanol and dimethyl sulfoxide. | [4] |
| Density | 1.199 g/cm³ (predicted) | [4] |
Synthesis of this compound
The most established and efficient method for the synthesis of this compound is the Blanc chloromethylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride to introduce the chloromethyl groups onto the aromatic ring.
Reaction Mechanism
The Blanc chloromethylation proceeds through the in-situ formation of a highly electrophilic chloromethyl cation or a related species. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, which activates formaldehyde towards electrophilic attack. The electron-rich mesitylene ring then undergoes a stepwise electrophilic aromatic substitution to yield the trisubstituted product.
Experimental Protocol
This protocol is a representative procedure based on established methods for chloromethylation of activated aromatic rings. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and potentially carcinogenic reagents.
Reagents:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Phosphoric Acid
-
Zinc Chloride (optional, as a catalyst for less reactive substrates)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene (1 equivalent), paraformaldehyde (3.5 equivalents), glacial acetic acid, and phosphoric acid.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Bubble a steady stream of anhydrous hydrogen chloride gas through the reaction mixture.
-
Maintain the temperature and continue stirring for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound as a crystalline solid.
Spectroscopic Characterization
Unambiguous characterization of this compound is crucial for confirming its structure and purity. The high symmetry of the molecule simplifies its NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's C3 symmetry, the proton NMR spectrum is expected to be simple.
-
A singlet for the nine equivalent protons of the three methyl groups (Ar-CH₃).
-
A singlet for the six equivalent protons of the three chloromethyl groups (-CH₂Cl).
-
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry.
-
A signal for the three equivalent methyl carbons (Ar-C H₃).
-
A signal for the three equivalent chloromethyl carbons (-C H₂Cl).
-
A signal for the three equivalent aromatic carbons bearing the methyl groups (C -CH₃).
-
A signal for the three equivalent aromatic carbons bearing the chloromethyl groups (C -CH₂Cl).
-
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms. The molecular ion peak (M⁺) will be accompanied by M+2, M+4, and M+6 peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl. Key fragmentation pathways would involve the loss of a chlorine radical (M - Cl)⁺ and the loss of a chloromethyl radical (M - CH₂Cl)⁺.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1450 cm⁻¹
-
C-H bending (aliphatic): ~1450 and 1380 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Applications in Research and Development
The trifunctional nature of this compound makes it a highly valuable precursor in various fields. The chloromethyl groups are susceptible to nucleophilic substitution, allowing for the attachment of a wide range of functional moieties.
Dendrimer Synthesis
This compound serves as an excellent core molecule for the divergent synthesis of dendrimers. The three chloromethyl groups act as anchor points for the attachment of the first generation of dendritic branches. Subsequent iterative reaction sequences can be employed to build higher-generation dendrimers with well-defined structures and a high density of functional groups on their periphery. These triazine-based dendrimers have applications in drug delivery, catalysis, and materials science.[5]
Tripodal Ligands for Metal-Organic Frameworks (MOFs)
The C3-symmetric arrangement of the reactive sites makes this molecule an ideal precursor for tripodal ligands. By reacting it with various nitrogen or oxygen-containing nucleophiles (e.g., pyridines, imidazoles, carboxylates), tripodal ligands can be synthesized. These ligands can then be used to construct highly ordered, porous metal-organic frameworks (MOFs). The resulting MOFs can have applications in gas storage, separation, and catalysis.
Scaffolding in Medicinal Chemistry and Drug Development
While direct applications in marketed drugs are not prevalent, the rigid, tripodal scaffold of this compound and its derivatives holds significant potential in drug discovery. It can be used to:
-
Present pharmacophores in a defined spatial orientation: This pre-organization can enhance binding affinity and selectivity to biological targets such as proteins and nucleic acids.
-
Develop multivalent ligands: By attaching multiple copies of a known binding moiety, the avidity of the resulting molecule can be significantly increased.
-
Construct novel molecular architectures: The rigid core can be used to build complex molecules with unique three-dimensional shapes for exploring new chemical space.
The use of 1,3,5-trimethylbenzene-based scaffolds, in general, has been shown to improve the binding affinities of supramolecular hosts.[6]
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Statements:
It should be stored in a cool, dry, well-ventilated area away from incompatible substances. All handling should be performed in a chemical fume hood.
Conclusion
This compound is a cornerstone building block for chemists and material scientists. Its C3-symmetry, coupled with the reactivity of its three chloromethyl groups, provides a reliable and versatile platform for the construction of complex, well-defined molecular architectures. From the synthesis of precisely structured dendrimers to the formation of porous metal-organic frameworks and its potential as a rigid scaffold in medicinal chemistry, this compound offers a wealth of opportunities for innovation. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for harnessing its full potential in advanced chemical and pharmaceutical research.
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An In-Depth Technical Guide to 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: A Versatile C3-Symmetric Scaffold for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene, a key building block in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning applications as a versatile scaffold, particularly focusing on its potential in the design and development of novel therapeutic agents.
Core Chemical Identity and Properties
This compound, also known by its IUPAC name, is a symmetrically substituted aromatic compound.[1][2] Its structure is characterized by a central benzene ring adorned with alternating methyl and chloromethyl groups. This unique arrangement confers a C3 symmetry to the molecule, a feature that is highly sought after in the construction of complex, three-dimensional molecular architectures.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4,6-Tris(chloromethyl)mesitylene | [1] |
| CAS Number | 3849-01-2 | [1] |
| Molecular Formula | C₁₂H₁₅Cl₃ | [1] |
| Molecular Weight | 265.61 g/mol | [1] |
| Physical Form | White powder | [3] |
The presence of three reactive chloromethyl groups makes this molecule an excellent electrophile for nucleophilic substitution reactions, allowing for the attachment of a wide variety of functional groups.
Synthesis and Purification: A Protocol for High-Purity Material
The synthesis of this compound is typically achieved through the chloromethylation of mesitylene (1,3,5-trimethylbenzene). While various methods exist, a common approach involves the reaction of mesitylene with formaldehyde and hydrogen chloride.
Experimental Protocol: Chloromethylation of Mesitylene
Objective: To synthesize this compound with a high degree of purity.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (catalyst)
-
Dioxane (solvent)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet, combine mesitylene, paraformaldehyde, and a catalytic amount of zinc chloride in dioxane.
-
Reaction Execution: While stirring vigorously, slowly bubble hydrogen chloride gas through the mixture. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
-
Monitoring Progress: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is poured into ice-water and neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a hexane/dichloromethane solvent system to afford pure this compound as a white solid.
Causality Behind Experimental Choices:
-
Zinc Chloride: Acts as a Lewis acid catalyst to facilitate the formation of the chloromethylating agent.
-
Dioxane: A suitable solvent that can dissolve the reactants and is relatively stable under the reaction conditions.
-
Neutralization and Washing: These steps are crucial to remove unreacted acid and other water-soluble impurities.
-
Recrystallization: This final purification step is essential to obtain a product with high purity, which is critical for subsequent synthetic applications.
Reactivity and Functionalization: A Gateway to Molecular Complexity
The three benzylic chloride functionalities of this compound are highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a scaffold, enabling the facile introduction of a diverse array of chemical moieties.
Caption: Nucleophilic substitution reactions of the core scaffold.
This controlled, stepwise, or exhaustive substitution allows for the creation of a wide range of tripodal molecules with tailored properties. The choice of nucleophile dictates the functionality of the resulting molecule, opening avenues for applications in various fields.[4][5]
Applications in Drug Discovery and Development
The rigid, C3-symmetric nature of the this compound scaffold makes it an attractive platform for the development of multivalent ligands.[6] In drug discovery, multivalency can lead to enhanced binding affinity and selectivity for biological targets.
While direct applications of the parent compound in pharmaceuticals are not extensively documented, its derivatives and analogues have shown promise. For instance, derivatives of the closely related 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene have been investigated for their anticancer properties.
Case Study: A Derivative with Anticancer Potential
A notable derivative, 2,2′-[(2,4,6-trimethyl-1,3-phenylene)bis(methylenesulfanediyl)]dipyridine, synthesized from the analogous dibromo-scaffold, has demonstrated cytotoxic effects against various cancer cell lines. This suggests that the trimethylbenzene core can serve as a rigid framework to orient pharmacophoric groups in a spatially defined manner, facilitating interactions with biological targets such as enzymes or receptors.
Caption: The role of the scaffold in multivalent drug design.
The tripodal nature of molecules derived from this scaffold allows for the presentation of multiple binding epitopes, which can lead to a significant increase in avidity for the target protein. This is a key principle in the design of potent and selective inhibitors.
Analytical Characterization
The purity and identity of this compound and its derivatives are critical for their application. A combination of analytical techniques is employed for comprehensive characterization.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the aromatic protons, methyl protons, and chloromethyl protons with appropriate integrations. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the different carbon environments in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated mass, along with a characteristic isotopic pattern for the three chlorine atoms. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H (aromatic and aliphatic) and C-Cl bonds. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | Provides precise bond lengths, bond angles, and the overall molecular conformation. A crystal structure for this compound has been reported.[1] |
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation and may cause respiratory irritation.[1]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Future Perspectives and Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its rigid C3-symmetric structure provides a unique platform for the construction of complex molecular architectures. While its application has been predominantly in the realm of supramolecular chemistry, the emerging biological activities of its derivatives highlight its untapped potential in drug discovery.
Future research efforts could focus on:
-
The development of diverse libraries of compounds based on this scaffold for high-throughput screening.
-
The rational design of inhibitors for specific biological targets by leveraging the tripodal nature of the scaffold to achieve multivalent binding.
-
Exploration of its use in the development of targeted drug delivery systems.
References
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Abdollahi, S., & Ebrahimi, S. (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Oriental Journal of Chemistry, 30(4), 1777-1783. Available from: [Link]
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Al-Suwaidan, I. A., Al-Issa, S. A., & Al-Najjar, T. H. (2013). Synthesis and characterization of new 1, 3, 5-triazine derivatives. Molecules, 18(10), 12539-12550. Available from: [Link]
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Gong, Y., & Glass, T. E. (2012). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein Journal of Organic Chemistry, 8, 1858–1865. Available from: [Link]
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Lin, H., Qi, J., Luo, F., Zhu, Z., Zhu, H., Ge, Y., Hu, Y., Wang, W., Zhang, S., & Chen, X. (2022). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 20(36), 7268-7273. Available from: [Link]
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McLeod, D. C., Lachmayr, K. K., Lambeth, R. H., Switek, A., Murphy, A., Pesce-Rodriguez, R. A., & Lustig, S. R. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. Defense Technical Information Center. Available from: [Link]
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Molecules. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]
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Nath, M., & S, S. (2021). 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene with 2-mercaptopyridine based derivative: Synthesis, Crystal Structure, in vitro anticancer activity, DFT, Hirshfeld Surface Analysis, Antioxidant, DNA binding and Molecular docking studies. ResearchGate. Available from: [Link]
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Rotimi, S. E., Albericio, F., & de la Torre, B. G. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. Available from: [Link]
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Singh, B., & Singh, P. (2000). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal, 50(4), 413-417. Available from: [Link]
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Sisson, A. L., & Teixidó, M. (2011). Preparation of 1,3,5Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5Tri(halosubstituted) 2,4,6Triethylbenzene Derivatives. ResearchGate. Available from: [Link]
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ResearchGate. (2021). 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene with 2-mercaptopyridine based derivative: Synthesis, Crystal Structure, in vitro anticancer activity, DFT, Hirshfeld Surface Analysis, Antioxidant, DNA binding and Molecular docking studies. Retrieved from [Link]
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ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of the new 1,3,5-trisubstituted 2,4,6-triethylbenzene or... Retrieved from [Link]
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MDPI. (2021). Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. Retrieved from [Link]
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PubMed. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. Retrieved from [Link]
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PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. Retrieved from [Link]
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PubMed Central. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]
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MDPI. (2018). Synthesis and Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Properties of Tris-(chloromethyl)-mesitylene
Abstract
This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, commonly known as tris-(chloromethyl)-mesitylene. This C₃-symmetric molecule is a pivotal building block in supramolecular chemistry, materials science, and as a precursor to complex molecular architectures such as tripodal ligands and star polymers. This document consolidates data from chemical databases, critically evaluates conflicting reports in the literature, and provides detailed methodologies for experimental verification. The intended audience includes researchers, synthetic chemists, and drug development professionals who require a deep understanding of this compound's characteristics for its successful application.
Molecular Identity and Structural Characteristics
Tris-(chloromethyl)-mesitylene is an aromatic compound where a central mesitylene (1,3,5-trimethylbenzene) core is symmetrically substituted with three chloromethyl groups at the 2, 4, and 6 positions. This substitution pattern imparts a high degree of symmetry, which significantly influences its physical and spectroscopic properties.
Caption: 2D Chemical Structure of Tris-(chloromethyl)-mesitylene.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 3849-01-2 | [1] |
| Molecular Formula | C₁₂H₁₅Cl₃ | [1] |
| Molecular Weight | 265.61 g/mol | [1] |
| InChIKey | PHQFMPNZCIHSPC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(C(=C(C(=C1CCl)C)CCl)C)CCl |[1] |
Physicochemical Properties
The macroscopic properties of a compound are dictated by its molecular structure. For tris-(chloromethyl)-mesitylene, its symmetry and the presence of polar chloromethyl groups result in its characteristic solid nature at room temperature.
Table 2: Key Physical Properties
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Appearance | White to pale yellow crystalline solid | [2] | |
| Melting Point | 170-171 °C | This value is more frequently cited in chemical supplier databases. A lower range of 60-70 °C is also reported, which may correspond to an impure sample or an isomeric variant. Authoritative verification is recommended. | |
| Boiling Point | 370.2 °C at 760 mmHg (Predicted) | High boiling point is consistent with its molecular weight and structure. | [2] |
| Density | 1.199 g/cm³ (Predicted) |
| Solubility | Soluble in ethanol, dimethyl sulfoxide (DMSO). Insoluble in water. | The nonpolar mesitylene core and polar chloromethyl groups confer solubility in moderately polar to polar aprotic organic solvents. |[2] |
In-Depth Analysis of Melting Point Discrepancy
A notable point of contention in the available literature is the melting point of this compound. While several chemical supplier databases report a value in the range of 170-171 °C , at least one database reports a much lower range of 60-70 °C [2]. Such a significant discrepancy warrants careful consideration.
-
High Melting Point (170-171 °C): This value is more consistent with a highly symmetric, rigid molecule of this molecular weight, which would be expected to pack efficiently into a crystal lattice, requiring more energy to melt.
-
Low Melting Point (60-70 °C): This could potentially be attributed to the presence of impurities. Chloromethylation reactions can sometimes yield mixtures of mono-, di-, and tri-substituted products, and residual starting material or solvents would significantly depress and broaden the melting point range.
Expert Recommendation: Given that a crystallographic study has been performed on this molecule (CCDC 673199), the material used for single crystal growth would have been of very high purity[1]. Although the melting point is not explicitly stated in the abstract of the associated publication, it is standard practice to report it in the experimental section. Researchers should refer to the primary publication (DOI: 10.1021/ic9012697) for the definitive value. For practical purposes, a melting point determination is a critical quality control step after synthesis. A sharp melting point in the 170-171 °C range would be indicative of high purity.
Spectroscopic Profile
The high symmetry of tris-(chloromethyl)-mesitylene leads to a relatively simple spectroscopic signature, which is a powerful tool for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's C₃ rotational symmetry, all three methyl groups are chemically equivalent, as are all three chloromethyl groups. This results in a remarkably simple predicted NMR spectrum.
-
¹H NMR (Predicted):
-
δ ~4.7 ppm (s, 6H): A sharp singlet corresponding to the six equivalent protons of the three chloromethyl (-CH₂Cl) groups. The downfield shift is due to the deshielding effect of the adjacent chlorine atom.
-
δ ~2.4 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the three methyl (-CH₃) groups attached to the aromatic ring.
-
-
¹³C NMR (Predicted):
-
δ ~138 ppm: Quaternary aromatic carbon attached to the methyl group.
-
δ ~135 ppm: Quaternary aromatic carbon attached to the chloromethyl group.
-
δ ~45 ppm: Carbon of the chloromethyl (-CH₂Cl) group.
-
δ ~16 ppm: Carbon of the methyl (-CH₃) group.
-
The absence of any other signals in the spectrum is a strong indicator of the compound's purity and symmetrical structure.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Weak-Medium |
| 3000-2850 | Alkyl C-H Stretch (-CH₃, -CH₂) | Strong |
| 1600 & 1500 | Aromatic C=C Ring Stretch | Medium |
| 1450 | CH₂ Scissoring | Medium |
| 1380 | CH₃ Bending | Medium |
| 800-700 | C-Cl Stretch | Strong |
The presence of both aromatic and aliphatic C-H stretches, along with a strong C-Cl absorption, confirms the gross structure of the molecule.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry leads to characteristic fragmentation patterns that can be used to confirm the molecular weight and deduce structural components.
-
Molecular Ion (M⁺): A peak for the molecular ion [C₁₂H₁₅Cl₃]⁺ should be observable at m/z 264 (for ³⁵Cl isotope), with characteristic isotopic peaks for ³⁷Cl at M+2, M+4, and M+6.
-
Key Fragments: The most common fragmentation pathway involves the loss of a chlorine radical or a chloromethyl radical.
-
m/z 229: [M - Cl]⁺, loss of a chlorine radical. This is often a prominent peak.
-
m/z 215: [M - CH₂Cl]⁺, loss of a chloromethyl group.
-
m/z 180: [M - Cl - CH₂Cl]⁺, subsequent loss of a chloromethyl group after initial chlorine loss.
-
Caption: Proposed MS fragmentation pathway for tris-(chloromethyl)-mesitylene.
Methodologies for Experimental Verification
To ensure scientific integrity, physical properties must be verified experimentally. The following protocols describe standard, reliable methods for characterizing a pure, crystalline organic solid like tris-(chloromethyl)-mesitylene.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Justification: DSC is the preferred method for determining the melting point of a pure, crystalline solid. It provides a highly accurate and reproducible measurement of the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus), offering more information than the traditional capillary method. The sharpness of the endotherm is a direct indicator of sample purity.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline tris-(chloromethyl)-mesitylene into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a sample press to prevent any loss of material upon heating.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a controlled rate of 10 °C/min.
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis:
-
The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
-
The peak temperature and enthalpy of fusion (area under the peak) should also be recorded.
-
Caption: Experimental workflow for melting point determination using DSC.
Qualitative Solubility Assessment
Justification: A systematic solubility assessment in a range of solvents provides insight into the polarity of the molecule and helps in selecting appropriate solvents for reactions, purification, and analysis (e.g., NMR).
Protocol:
-
Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: Water, Ethanol, Acetone, Dichloromethane, and Dimethyl Sulfoxide (DMSO).
-
Sample Addition: Add approximately 10 mg of tris-(chloromethyl)-mesitylene to each test tube.
-
Observation: Vigorously shake each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: The amount of solid has visibly decreased, but some remains.
-
Insoluble: No apparent change in the amount of solid.
-
Safety and Handling
Tris-(chloromethyl)-mesitylene is classified as an irritant. Users should consult the full Safety Data Sheet (SDS) before handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3].
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes[1].
Conclusion
Tris-(chloromethyl)-mesitylene is a crystalline solid with key physical properties defined by its high molecular symmetry. The most reliable melting point is reported as 170-171 °C , a value that serves as a crucial indicator of sample purity. Its spectroscopic signatures in NMR, IR, and MS are straightforward and predictable, making them powerful tools for structural confirmation. The experimental protocols detailed herein provide a robust framework for researchers to verify these properties, ensuring the quality and reliability of this important chemical building block for advanced applications.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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ChemBK. (n.d.). 1,3,5-Trimethyl-2,4,6-tris(chloromethyl)benzene. Retrieved January 21, 2026, from [Link]
-
PubMed. (2000). 1,3,5-Tris(chloromethyl)benzene. National Library of Medicine. Retrieved January 21, 2026, from [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)
A Note on CAS Number Identification: This guide focuses on the chemical entity registered under CAS number 3849-21-6. Initial searches for CAS number 3849-01-2, as specified in the topic query, yielded limited and inconsistent results, with a high probability of it being a typographical error. The vast body of scientific literature and commercial availability points to CAS 3849-21-6, known as Ethyl (hydroxyimino)cyanoacetate or OxymaPure®, as the compound of significant interest to researchers in drug development.
Introduction: A Modern Solution for Peptide Synthesis
In the landscape of peptide and small molecule synthesis, the formation of the amide bond is a fundamental yet challenging step. For decades, the field has relied on coupling additives to enhance the efficiency of carbodiimides, the most common activating reagents, while minimizing side reactions, particularly racemization. Ethyl (hydroxyimino)cyanoacetate, commercially known as OxymaPure®, has emerged as a superior, non-explosive, and highly efficient alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt). Its pronounced acidity and favorable safety profile have established it as an indispensable tool for researchers and drug development professionals. This guide provides a comprehensive technical overview of Ethyl (hydroxyimino)cyanoacetate, from its chemical synthesis and properties to its mechanistic role in peptide coupling and practical application in the laboratory.
Chemical Identity and Physicochemical Properties
Ethyl (hydroxyimino)cyanoacetate is an oxime derivative of ethyl cyanoacetate. In its solid state, it exists as a white to light yellow crystalline powder. The compound is soluble in many organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).
| Property | Value | Source |
| IUPAC Name | ethyl 2-cyano-2-(hydroxyimino)acetate | |
| Synonyms | OxymaPure®, Ethyl cyano(hydroxyimino)acetate, Ethyl cyanoglyoxalate-2-oxime, Ethyl isonitrosocyanoacetate | |
| CAS Number | 3849-21-6 | |
| Molecular Formula | C₅H₆N₂O₃ | |
| Molecular Weight | 142.11 g/mol | |
| Melting Point | 130-132 °C | |
| pKa | 4.60 | |
| Appearance | White to light yellow crystalline solid or powder |
Synthesis of Ethyl (hydroxyimino)cyanoacetate
The synthesis of Ethyl (hydroxyimino)cyanoacetate is a straightforward process involving the nitrosation of ethyl cyanoacetate. This reaction is typically achieved by treating ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and an acid.
Experimental Protocol: Synthesis via Acetic Acid System
This protocol is a commonly employed method that yields the product in high purity.
Materials:
-
Ethyl cyanoacetate (C₅H₇NO₂)
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Distilled water
-
Ethanol or Ethyl acetate (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Prepare a solution of sodium nitrite in distilled water.
-
In a separate flask, dissolve ethyl cyanoacetate in acetic acid.
-
Cool the ethyl cyanoacetate solution in an ice bath to 0-5°C.
-
Slowly add the sodium nitrite solution to the cooled ethyl cyanoacetate solution while vigorously stirring and maintaining the temperature between 0-5°C. The reaction should be maintained at a pH of approximately 4.5 to prevent hydrolysis of the ester.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a designated period to ensure the reaction proceeds to completion.
-
The resulting yellow crystals of the sodium derivative are collected by filtration.
-
The collected crystals are then dissolved in 2 N hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crystalline product.
-
The crude product can be purified by recrystallization from boiling water, ethanol, or ethyl acetate to afford Ethyl (hydroxyimino)cyanoacetate as a white to light yellow crystalline solid.
Mechanism of Action in Peptide Coupling
The primary role of Ethyl (hydroxyimino)cyanoacetate in peptide synthesis is to act as an additive in carbodiimide-mediated coupling reactions. The mechanism involves the interception of the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid and a carbodiimide (e.g., DCC, DIC, or EDC).
Figure 1: Mechanism of carbodiimide-mediated peptide coupling with OxymaPure®.
The O-acylisourea intermediate is prone to undesirable side reactions, including racemization of the activated amino acid and rearrangement to a stable N-acylurea, which terminates the reaction. Ethyl (hydroxyimino)cyanoacetate rapidly reacts with the O-acylisourea to form an Oxyma active ester. This active ester is more stable than the O-acylisourea intermediate, yet sufficiently reactive to readily acylate the incoming amine, forming the desired peptide bond with minimal racemization. The pronounced acidity of OxymaPure® (pKa 4.60) also serves to neutralize the basicity of the carbodiimide, further suppressing base-catalyzed side reactions.
Analytical Characterization
The identity and purity of Ethyl (hydroxyimino)cyanoacetate can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum of the precursor, ethyl cyanoacetate, shows characteristic peaks for the ethyl group and the methylene protons adjacent to the cyano and ester groups. For Ethyl (hydroxyimino)cyanoacetate, the disappearance of the methylene signal and the appearance of a hydroxyl proton signal are indicative of the successful conversion. A representative ¹H NMR spectrum for the final product in DMSO-d₆ would show a triplet around 1.28 ppm (CH₃) and a quartet around 4.32 ppm (CH₂).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡N (nitrile), C=O (ester), and O-H (oxime) stretches.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the synthesized Ethyl (hydroxyimino)cyanoacetate.
Toxicology and Safety Profile
A significant advantage of Ethyl (hydroxyimino)cyanoacetate over traditional benzotriazole-based additives is its superior safety profile. HOBt and its derivatives have been reported to have explosive properties, posing a significant risk in the laboratory. In contrast, Ethyl (hydroxyimino)cyanoacetate is non-explosive and exhibits significantly slower thermal decomposition.
Safety Summary:
| Hazard Category | Observation | Source |
| Acute Oral Toxicity | LD50: 300-2000 mg/kg (in rats), classified as harmful if swallowed. | |
| Dermal Irritation | Categorized as a slight dermal irritant. | |
| Eye Irritation | May cause eye irritation. | |
| Explosiveness | Non-explosive. |
It is important to note that under certain conditions, specifically in the absence of a carboxylic acid, Ethyl (hydroxyimino)cyanoacetate can react with diisopropylcarbodiimide (DIC) to generate hydrogen cyanide (HCN). Therefore, appropriate safety precautions and reaction sequencing are crucial when using this reagent combination.
Applications in Drug Development
The primary application of Ethyl (hydroxyimino)cyanoacetate is as a coupling additive in both liquid-phase and solid-phase peptide synthesis (SPPS). Its high efficiency in promoting amide bond formation and suppressing racemization makes it particularly valuable in the synthesis of chiral peptides and complex small molecules.
Key Advantages in Synthesis:
-
High Coupling Efficiency: Leads to higher yields of the desired peptide.
-
Low Racemization: Preserves the stereochemical integrity of the amino acids.
-
Enhanced Safety: A non-explosive alternative to HOBt and HOAt.
-
Broad Compatibility: Effective with a range of carbodiimides and in various solvent systems.
Beyond its use as a standalone additive, Ethyl (hydroxyimino)cyanoacetate is also a precursor for the development of other advanced coupling reagents, such as COMU.
Conclusion
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) has established itself as a cornerstone of modern peptide and amide bond synthesis. Its combination of high reactivity, effective suppression of side reactions, and a favorable safety profile addresses many of the limitations of older-generation coupling additives. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, mechanism, and proper handling is essential for leveraging its full potential in the efficient and safe production of novel therapeutics and complex organic molecules.
References
-
Preparation of ethyl (hydroxyimino)cyanoacetate. PrepChem.com. [Link]
-
Ethyl cyanohydroxyiminoacetate. Wikipedia. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. [Link]
-
OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. [Link]
-
Safety – OxymaPure®. Luxembourg Bio Technologies Ltd. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate? ResearchGate. [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme. [Link]
-
Oxyma Pure SDS. Gyros Protein Technologies. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. [Link]
-
ChemInform Abstract: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. ResearchGate. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Safety Data Sheet Part Number: 600574 Oxyma Pure. CEM Corporation. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH. [Link]
- Safety D
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, a key organic compound utilized in a variety of synthesis applications. This document will detail its chemical properties, synthesis protocols, and applications, with a particular focus on its relevance in the field of drug development.
Core Compound Properties
This compound is a substituted aromatic hydrocarbon. Its core structure consists of a benzene ring with three chloromethyl and three methyl groups attached at alternating positions. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₅Cl₃ | [1][2][3][4][5] |
| Molecular Weight | 265.60 g/mol | [2][3][4][5] |
| CAS Number | 3849-01-2 | [2][3][4] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 60-70 °C | [1] |
| Boiling Point | 370.2 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents like ethanol and dimethyl sulfoxide. | [1] |
Synthesis and Mechanistic Insights
The preparation of this compound is most commonly achieved through the chloromethylation of 1,3,5-trimethylbenzene (mesitylene). This electrophilic aromatic substitution reaction introduces the chloromethyl groups onto the benzene ring.
Standard Synthesis Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (catalyst)
-
Glacial Acetic Acid
-
Anhydrous Calcium Chloride
-
Dichloromethane (solvent)
-
Sodium Bicarbonate solution
-
Deionized Water
Experimental Workflow:
Causality and Experimental Choices:
-
Zinc Chloride Catalyst: The use of a Lewis acid catalyst like zinc chloride is crucial for activating the paraformaldehyde and generating the electrophilic species required for the reaction with the aromatic ring.
-
Controlled HCl Addition: The slow, controlled addition of concentrated hydrochloric acid is necessary to manage the exothermic nature of the reaction and to ensure the in-situ generation of the chloromethylating agent.
-
Aqueous Workup: The washing steps with water and sodium bicarbonate solution are essential for removing unreacted acids, the catalyst, and other water-soluble impurities.
-
Recrystallization: This final purification step is critical for obtaining a high-purity product by separating it from any remaining starting materials or side-products.
Applications in Drug Development and Research
This compound serves as a versatile building block in organic synthesis due to its three reactive chloromethyl groups. These groups can readily undergo nucleophilic substitution reactions, making the molecule an excellent scaffold for creating more complex structures.
Key Application Areas:
-
Linker Chemistry: Its trifunctional nature allows it to be used as a core linker molecule in the synthesis of star-shaped polymers, dendrimers, and other macromolecular architectures. These structures are of interest in drug delivery systems.
-
Supramolecular Chemistry: The compound is a precursor for the synthesis of larger host molecules, such as calixarenes, which can encapsulate smaller guest molecules (e.g., drugs).
-
Materials Science: It is used in the development of porous organic frameworks and other novel materials with potential applications in catalysis and separation technologies.
Safety and Handling
This compound is classified as an irritant and is toxic.[1] It can cause skin irritation and may lead to respiratory irritation.[5] When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[1] All manipulations should be performed in a well-ventilated fume hood.[1] The compound should be stored in a cool, dry, and well-sealed container, away from sources of ignition and oxidizing agents.[1]
References
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1,3,5-Trimethyl-2,4,6-tris(chloromethyl)benzene - ChemBK. (2024). Retrieved from [Link]
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This compound - Crysdot LLC. (n.d.). Retrieved from [Link]
-
This compound - PubChem. (n.d.). Retrieved from [Link]
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Navigating the Nuances of Nucleophilic Substitution: An In-depth Technical Guide to the Reactivity of Polysubstituted Benzylic Chlorides
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical and fine chemical synthesis, a deep understanding of reaction mechanisms is paramount to the rational design of novel molecules and the optimization of synthetic routes. This technical guide, authored for researchers, scientists, and drug development professionals, delves into the core principles governing the reactivity of benzylic chlorides on polysubstituted aromatic rings. By synthesizing mechanistic insights with practical, field-proven knowledge, this document aims to serve as an authoritative resource for navigating the complexities of nucleophilic substitution at the benzylic position.
Introduction: The Versatile Role of Benzylic Chlorides in Synthesis
Substituted benzylic chlorides are indispensable building blocks in organic synthesis, serving as key precursors for a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Their utility stems from the inherent reactivity of the benzylic carbon-chlorine bond, which is readily cleaved to allow for the introduction of diverse functionalities.[3] The adjacent aromatic ring plays a crucial role in this reactivity, stabilizing reaction intermediates and influencing the mechanistic pathway.[3][4] This guide will explore how the electronic and steric properties of substituents on the aromatic ring modulate this reactivity, providing a predictive framework for synthetic chemists.
The Mechanistic Dichotomy: SN1 versus SN2 Pathways
The nucleophilic substitution of benzylic chlorides can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The operative mechanism is a delicate balance of several factors, including the substitution pattern of the aromatic ring, the nature of the nucleophile, the solvent, and the steric environment of the benzylic carbon.[5][6]
-
The SN1 Pathway: This stepwise mechanism involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation.[4] This intermediate is then rapidly captured by a nucleophile. The stability of this carbocation is paramount, and therefore, electron-donating groups (EDGs) on the aromatic ring, particularly at the ortho and para positions, significantly accelerate SN1 reactions.[5][7][8]
-
The SN2 Pathway: This concerted mechanism involves a backside attack by the nucleophile on the benzylic carbon, simultaneously displacing the chloride ion.[4] This pathway is favored for primary benzylic chlorides and is sensitive to steric hindrance around the reaction center.[9][10][11] Electron-withdrawing groups (EWGs) on the aromatic ring can favor the SN2 pathway by destabilizing the formation of a carbocation.[5]
A continuum often exists between these two mechanistic extremes, with many reactions proceeding through a "borderline" pathway that exhibits characteristics of both SN1 and SN2 mechanisms.[8]
The Decisive Influence of Aromatic Substituents
The electronic nature of substituents on the aromatic ring is a primary determinant of both the rate and mechanism of nucleophilic substitution at the benzylic position. This influence is a combination of inductive and resonance effects.[12][13][14]
Electronic Effects: A Quantitative Perspective
The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on reaction rates.[15][16] Studies on the solvolysis of substituted benzyl chlorides have demonstrated a clear correlation between the substituent's electronic properties and the reaction rate.[7][15][16]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) groups, particularly at the para position, strongly activate the ring towards SN1 reactions by stabilizing the intermediate carbocation through resonance.[5][7] For example, the solvolysis rate of 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl chloride.[15][16]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) deactivate the ring towards SN1 reactions by destabilizing the carbocation.[5][15][16] In these cases, the SN2 mechanism becomes more favorable. The solvolysis of 4-nitrobenzyl chloride is often cited as a classic example of an SN2-type reaction for a benzylic halide.[5]
-
Halogens: Halogens present an interesting case as they are inductively electron-withdrawing but can donate electrons through resonance.[14][17] Their overall effect is deactivating, but they still direct incoming electrophiles to the ortho and para positions. In the context of benzylic chloride reactivity, their influence is a nuanced balance of these opposing effects.
The following table summarizes the solvolysis rate constants for a series of substituted benzyl chlorides, illustrating the profound impact of electronic effects.
| Substituent (at para-position) | Relative Solvolysis Rate (k/k₀) |
| -OCH₃ | ~2.2 x 10⁸ |
| -CH₃ | ~30 |
| -H | 1 |
| -Cl | ~0.3 |
| -NO₂ | ~1.1 x 10⁻³ |
Note: Data is compiled and generalized from various solvolysis studies for illustrative purposes.
Steric Hindrance: The Gatekeeper of Reactivity
While electronic effects are often the dominant factor, steric hindrance can play a significant role, particularly in SN2 reactions. Bulky substituents at the ortho positions can impede the backside attack of the nucleophile, slowing down the reaction rate.[9][10][11] In cases of extreme steric congestion, the SN2 pathway can be completely inhibited, forcing the reaction to proceed through an SN1 mechanism if the electronic factors are favorable for carbocation formation.[18][19]
For instance, a di-ortho-substituted benzylic chloride will exhibit significantly reduced reactivity in SN2 reactions compared to its para-substituted isomer, even if the electronic effects of the substituents are identical.
Experimental Protocols: A Practical Guide
The successful synthesis and application of polysubstituted benzylic chlorides rely on robust and well-characterized experimental procedures.
Synthesis of Polysubstituted Benzylic Chlorides
Several methods are available for the synthesis of benzylic chlorides, with the choice of method depending on the desired substitution pattern and the nature of the substituents.
Method 1: Direct Chlorination of Substituted Toluenes
This method is suitable for industrial-scale production and involves the free-radical chlorination of a substituted toluene.[20]
-
Step 1: A solution of the substituted toluene in a suitable solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a reflux condenser and a gas inlet.
-
Step 2: The solution is heated to reflux, and chlorine gas is bubbled through the mixture while being irradiated with UV light.
-
Step 3: The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Step 4: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or crystallization.
Method 2: Chlorination of Benzylic Alcohols
This is a common laboratory-scale method that involves the conversion of a benzylic alcohol to the corresponding chloride using a variety of chlorinating agents.[21]
-
Step 1: To a stirred solution of the polysubstituted benzylic alcohol in a suitable solvent (e.g., dichloromethane), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added dropwise at 0 °C.
-
Step 2: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Step 3: The reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution.
-
Step 4: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the benzylic chloride.
Kinetic Studies: Probing Reaction Mechanisms
Kinetic studies are essential for elucidating the reaction mechanism. A common method involves monitoring the rate of solvolysis in a mixed solvent system.[7][15][22]
-
Step 1: Preparation of Stock Solutions: A stock solution of the substituted benzyl chloride is prepared in a non-nucleophilic solvent like acetonitrile. Stock solutions of the desired solvent mixture (e.g., 80% ethanol/20% water) are also prepared.
-
Step 2: Reaction Initiation: The reaction is initiated by rapidly injecting a small aliquot of the benzyl chloride stock solution into the pre-thermostated solvent mixture in a UV-Vis spectrophotometer cuvette.
-
Step 3: Data Acquisition: The disappearance of the benzyl chloride or the appearance of the product is monitored over time by measuring the change in absorbance at a specific wavelength.
-
Step 4: Data Analysis: The rate constant (k) is determined by fitting the absorbance versus time data to the appropriate integrated rate law (first-order for SN1, second-order for SN2).
Visualizing Reaction Pathways
Diagrams are invaluable for conceptualizing the complex interplay of factors governing the reactivity of polysubstituted benzylic chlorides.
Caption: Key factors determining the SN1 vs. SN2 pathway.
Caption: Comparison of SN1 and SN2 reaction coordinates.
Applications in Drug Development
The principles outlined in this guide are directly applicable to the field of drug discovery and development.[1] Many active pharmaceutical ingredients (APIs) contain a benzyl moiety, and their synthesis often involves the nucleophilic substitution of a polysubstituted benzylic chloride intermediate. A predictive understanding of how substituents will affect the reactivity of these intermediates is crucial for:
-
Route Optimization: Selecting reaction conditions that favor the desired mechanistic pathway to maximize yield and minimize byproducts.
-
Analogue Synthesis: Systematically modifying the substitution pattern on the aromatic ring to fine-tune the pharmacological properties of a lead compound.
-
Process Safety: Recognizing that highly reactive benzylic chlorides require careful handling to mitigate potential hazards.[2]
Conclusion
The reactivity of benzylic chlorides on polysubstituted aromatic rings is a rich and multifaceted area of organic chemistry. A thorough understanding of the interplay between electronic effects, steric hindrance, and reaction conditions is essential for any scientist working in synthetic chemistry. By leveraging the principles discussed in this guide, researchers can more effectively design and execute synthetic strategies, ultimately accelerating the pace of innovation in drug development and beyond.
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Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). PubMed Central. Retrieved from [Link]
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Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). ResearchGate. Retrieved from [Link]
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Do Benzyl Halides undergo SN1 or SN2 with Ammonia? (2023, May 24). Chemistry Stack Exchange. Retrieved from [Link]
-
Aromatic Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]
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SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]
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The Effect of Substituents on Reactivity. (n.d.). St.Peter's Institute of Pharmaceutical Sciences. Retrieved from [Link]
-
Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved from [Link]
-
Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. (n.d.). UNI ScholarWorks. Retrieved from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Substituent Effects in Benzene Chemistry Part 2. (2015, December 28). YouTube. Retrieved from [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Retrieved from [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). YouTube. Retrieved from [Link]
-
Haloalkanes and Haloarenes. (n.d.). NCERT. Retrieved from [Link]
-
Benzyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
-
Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? (2023, May 11). Quora. Retrieved from [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022, July 30). PMC. Retrieved from [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. Retrieved from [Link]
-
The Utility of Benzyl Chloride: Key Industrial Insights. (n.d.). Prakash Chemicals International. Retrieved from [Link]
-
Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (n.d.). PubMed. Retrieved from [Link]
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The Versatility of a C3-Symmetric Workhorse: A Technical Guide to the Applications of Tris(chloromethyl)mesitylene
Abstract
Tris(chloromethyl)mesitylene, a trifunctional aromatic compound, has emerged as a highly versatile and valuable building block in modern chemistry. Its rigid, C3-symmetric core, furnished with three reactive chloromethyl groups, provides a unique platform for the construction of a diverse array of complex molecular architectures. This in-depth technical guide explores the core applications of tris(chloromethyl)mesitylene, offering insights into its role in the synthesis of advanced materials such as porous organic polymers, dendrimers, and star polymers. We will delve into the causality behind its utility in supramolecular chemistry as a tripodal scaffold and its potential as a crosslinking agent. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their respective fields.
Introduction: The Molecular Blueprint of Tris(chloromethyl)mesitylene
Tris(chloromethyl)mesitylene, systematically named 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene, is an aromatic hydrocarbon characterized by a mesitylene (1,3,5-trimethylbenzene) core. The key to its synthetic utility lies in the three chloromethyl (-CH2Cl) substituents symmetrically positioned on the benzene ring. These groups are highly susceptible to nucleophilic substitution reactions, making them ideal handles for introducing a wide range of functionalities.[1][2] The rigid and planar nature of the central mesitylene unit imparts a predictable and well-defined geometry to the molecules derived from it.
The synthesis of tris(chloromethyl)mesitylene is typically achieved through the chloromethylation of mesitylene. A common method involves the reaction of mesitylene with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride.[3] While effective, this process can sometimes be challenging to drive to completion and may result in a mixture of mono-, di-, and tri-substituted products, necessitating careful purification.[3]
| Property | Value |
| Chemical Formula | C12H15Cl3 |
| Molecular Weight | 265.61 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 3849-01-2 |
A Scaffold for Porosity: Synthesis of Hyper-crosslinked Polymers (HCPs)
One of the most significant applications of tris(chloromethyl)mesitylene is in the synthesis of porous organic polymers (POPs), particularly hyper-crosslinked polymers (HCPs).[4][5] These materials are characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability, making them promising candidates for gas storage and separation, catalysis, and environmental remediation.[6][7][8][9]
The underlying principle for the formation of HCPs using tris(chloromethyl)mesitylene is the Friedel-Crafts alkylation reaction.[10][11] In this process, the chloromethyl groups of tris(chloromethyl)mesitylene act as electrophiles that react with aromatic nucleophiles (either from another monomer or from the mesitylene core of another tris(chloromethyl)mesitylene molecule) in the presence of a Lewis acid catalyst, typically FeCl3 or AlCl3. This extensive crosslinking in three dimensions results in a rigid, amorphous network with permanent microporosity.
Caption: Schematic of a hyper-crosslinked polymer network from tris(chloromethyl)mesitylene (TCM).
Experimental Protocol: Synthesis of a Tris(chloromethyl)mesitylene-based HCP
This protocol is adapted from general procedures for the synthesis of HCPs via Friedel-Crafts alkylation.[5]
Materials:
-
Tris(chloromethyl)mesitylene
-
Anhydrous 1,2-dichloroethane (DCE)
-
Anhydrous iron(III) chloride (FeCl3)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve tris(chloromethyl)mesitylene in anhydrous DCE.
-
Under a nitrogen atmosphere, add anhydrous FeCl3 to the solution. The reaction mixture will typically turn dark.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After cooling to room temperature, the solid polymer is collected by filtration.
-
The collected solid is washed sequentially with methanol and water to remove the catalyst and any unreacted monomers.
-
The polymer is then purified by Soxhlet extraction with methanol for 24 hours to ensure the removal of all soluble impurities.
-
The purified HCP is dried in a vacuum oven at 80°C overnight.
Characterization:
The resulting HCP should be characterized by Fourier-transform infrared (FTIR) spectroscopy to confirm the disappearance of the C-Cl bond and the formation of new C-C bonds. The porosity of the material can be determined by nitrogen adsorption-desorption isotherms at 77 K, from which the BET surface area, pore volume, and pore size distribution can be calculated.
Building from the Core Out: Dendrimers and Star Polymers
The C3 symmetry of tris(chloromethyl)mesitylene makes it an ideal core molecule for the synthesis of dendrimers and star polymers using a "core-first" divergent approach.[12][13][14][15] In this strategy, successive generations of branching units are grown outwards from the central core. The three reactive chloromethyl groups serve as the initial anchor points for the first generation of polymer arms.
Caption: Divergent synthesis of a dendrimer from a tris(chloromethyl)mesitylene (TCM) core.
Atom Transfer Radical Polymerization (ATRP) is a particularly powerful technique for synthesizing well-defined star polymers with tris(chloromethyl)mesitylene as the core. The chloromethyl groups can act as initiators for the polymerization of various vinyl monomers, such as styrene or acrylates, in the presence of a copper catalyst.[4] This allows for precise control over the molecular weight and dispersity of the polymer arms.
Conceptual Protocol: Synthesis of a Polystyrene Star Polymer via ATRP
This protocol outlines the general steps for synthesizing a three-armed polystyrene star polymer using tris(chloromethyl)mesitylene as the initiator.[4][16][17]
Materials:
-
Tris(chloromethyl)mesitylene
-
Styrene (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol
Procedure:
-
To a Schlenk flask, add tris(chloromethyl)mesitylene, styrene, and anisole.
-
The mixture is degassed by several freeze-pump-thaw cycles.
-
In a separate flask, prepare the catalyst complex by adding CuBr and PMDETA under a nitrogen atmosphere.
-
Introduce the catalyst complex to the monomer/initiator solution via a syringe.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 110°C) and stir.
-
Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask and exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent, such as methanol.
-
Collect the star polymer by filtration and dry it under vacuum.
A Tripod for Supramolecular Architectures
The rigid, tripodal geometry of tris(chloromethyl)mesitylene makes it an excellent precursor for the synthesis of tripodal ligands for supramolecular chemistry.[18] By reacting the chloromethyl groups with appropriate nucleophiles, a variety of coordinating moieties can be introduced, leading to ligands capable of forming well-defined metal complexes, host-guest systems, and self-assembled cages.[19][20][21][22]
For example, nucleophilic substitution with nitrogen-containing heterocycles like pyrazoles or imidazoles can yield tripodal ligands that can coordinate to metal ions, leading to the formation of discrete molecular cages or extended coordination polymers. The pre-organized nature of the ligand, dictated by the mesitylene core, plays a crucial role in directing the self-assembly process towards specific, well-defined architectures.
Caption: Synthesis of a supramolecular cage using a tripodal ligand derived from tris(chloromethyl)mesitylene.
Enhancing Polymer Properties: Tris(chloromethyl)mesitylene as a Crosslinking Agent
Beyond the synthesis of novel polymers, tris(chloromethyl)mesitylene can also be employed as a crosslinking or curing agent for existing polymer systems, such as epoxy resins.[23][24] The chloromethyl groups can react with the functional groups of the polymer chains (e.g., hydroxyl or amine groups in epoxy systems), forming a three-dimensional network. This crosslinking significantly enhances the mechanical and thermal properties of the material, including its modulus, strength, and glass transition temperature.[25][26][27][28][29]
The efficiency of tris(chloromethyl)mesitylene as a crosslinking agent stems from its trifunctionality, which allows for the formation of a high crosslink density. The choice of curing conditions, such as temperature and the use of a catalyst, will influence the rate and extent of the crosslinking reaction and, consequently, the final properties of the cured material.
Functionalization and Future Perspectives
The three highly reactive chloromethyl groups of tris(chloromethyl)mesitylene serve as versatile handles for a wide range of chemical transformations. Nucleophilic substitution reactions with various nucleophiles, including amines, thiols, azides, and carboxylates, can be employed to introduce a diverse array of functional groups.[1][30][31][32] This opens up possibilities for creating functional materials with tailored properties for specific applications, such as catalysis, sensing, and drug delivery.
The continued exploration of tris(chloromethyl)mesitylene and its derivatives is expected to lead to the development of novel materials with enhanced performance characteristics. Its role as a fundamental building block in the construction of complex, three-dimensional architectures ensures its continued importance in the fields of materials science and organic synthesis.
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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The Strategic Advantage of a C3-Symmetric Core: A Technical Guide to 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene as a Molecular Scaffold
This guide provides an in-depth technical analysis of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, a versatile molecular scaffold for researchers, scientists, and professionals in drug development. We will explore the theoretical underpinnings that make this compound a powerful tool in chemical synthesis and materials science, supported by practical insights and methodologies.
Introduction: The Architectural Significance of a C3-Symmetric Scaffold
In the realm of molecular design, the ability to control the spatial arrangement of functional groups is paramount. This compound, a derivative of mesitylene, offers a unique combination of a rigid, C3-symmetric core and highly reactive functional groups. This trifunctional building block serves as a central hub from which to project chemical functionality in a well-defined, three-dimensional orientation. This inherent pre-organization is a key advantage in the construction of complex molecular architectures with tailored properties.
The strategic placement of three chloromethyl groups at the 1, 3, and 5 positions of the trimethylated benzene ring provides a platform for a multitude of chemical transformations. The flanking methyl groups at the 2, 4, and 6 positions introduce steric hindrance that can influence the conformational freedom of attached side chains, a phenomenon that can be exploited to fine-tune the binding properties of supramolecular hosts.
Theoretical Basis for Application as a Molecular Scaffold
The utility of this compound as a molecular scaffold is rooted in three key principles: its inherent C3-symmetry, the high reactivity of its benzylic chloride moieties, and the conformational influence of its methyl substituents.
The Power of C3-Symmetry
Molecules possessing C3-symmetry are of significant interest in supramolecular chemistry and materials science. This high degree of symmetry allows for the predictable self-assembly of complex, well-ordered structures from relatively simple building blocks. In nature, many proteins, such as the tumor necrosis factor (TNF) superfamily, exhibit trimeric structures that are essential for their biological function. The C3-symmetric core of this compound provides an excellent synthetic platform for mimicking these natural systems.
Reactivity of the Chloromethyl Groups
The chloromethyl groups of this scaffold are benzylic halides, which are known to be highly reactive towards nucleophilic substitution. This reactivity stems from the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions. This high reactivity allows for the facile introduction of a wide variety of functional groups, including amines, azides, thiols, and carboxylates, enabling the synthesis of a diverse library of derivatives from a single core molecule.
Steric Influence and Pre-organization
The methyl groups at the 2, 4, and 6 positions of the benzene ring play a crucial role in dictating the conformation of the resulting molecule. This "steric gearing" can restrict the rotation of the bonds connecting the core to the appended side chains, effectively pre-organizing them in a specific spatial arrangement. This pre-organization can significantly enhance the binding affinity and selectivity of host molecules designed for molecular recognition. By reducing the entropic penalty associated with binding, these scaffolds can lead to more effective receptors for a variety of guest molecules.
Applications in Supramolecular Chemistry and Materials Science
The unique combination of properties offered by this compound has led to its use in a variety of applications, from the construction of intricate host-guest systems to the synthesis of novel materials.
Tripodal Receptors for Molecular Recognition
A prominent application of this scaffold is in the synthesis of tripodal receptors. By functionalizing the three chloromethyl groups with specific recognition motifs, it is possible to create a convergent binding pocket for a target guest molecule. For example, the introduction of hydrogen bond donors can lead to receptors for anions, while the attachment of aromatic panels can create hosts for neutral organic molecules.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and functionalization of this compound.
Synthesis of this compound
The synthesis of the scaffold is typically achieved through the chloromethylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction requires a source of formaldehyde, hydrogen chloride, and a Lewis acid catalyst.
Reaction Scheme:
Caption: Synthesis of the scaffold via chloromethylation.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid
-
Phosphoric Acid
-
Ether
-
10% Potassium Carbonate Solution
-
Anhydrous Potassium Carbonate
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 256 g (2 moles) of mesitylene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g (362 ml, 4.2 moles) of concentrated hydrochloric acid.
-
Heat the mixture in a water bath maintained at 60-65°C with vigorous stirring for 7 hours.
-
Cool the reaction mixture to 15-20°C and transfer it to a 2-liter separatory funnel.
-
Wash the crude product with two 1-liter portions of water cooled to 5-15°C, followed by 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water.
-
Dissolve the product in 200 ml of ether and dry the solution over 10 g of anhydrous potassium carbonate with frequent shaking for 1 hour.
-
Separate the aqueous layer and further dry the ether solution over 20 g of anhydrous potassium carbonate.
-
Filter the solution and remove the ether by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain the pure product.
Functionalization with Azide Nucleophiles
The chloromethyl groups can be readily converted to azidomethyl groups, which are versatile intermediates for further transformations, such as click chemistry.
Reaction Scheme:
An In-depth Technical Guide to the Electrophilic Substitution Mechanism on Mesitylene Derivatives
Abstract
Mesitylene (1,3,5-trimethylbenzene), a symmetrically substituted aromatic hydrocarbon, serves as a uniquely reactive substrate for electrophilic aromatic substitution (SEAr) reactions.[1] Its high nucleophilicity, driven by the cumulative activating effects of three methyl groups, makes it a cornerstone for synthesizing polysubstituted benzenes.[2] This guide provides an in-depth exploration of the electrophilic substitution mechanisms on mesitylene and its derivatives. We will dissect the causality behind experimental choices, from catalyst selection to reaction conditions, and explore the nuanced interplay of electronic and steric effects that govern reactivity and regioselectivity. This document is intended for researchers, scientists, and drug development professionals seeking a profound, field-proven understanding of this critical class of reactions.
The Fundamental Mechanism: A Three-Act Play on the Aromatic Stage
Electrophilic aromatic substitution is a foundational organic reaction wherein an electrophile replaces an atom, typically hydrogen, on an aromatic ring, preserving the ring's aromaticity.[3][4][5] The mechanism universally proceeds through a three-step sequence: the generation of a potent electrophile, the nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation, and the restoration of aromaticity through deprotonation.[3][6]
The heart of the SEAr mechanism is the formation of the cyclohexadienyl cation, often referred to as the arenium ion or sigma (σ) complex.[4][6] This step is energetically costly as it temporarily disrupts the highly stable aromatic system, making it the rate-determining step in most SEAr reactions.[6][7]
Figure 1: General Mechanism of Electrophilic Aromatic Substitution.
Mesitylene: An Activated Arena for Electrophilic Attack
Mesitylene's structure, with three methyl groups symmetrically positioned at the 1, 3, and 5 positions, renders it significantly more reactive than benzene. This heightened reactivity stems from the powerful electron-donating nature of the methyl groups, which operate through two primary effects:
-
Inductive Effect: The sp³-hybridized methyl groups are less electronegative than the sp²-hybridized carbons of the aromatic ring. They inductively push electron density into the ring, enriching its nucleophilicity.[8]
-
Hyperconjugation: This involves the donation of electron density from the C-H σ-bonds of the methyl groups into the π-system of the ring.[8] This effect further stabilizes the positive charge in the arenium ion intermediate, lowering the activation energy of the rate-determining step.
The three methyl groups act in concert, making the unoccupied positions (2, 4, and 6) electronically equivalent and highly susceptible to electrophilic attack.
Key Electrophilic Substitution Reactions of Mesitylene
The enhanced reactivity of mesitylene allows for a variety of substitution reactions to be carried out, often under milder conditions than those required for benzene.[9]
Nitration
The nitration of mesitylene to produce nitromesitylene (2,4,6-trimethylnitrobenzene) is a classic example of its high reactivity. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[10][11]
Causality in Protocol Design: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0–5 °C) is critical to prevent the formation of dinitrated or oxidized byproducts.[10] The sulfuric acid acts as both a catalyst to generate the nitronium ion and a dehydrating agent to consume the water produced, driving the equilibrium forward.
Experimental Protocol: Synthesis of Nitromesitylene [12]
-
Reagent Preparation: Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask submerged in an ice-salt bath.
-
Reaction: Slowly add mesitylene dropwise to the cold, stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Quenching: After the addition is complete, allow the mixture to stir for a designated period before pouring it carefully over crushed ice. This precipitates the crude nitromesitylene.
-
Workup: The solid product is collected by filtration, washed with cold water to remove residual acid, and then with a dilute sodium carbonate solution to neutralize any remaining acid.
-
Purification: Recrystallization from ethanol yields purified nitromesitylene.
Halogenation
Bromination of mesitylene proceeds readily, even without a Lewis acid catalyst, to yield mesityl bromide.[1] This demonstrates the high activation of the ring. For less reactive halogens like chlorine, a mild catalyst may be employed.
| Reaction | Electrophile | Typical Catalyst | Product |
| Bromination | Br⁺ (from Br₂) | None or FeBr₃ | 2-Bromo-1,3,5-trimethylbenzene |
| Chlorination | Cl⁺ (from Cl₂) | FeCl₃ or AlCl₃ | 2-Chloro-1,3,5-trimethylbenzene |
Table 1: Halogenation of Mesitylene.
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). The electrophile is sulfur trioxide (SO₃), which can be used directly or generated from fuming sulfuric acid. The reaction is reversible.
The sulfonylation of mesitylene produces 2,4,6-trimethylbenzenesulfonic acid.[13] This derivative is a useful intermediate in the synthesis of detergents and other specialty chemicals.[13][14]
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Methodological & Application
Synthesis of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: A Detailed Protocol for Researchers
<
Abstract
This comprehensive application note provides a detailed, reliable, and efficient protocol for the synthesis of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene. This key intermediate is of significant interest to researchers in materials science, supramolecular chemistry, and drug development due to its tripodal structure and reactive chloromethyl functionalities. The protocol described herein is based on the well-established chloromethylation of mesitylene (1,3,5-trimethylbenzene). This document offers in-depth insights into the reaction mechanism, step-by-step procedures, safety considerations, and characterization of the final product, tailored for an audience of researchers, scientists, and professionals in drug development.
Introduction: Significance and Applications
This compound, also known as 2,4,6-tris(chloromethyl)mesitylene, is a versatile building block in organic synthesis. Its C3 symmetry and the presence of three reactive benzylic chloride groups make it an ideal scaffold for constructing a variety of complex molecular architectures. The electron-donating methyl groups on the benzene ring enhance the reactivity of the chloromethyl groups towards nucleophilic substitution.
Key application areas include:
-
Supramolecular Chemistry: The molecule serves as a tripodal core for the synthesis of complex host molecules, such as cryptands and cavitands, capable of selective guest recognition.
-
Materials Science: It is a precursor for the synthesis of star-shaped polymers and dendrimers with unique photophysical and electronic properties.
-
Drug Development: The scaffold can be functionalized to create novel ligands for metal-based therapeutics and as a multivalent platform for drug delivery systems.[1]
The Synthetic Pathway: Chloromethylation of Mesitylene
The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution reaction known as chloromethylation.[2] This reaction involves the treatment of mesitylene with a source of formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst.
Unpacking the Mechanism
The chloromethylation of mesitylene proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: In the presence of a strong acid and a Lewis acid catalyst like zinc chloride, formaldehyde is protonated and subsequently activated to form a highly reactive hydroxymethyl cation (+CH2OH) or a related electrophilic species.
-
Electrophilic Attack: The electron-rich mesitylene ring, activated by the three methyl groups, acts as a nucleophile and attacks the electrophile. This step forms a resonance-stabilized carbocation intermediate (the sigma complex).
-
Rearomatization: A base (such as the chloride ion) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the chloromethylated product.
Given the activating nature of the methyl groups, the reaction can proceed to trisubstitution, yielding the desired this compound.
Figure 1: Simplified workflow of the chloromethylation of mesitylene.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| Mesitylene | C₉H₁₂ | 120.19 | 108-67-8 | ≥98% | Sigma-Aldrich |
| Paraformaldehyde | (CH₂O)n | ~30.03 | 30525-89-4 | Reagent Grade | Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 37% (conc.) | VWR |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ACS Grade | J.T. Baker |
| Ice | H₂O | 18.02 | 7732-18-5 | --- | --- |
| Methanol | CH₃OH | 32.04 | 67-56-1 | ACS Grade | EMD Millipore |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Detailed Synthesis Procedure
Safety First: This reaction should be performed in a well-ventilated fume hood. Hydrogen chloride gas is corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube that extends below the surface of the reaction mixture.
-
Charging the Flask: In the flask, combine mesitylene (24.0 g, 0.2 mol) and paraformaldehyde (27.0 g, 0.9 mol of CH₂O units).
-
Solvent Addition: Add 150 mL of glacial acetic acid to the flask.
-
Initiating the Reaction: Begin stirring the mixture and start bubbling hydrogen chloride gas through the suspension at a moderate rate.
-
Heating: Heat the reaction mixture to 60-70 °C using a heating mantle. Maintain this temperature and continue the HCl gas flow for 4-6 hours. The reaction mixture should become a clear, yellowish solution.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.
-
Precipitation: Slowly pour the cold reaction mixture into 500 mL of ice-cold water with vigorous stirring. A white precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold water until the filtrate is neutral to litmus paper. Subsequently, wash with a small amount of cold methanol to remove any unreacted starting material and byproducts.
-
Drying: Dry the product in a vacuum oven at 50 °C overnight to yield this compound as a white crystalline solid.
Expected Yield and Product Characterization
-
Expected Yield: 70-80%
-
Appearance: White to off-white crystalline solid
-
Melting Point: 170-171 °C[3]
-
Molecular Formula: C₁₂H₁₅Cl₃[4]
-
Molecular Weight: 265.61 g/mol
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.65 (s, 6H, -CH₂Cl), 2.40 (s, 9H, -CH₃) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 134.0, 42.0, 16.5 ppm.
-
Mass Spectrometry (EI): m/z 264 (M⁺), 229 ([M-Cl]⁺).
Safety and Handling
This compound is a corrosive solid that can cause severe skin burns and eye damage.[5] It is also a lachrymator.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat when handling this compound.[6]
-
Handling: Handle in a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is 2-8°C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Identification:
| Hazard Statement | GHS Classification |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1 |
| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 |
Data sourced from multiple safety data sheets.[4][6]
Troubleshooting and Expert Insights
-
Low Yield: Incomplete reaction is a common cause of low yield. Ensure a continuous and sufficient flow of HCl gas throughout the reaction. The quality of the paraformaldehyde is also crucial; use freshly opened reagent if possible.
-
Product Purity: The primary impurity is often the partially chloromethylated mesitylene derivatives. A thorough wash with cold methanol during the work-up is effective in removing these more soluble byproducts. For very high purity, recrystallization from a solvent such as toluene or a mixture of hexane and ethyl acetate can be performed.
-
Reaction Control: The reaction is exothermic. Maintaining the temperature between 60-70 °C is important to prevent the formation of polymeric side products.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently prepare this valuable synthetic intermediate for a wide range of applications in chemistry and materials science.
References
- Huffman, C. W. (1965). U.S. Patent No. 3,213,148. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291188, this compound. Retrieved from [Link]
- Ogata, Y., & Okano, M. (1951). Kinetics of the Chloromethylation of Mesitylene in Aqueous Acetic Acid. Journal of the American Chemical Society, 73(12), 5619–5621.
- Singh, H., et al. (2000). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Journal of Scientific & Industrial Research, 59(3), 226-229.
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
European Patent Office. (n.d.). Patent EP3887346A1. Retrieved from [Link]
- Iranian Chemical Society. (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Journal of the Iranian Chemical Society, 11(4), 1083-1087.
-
ResearchGate. (2021). Preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5-Tri(halosubstituted) 2,4,6-Triethylbenzene Derivatives. Retrieved from [Link]
- IOSR Journal of Applied Chemistry. (2014). Chloromethylation of Meta Xylene by Phase Transfer Catalysis. IOSR Journal of Applied Chemistry, 7(1), 43-47.
- Google Patents. (n.d.). US3723548A - Chloromethylation process.
- Google Patents. (n.d.). US1977178A - Production of 1,3,5-trimethyl benzene.
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- 6. Page loading... [guidechem.com]
Application Notes and Protocols: A Researcher's Guide to the Chloromethylation of Mesitylene
This document provides a comprehensive guide for the synthesis of 2,4,6-trimethylbenzyl chloride through the chloromethylation of mesitylene. This protocol is specifically designed for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a mere recitation of steps, this guide delves into the rationale behind the procedural choices, ensuring a deep understanding of the reaction and promoting safe and reproducible results.
Introduction: The Significance of Chloromethylated Mesitylene
The chloromethylation of aromatic compounds, a classic example of electrophilic aromatic substitution known as the Blanc reaction, is a powerful tool for introducing a reactive chloromethyl group onto an aromatic ring.[1][2][3][4] Mesitylene (1,3,5-trimethylbenzene), with its high electron density and symmetrical structure, is a particularly reactive substrate for this transformation. The resulting product, 2,4,6-trimethylbenzyl chloride, is a valuable synthetic intermediate. The benzylic chloride moiety can be readily displaced by a variety of nucleophiles, allowing for the facile introduction of diverse functional groups, making it a key building block in the synthesis of more complex molecules, including pharmaceuticals and materials.
Reaction Mechanism and Rationale
The chloromethylation of mesitylene proceeds via a Friedel-Crafts-type mechanism.[2] The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, which activates formaldehyde. The protonated formaldehyde then acts as the electrophile that attacks the electron-rich mesitylene ring. The resulting benzyl alcohol is subsequently converted to the corresponding benzyl chloride under the reaction conditions.
It is crucial to control the reaction conditions to favor the formation of the desired mono-chloromethylated product and minimize the formation of byproducts. The high reactivity of mesitylene can lead to the formation of bis(chloromethyl)mesitylene and diarylmethane derivatives through subsequent electrophilic aromatic substitution.[2] Careful control of stoichiometry, temperature, and reaction time is therefore paramount.
Safety First: Handling Hazardous Reagents and Byproducts
The chloromethylation of mesitylene involves several hazardous materials and produces a highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[2][4] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood with the sash at the lowest possible position.[5] Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.
-
Bis(chloromethyl) ether (BCME): This byproduct is a potent carcinogen.[2][4] All manipulations that could potentially generate or release BCME must be conducted in a certified chemical fume hood.
-
Quenching and Waste Disposal: The reaction mixture must be quenched to destroy any unreacted formaldehyde and BCME. A recommended procedure involves the slow addition of the reaction mixture to a stirred, cold solution of aqueous ammonia in an alcohol-water mixture.[6] This converts formaldehyde to hexamine and decomposes BCME. All waste generated from this reaction must be treated as hazardous and disposed of according to institutional and governmental regulations for carcinogenic waste.[7]
Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzyl Chloride
This protocol is designed for the laboratory-scale synthesis of 2,4,6-trimethylbenzyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Mesitylene (1,3,5-trimethylbenzene) | Reagent | Sigma-Aldrich | Purity ≥98% |
| Paraformaldehyde | Reagent | Sigma-Aldrich | |
| Zinc Chloride (anhydrous) | Reagent | Sigma-Aldrich | |
| Hydrochloric Acid (concentrated) | ACS Grade | Fisher Scientific | ~37% |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Fisher Scientific | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Fisher Scientific | |
| 5% Aqueous Ammonia Solution | Prepared from concentrated ammonia | ||
| Ethanol | |||
| Ice |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hypochlorite solution), and a gas inlet tube.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Separatory funnel.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, add anhydrous zinc chloride (6.8 g, 0.05 mol).
-
Addition of Reactants: To the flask, add mesitylene (24.0 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol as formaldehyde).
-
Initiation of Reaction: Begin stirring the mixture and cool the flask in an ice bath.
-
Introduction of HCl Gas: Slowly bubble dry hydrogen chloride gas through the stirred mixture. The reaction is exothermic, and the temperature should be maintained between 0-5 °C. Continue the addition of HCl for approximately 2-3 hours.
-
Reaction Progression: After the initial HCl addition, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (Tlač) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Quenching (CRITICAL STEP): Prepare a quenching solution of 5% aqueous ammonia in a 1:1 ethanol/water mixture in a separate large beaker, cooled in an ice bath. Slowly and carefully add the reaction mixture to the quenching solution with vigorous stirring. This step should be performed in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Add dichloromethane (100 mL) and shake. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield 2,4,6-trimethylbenzyl chloride as a white solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the chloromethylation of mesitylene.
Characterization of 2,4,6-Trimethylbenzyl Chloride
The identity and purity of the synthesized 2,4,6-trimethylbenzyl chloride should be confirmed by spectroscopic methods.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~2.3 (s, 9H, 3 x Ar-CH₃), ~4.6 (s, 2H, -CH₂Cl), ~6.9 (s, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~20 (Ar-CH₃), ~45 (-CH₂Cl), ~129 (Ar-CH), ~137 (Ar-C), ~138 (Ar-C-CH₂Cl) |
| GC-MS | Molecular Ion (M⁺) at m/z 168, with a characteristic M+2 peak for the chlorine isotope. |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time or ensure efficient HCl bubbling. |
| Loss during work-up | Ensure complete extraction and careful handling during transfers. | |
| Formation of Byproducts | Reaction temperature too high | Maintain the initial reaction temperature at 0-5 °C. |
| Incorrect stoichiometry | Use the recommended molar ratios of reactants. | |
| Product is an oil, not a solid | Impurities present | Purify by vacuum distillation or column chromatography. |
Conclusion
This application note provides a detailed and safety-conscious protocol for the chloromethylation of mesitylene. By understanding the underlying mechanism and adhering to the outlined procedures, researchers can confidently synthesize 2,4,6-trimethylbenzyl chloride, a versatile intermediate for further chemical transformations. The importance of the quenching step cannot be overstated in ensuring the safe handling of the reaction mixture and the mitigation of risks associated with the formation of bis(chloromethyl) ether.
References
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Bis(chloromethyl)ether (BCME). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Reddit. (2023). Stumbled upon this interesting reaction: Blanc chloromethylation. Everything is toxic and/or carcinogenic including the very very scary BCME. Used to be a thing in the industry apparently. Anybody got stories? r/chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74108, 2,4,6-Trimethylbenzyl chloride. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4,6-Trimethylbenzyl chloride. Wiley. Retrieved from [Link]
- Pfeiffer, W. D. (n.d.).
- Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90.
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
-
Grokipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
-
Sciencemadness. (n.d.). Blanc reaction. Retrieved from [Link]
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Application Notes and Protocols: 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene as a Versatile Crosslinking Agent for Advanced Polymer Networks
Introduction: Unlocking High-Performance Polymers with a Trifunctional Crosslinker
In the pursuit of advanced polymeric materials with tailored thermal, mechanical, and chemical properties, the choice of crosslinking agent is paramount. 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is a highly effective trifunctional crosslinking agent for creating robust, three-dimensional polymer networks. Its symmetrically substituted aromatic core and three reactive chloromethyl groups enable the formation of rigid and thermally stable crosslinked structures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this crosslinker, with a focus on the preparation of hypercrosslinked polymers through Friedel-Crafts alkylation.
The strategic placement of methyl groups on the benzene ring enhances the stability of the molecule and influences the reactivity of the chloromethyl groups. This unique structure makes it an ideal candidate for crosslinking a variety of polymers, particularly those containing aromatic moieties, to yield materials with exceptional properties suitable for applications ranging from advanced adsorbents and ion-exchange resins to controlled drug delivery systems.[1][2][3][4]
Mechanism of Crosslinking: Friedel-Crafts Alkylation
The primary mechanism by which this compound crosslinks polymers, especially those with aromatic side chains like polystyrene, is through Friedel-Crafts alkylation. This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic rings of the polymer chains with the chloromethyl groups of the crosslinking agent. The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[5][6][7]
The causality behind this choice of reaction lies in its efficiency in forming stable carbon-carbon bonds between the polymer chains and the crosslinker. The Lewis acid catalyst plays a crucial role by abstracting a chloride ion from the chloromethyl group, generating a highly reactive carbocation. This carbocation then acts as a potent electrophile, readily attacking the electron-rich aromatic rings of the polymer, leading to the formation of a crosslink and the release of a proton. This process is repeated for all three chloromethyl groups, resulting in a densely crosslinked, three-dimensional network.
Diagram: Mechanism of Friedel-Crafts Crosslinking
Caption: Friedel-Crafts alkylation crosslinking mechanism.
Application Protocol: Synthesis of Hypercrosslinked Polystyrene
This protocol details the synthesis of a hypercrosslinked polystyrene network, a material with a high surface area and porosity, making it suitable for applications in adsorption and separation.[8][9][10] The protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis of the desired material.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier | Notes |
| Polystyrene | General purpose, bead or powder form | Major chemical supplier | Ensure it is dry before use. |
| This compound | ≥97% purity | Major chemical supplier | Handle with care in a fume hood.[11][12] |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% purity, powder | Major chemical supplier | Highly hygroscopic; handle in a glovebox or dry environment. |
| 1,2-Dichloroethane | Anhydrous, ≥99% | Major chemical supplier | Use a dry solvent to prevent catalyst deactivation. |
| Methanol | Reagent grade | Major chemical supplier | For washing the final product. |
| Round-bottom flask with stirrer | Appropriate size for the reaction scale | Standard lab supplier | |
| Condenser | Standard lab supplier | To prevent solvent loss. | |
| Heating mantle with temperature control | Standard lab supplier | ||
| Inert gas supply (Nitrogen or Argon) | To maintain an anhydrous environment. | ||
| Buchner funnel and filter paper | Standard lab supplier | For product isolation. | |
| Vacuum oven | Standard lab supplier | For drying the final product. |
Experimental Workflow
Diagram: Hypercrosslinked Polystyrene Synthesis Workflow
Caption: Step-by-step workflow for hypercrosslinked polystyrene synthesis.
Detailed Protocol
-
Polymer Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 10 g of polystyrene in 100 mL of anhydrous 1,2-dichloroethane. Stir until a homogeneous solution is obtained. The choice of a non-participating solvent is crucial to avoid side reactions.[10]
-
Crosslinker Addition: To the stirred solution, add 2.0 g of this compound. Stir at room temperature for 15 minutes to ensure complete dissolution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a critical step to control the initial exothermic reaction upon catalyst addition.
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), slowly add 3.0 g of anhydrous aluminum chloride in small portions over 30 minutes. The portion-wise addition helps to manage the reaction rate and prevent excessive heat generation.
-
Reaction: After the complete addition of the catalyst, remove the ice bath and heat the reaction mixture to 80°C. Maintain the reaction at this temperature for 18 hours with continuous stirring. The formation of a gel-like precipitate indicates the progression of the crosslinking reaction.[13]
-
Quenching: After 18 hours, cool the reaction mixture to room temperature. Slowly add 50 mL of methanol to quench the reaction and precipitate the crosslinked polymer completely.
-
Purification: Filter the solid product using a Buchner funnel. Wash the collected polymer sequentially with 100 mL of methanol, 100 mL of 1 M HCl solution (to remove any residual catalyst), and finally with copious amounts of deionized water until the filtrate is neutral.
-
Drying: Dry the purified hypercrosslinked polystyrene in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization: The resulting white to pale yellow powder should be characterized to confirm the success of the crosslinking reaction and to determine its properties.
Self-Validating System: Characterization and Expected Outcomes
To ensure the integrity of the experimental results, a thorough characterization of the synthesized hypercrosslinked polymer is essential. The following techniques provide a self-validating framework to confirm the desired material properties.
| Characterization Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the crosslinking reaction. | Appearance of new peaks corresponding to the substituted benzene rings and a decrease in the intensity of C-H stretching of the aromatic rings of polystyrene.[14][15][16][17] |
| Swelling Studies | To determine the degree of crosslinking. | The polymer should be insoluble in good solvents for linear polystyrene (e.g., toluene, THF). The swelling ratio will be inversely proportional to the crosslinking density.[18][19] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability. | The crosslinked polymer will exhibit significantly higher thermal stability (higher decomposition temperature) compared to the starting linear polystyrene.[20][21] |
| Dynamic Mechanical Analysis (DMA) | To assess the mechanical properties. | An increase in the storage modulus and glass transition temperature (Tg) compared to linear polystyrene, indicating a more rigid network structure.[22][23][24] |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | To measure the porosity. | The hypercrosslinked polymer should exhibit a high specific surface area, typically in the range of 500-1500 m²/g.[25][26] |
Applications in Research and Development
The unique properties of polymers crosslinked with this compound open up a wide range of applications, particularly in fields requiring high-performance materials.
-
Adsorbents for Environmental Remediation: The high surface area and tunable porosity of hypercrosslinked polystyrene make it an excellent adsorbent for the removal of organic pollutants from water and air.[25][26]
-
Ion-Exchange Resins: The crosslinked polymer network can be further functionalized with charged groups to create robust ion-exchange resins for water purification and chemical separations.[1][2][3][4][27]
-
Drug Delivery Systems: The porous structure can be loaded with therapeutic agents, and the crosslinked network can be designed to control the release rate of the drug, offering potential for sustained and targeted drug delivery.[28][29]
-
Catalyst Supports: The high surface area and thermal stability make these materials suitable as supports for catalysts, enhancing their activity and recyclability.
Safety Precautions
-
This compound: This compound is an irritant. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Anhydrous Aluminum Chloride: This is a corrosive and water-reactive substance. Handle it in a dry environment, such as a glovebox, and wear appropriate PPE. In case of contact with skin, wash immediately with copious amounts of water.
-
1,2-Dichloroethane: This is a flammable and toxic solvent. Work in a fume hood and avoid inhalation or skin contact.
-
General Handling: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.[30][31][32]
References
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Cross-linking of Polystyrene by Friedel-Crafts Chemistry: Multi-functional Additives. e-Publications@Marquette. [Link]
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Ion-Exchange Resins: A Retrospective from Industrial and Engineering Chemistry Research. ResearchGate. [Link]
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Synthesis and characterization of waste Styrofoam hypercrosslinked polymer as an adsorbent for CO2 capture. ResearchGate. [Link]
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Effects of crosslinking on thermal and mechanical properties of polyurethanes. ResearchGate. [Link]
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Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. MDPI. [Link]
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A Concise Review on Hypercrosslinked Polymers with Catalytic Applications. Catalysis Research. [Link]
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Cross-linking of polystyrene by Friedel-Crafts chemistry: Reaction of p-hydroxymethylbenzyl chloride with polystyrene. ResearchGate. [Link]
- Synthesis method of hypercrosslinked polystyrene adsorption resin.
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Hypercrosslinked polymer by an external crosslinker strategy: formation mechanism, structural regulation and applications. RSC Publishing. [Link]
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Ion-Exchange Resins: A Retrospective from Industrial and Engineering Chemistry Research. ACS Publications. [Link]
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Hydrogel of poly (SSNa-cross-TeEGDMA): Preparation, characterization, and Swelling behavior. Der Pharma Chemica. [Link]
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CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. DTIC. [Link]
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Cross-Linking and Evaluation of the Thermo-Mechanical Behavior of Epoxy Based Poly(ionic Liquid) Thermosets. MDPI. [Link]
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Novel Crosslinked Anion Exchange Membranes Based on Thermally Cured Epoxy Resin: Synthesis, Structure and Mechanical and Ion Transport Properties. MDPI. [Link]
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DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. ResearchGate. [Link]
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ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. ILO. [Link]
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Hyper-Cross-Linked Polymers for the Capture of Aromatic Volatile Compounds. ACS Publications. [Link]
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MICROSCALE SYNTHESIS AND CHARACTERIZATION OF POLYSTYRENE: NSF-POLYED SCHOLARS PROJECT. NASA. [Link]
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Safety Data Sheet: 1,2,4-Trimethylbenzene. Carl ROTH. [Link]
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Effect of Crosslinking Agent Ratio and Temperature on Degree of Swelling in Polymer Hydrogels. IISTE.org. [Link]
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Hyper-crosslinked β-cyclodextrin porous polymer: an adsorption-facilitated molecular catalyst support for transformation of water-soluble aromatic molecules. PubMed Central. [Link]
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Cross-Linking of Polystyrene by Friedel-Crafts Chemistry: Reaction of p-Hydroxymethylbenzyl Chloride with Polystyrene. e-Publications@Marquette. [Link]
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Hyper Crosslinked Polystyrene Based Materials for Carbon dioxide Capture Applications. CORE. [Link]
-
Ion-exchange resin. Wikipedia. [Link]
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Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. NIH. [Link]
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DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. De Gruyter. [Link]
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Ion Exchange Materials: Properties and Applications. ResearchGate. [Link]
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Molecular Mechanisms of Polymer Crosslinking via Thermal Activation. arXiv. [Link]
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Synthesis of hyper-crosslinked porous polymers for drug release. ResearchGate. [Link]
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Studies on the Chloromethylation of Polystyrene Resins. TUDAV. [Link]
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Synthesis of Poly(aniline-co-benzene)-Based Hypercrosslinked Polymer for Hg(II) Ions Removal from Polluted Water: Kinetic and Thermodynamic Studies. MDPI. [Link]
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Benzene ring crosslinking of a sulfonated polystyrene-grafted SEBS (S-SEBS-g-PSt) membrane by the Friedel–Crafts reaction for superior desalination performance by pervaporation. Journal of Materials Chemistry A. [Link]
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Application Notes and Protocols: 2,4,6-Tris(chloromethyl)mesitylene in Supramolecular Chemistry
Introduction: The Architectural Versatility of a Tripodal Building Block
In the intricate world of supramolecular chemistry, where molecules are meticulously designed to self-assemble into complex, functional architectures, the choice of building blocks is paramount. Among the diverse array of molecular scaffolds, 2,4,6-tris(chloromethyl)mesitylene has emerged as a highly versatile and powerful tripodal linker. Its rigid C3-symmetric core, derived from the mesitylene (1,3,5-trimethylbenzene) backbone, provides a predefined geometric framework. The three chloromethyl groups serve as reactive handles for facile derivatization through nucleophilic substitution reactions, allowing for the covalent attachment of a wide variety of functional units. This unique combination of structural rigidity and chemical reactivity makes 2,4,6-tris(chloromethyl)mesitylene an invaluable tool for the rational design and synthesis of a diverse range of supramolecular structures, including molecular cages, capsules, and polymers.[1][2]
The strategic placement of the three reactive sites at the 1, 3, and 5 positions of the mesitylene ring dictates a convergent arrangement of appended functionalities, predisposing the molecule to form well-defined, three-dimensional structures. This inherent directionality is a key feature that researchers exploit to construct intricate host-guest systems, molecular containers for catalysis, and novel materials with tailored properties. This application note will provide a detailed overview of the utility of 2,4,6-tris(chloromethyl)mesitylene in supramolecular chemistry, complete with in-depth protocols for the synthesis of key derivatives and their subsequent self-assembly into complex superstructures.
Core Principles: The Power of Threefold Symmetry and Reactivity
The efficacy of 2,4,6-tris(chloromethyl)mesitylene as a supramolecular building block is rooted in two fundamental principles: its C3 symmetry and the reactivity of its chloromethyl groups.
-
C3 Symmetry: The symmetrical arrangement of the three chloromethyl groups around the central mesitylene ring provides a predictable and well-defined scaffold. This threefold symmetry is often transferred to the resulting supramolecular assemblies, leading to the formation of highly ordered and aesthetically pleasing structures such as trigonal prisms, cubes, and other polyhedra. This geometric control is crucial for creating cavities of specific sizes and shapes, a key aspect of host-guest chemistry and molecular recognition.
-
Nucleophilic Substitution: The benzylic nature of the chloromethyl groups makes them susceptible to nucleophilic substitution reactions (SN2). This allows for the straightforward introduction of a diverse range of functionalities by reacting 2,4,6-tris(chloromethyl)mesitylene with various nucleophiles, including amines, thiols, pyridines, and carboxylates. This chemical versatility enables the synthesis of a vast library of tripodal ligands with tailored electronic and steric properties, which can then be used in coordination-driven self-assembly or the formation of purely organic cages.
Diagrammatic Representation of 2,4,6-Tris(chloromethyl)mesitylene's Versatility
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of Porous Organic Frameworks Using Tris-(chloromethyl)-mesitylene
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of Porous Organic Frameworks (POFs) utilizing tris-(chloromethyl)-mesitylene as a key building block. This application note is designed for researchers, scientists, and professionals in drug development and materials science. It offers a step-by-step methodology, explains the underlying chemical principles, and details the necessary characterization techniques. The protocol is grounded in the principles of Friedel-Crafts alkylation, a robust method for forming stable carbon-carbon bonds to create a porous, aromatic framework.
Introduction: The Promise of Porous Organic Frameworks
Porous Organic Frameworks (POFs) are a class of polymeric materials characterized by their high surface areas, tunable porosities, and exceptional thermal and chemical stability.[1][2] These features make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1] Unlike their inorganic counterparts, such as zeolites, or hybrid materials like metal-organic frameworks (MOFs), POFs are constructed entirely from organic building blocks linked by strong covalent bonds.[1]
This guide focuses on the synthesis of a specific type of POF, often categorized as a Porous Aromatic Framework (PAF), through the self-condensation or cross-linking of aromatic monomers. The chosen building block, tris-(chloromethyl)-mesitylene (TCM), is a versatile precursor for creating a rigid, three-dimensional network. The synthetic strategy employed is the Friedel-Crafts alkylation reaction, a cornerstone of organic chemistry for forming C-C bonds between aromatic rings.[3][4]
The Chemistry: Friedel-Crafts Alkylation for POF Synthesis
The synthesis of POFs from tris-(chloromethyl)-mesitylene is achieved through a Friedel-Crafts alkylation polymerization. In this reaction, the chloromethyl groups of the TCM monomer act as electrophiles that react with aromatic rings, which can be other TCM molecules or an additional aromatic co-monomer. This process is catalyzed by a Lewis acid, typically anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[3][5]
The mechanism involves the activation of the chloromethyl group by the Lewis acid catalyst to form a carbocationic intermediate. This electrophile then attacks an aromatic ring, leading to the formation of a new carbon-carbon bond and the release of HCl. The repetition of this process leads to a highly cross-linked, three-dimensional porous polymer. The rigidity of the mesitylene core and the resulting polymeric backbone prevents the network from collapsing, thus creating a permanent porous structure.
Experimental Protocol: Step-by-Step Synthesis of a TCM-based POF
This protocol details the synthesis of a porous organic framework through the Friedel-Crafts polymerization of tris-(chloromethyl)-mesitylene, cross-linked with a co-monomer such as benzene.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Tris-(chloromethyl)-mesitylene (TCM) | ≥97% | Sigma-Aldrich | Store in a cool, dry place. |
| Benzene | Anhydrous, ≥99.8% | Sigma-Aldrich | Handle in a fume hood. |
| Iron(III) Chloride (FeCl₃) | Anhydrous, ≥98% | Sigma-Aldrich | Handle in a glovebox or dry environment. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use as the reaction solvent. |
| Methanol | ACS Grade | Fisher Scientific | For washing the polymer. |
| Tetrahydrofuran (THF) | ACS Grade | Fisher Scientific | For washing the polymer. |
| Chloroform | ACS Grade | Fisher Scientific | For Soxhlet extraction. |
Reaction Setup and Procedure
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Anhydrous reagents and solvents are critical for the success of the reaction. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reactor Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of nitrogen.
-
Reagent Addition:
-
In the flask, add tris-(chloromethyl)-mesitylene (TCM) (e.g., 2.65 g, 10 mmol) and the aromatic co-monomer, benzene (e.g., 0.78 g, 10 mmol).
-
Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask to dissolve the monomers.
-
Under a positive flow of nitrogen, carefully add anhydrous iron(III) chloride (FeCl₃) (e.g., 3.25 g, 20 mmol) to the solution. The addition of the catalyst will likely cause a color change.
-
-
Reaction Conditions:
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The temperature is then increased to 80 °C, and the reaction is allowed to proceed under reflux for 24 hours. During this time, a solid precipitate will form.
-
-
Work-up and Purification:
-
After 24 hours, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration through a Büchner funnel.
-
The collected solid is washed sequentially with methanol (3 x 50 mL) and tetrahydrofuran (3 x 50 mL) to remove any unreacted monomers and catalyst residues.
-
-
Soxhlet Extraction:
-
The crude polymer is then purified by Soxhlet extraction with chloroform for 24 hours to remove any soluble oligomers.
-
-
Activation:
-
The purified polymer is dried in a vacuum oven at 120 °C for 24 hours to remove any residual solvent from the pores. This step is crucial for "activating" the material and ensuring a high surface area.
-
Visual Representation of the Workflow
Caption: Experimental workflow for the synthesis of TCM-based POF.
Characterization of the Porous Organic Framework
To confirm the successful synthesis and to determine the properties of the resulting POF, a series of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure and the disappearance of C-Cl bonds. | Absence of the C-Cl stretching vibration from the chloromethyl group. Appearance of peaks associated with the aromatic backbone. |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity of the material. | A broad, amorphous halo is expected, which is characteristic of many porous organic polymers synthesized via this method. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the polymer particles. | Typically reveals agglomerated, irregular particles. |
| Nitrogen Adsorption-Desorption Analysis (BET) | To determine the specific surface area and pore size distribution. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material with a high BET surface area. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High thermal stability, with decomposition temperatures typically above 300 °C in an inert atmosphere. |
Visual Representation of the Chemical Reaction
Caption: Friedel-Crafts polymerization of TCM and benzene.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of porous organic frameworks from tris-(chloromethyl)-mesitylene. The resulting materials are expected to exhibit high surface areas and thermal stability, making them suitable for a variety of applications. The versatility of the Friedel-Crafts alkylation allows for the incorporation of different aromatic co-monomers, enabling the tuning of the resulting POF's properties for specific applications in research and development.
References
-
Facile synthesis of cost-effective porous aromatic materials with enhanced carbon dioxide uptake. Journal of Materials Chemistry A. [Link]
-
Amine-Appended Hyper-Crosslinked Polymers for Direct Air Capture of CO2. ACS Publications. [Link]
-
Porous organic polymers; an emerging material applied in energy, environmental and biomedical applications. ResearchGate. [Link]
-
Synthesis of porous aromatic framework with tuning porosity via ionothermal reaction. Dalton Transactions. [Link]
-
Hypercrosslinked Polymeric Foams Prepared by Friedel-Craft's Polycondensation. OSTI.GOV. [Link]
-
Porous Polymers. Physchem.cz. [Link]
-
Porous aromatic frameworks: Synthesis, structure and functions. CrystEngComm. [Link]
-
Porous organic polymers for light-driven organic transformations. Chemical Society Reviews. [Link]
-
Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. MDPI. [Link]
-
The synthesis of conjugated microporous polymers via Friedel–Crafts reaction of 2,4,6-trichloro-1,3,5-triazine with thienyl derivatives for fluorescence sensing to 2,4-dinitrophenol and capturing iodine. ResearchGate. [Link]
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- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene via Nucleophilic Substitution
Introduction: The Versatility of a C₃-Symmetric Scaffold
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene (TCMTMB) is a highly versatile, C₃-symmetric building block pivotal in the fields of supramolecular chemistry, materials science, and drug discovery. Its rigid mesitylene core, adorned with three reactive chloromethyl groups, provides a robust and predictable framework for constructing complex, star-shaped molecules, tripodal ligands, and macrocyclic structures.[1] The benzylic nature of the C-Cl bonds makes them susceptible to nucleophilic attack, allowing for the facile introduction of a wide array of functional groups.
This guide provides a comprehensive overview of the mechanistic principles and practical protocols for the functionalization of TCMTMB. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges and optimize reaction outcomes. The protocols described herein are designed to be self-validating, with integrated characterization checkpoints to ensure scientific rigor.
Mechanistic Insights: Navigating the SN1/SN2 Continuum
The nucleophilic substitution at the benzylic positions of TCMTMB is not always straightforward and typically proceeds via a mechanism with characteristics of both SN1 and SN2 pathways. The choice of solvent, nucleophile strength, and temperature are critical in directing the reaction towards the desired outcome.
-
SN2 Pathway: Favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, Acetone, THF). This pathway offers excellent control, proceeding with an inversion of configuration (though not relevant for the -CH₂Cl group) and minimizing side reactions.
-
SN1 Pathway: Can be promoted by polar protic solvents (which can solvate the leaving group) and weaker nucleophiles. This pathway proceeds through a benzylic carbocation intermediate, which is stabilized by the adjacent aromatic ring. However, this intermediate can be prone to rearrangement or elimination, potentially leading to undesired byproducts.
For complete trisubstitution, overcoming steric hindrance from the flanking methyl groups and the progressively bulkier incoming nucleophiles is a key challenge. Therefore, reaction conditions are often tailored to favor the SN2 mechanism, employing elevated temperatures to ensure full conversion.
General Experimental Workflow
A successful functionalization strategy involves a systematic workflow from reaction setup to final product characterization. Each step is critical for achieving high purity and yield.
Sources
Application Notes and Protocols for 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene as a Tripodal Linker
Introduction
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is a versatile and sterically defined tripodal linker essential for constructing complex three-dimensional molecular architectures. Its rigid benzene core, substituted with three reactive chloromethyl groups at the 1, 3, and 5 positions, provides a pre-organized scaffold for the synthesis of a variety of tripodal ligands. The methyl groups at the 2, 4, and 6 positions enhance the steric bulk and influence the electronic properties of the resulting ligands and their coordination complexes. These unique structural features make it a valuable building block in supramolecular chemistry, materials science, and drug development for the design of novel catalysts, molecular sensors, and encapsulating agents.
This guide provides a comprehensive overview of the properties, reactivity, and applications of this compound. Detailed protocols for the synthesis of various tripodal ligands and their subsequent use in forming coordination polymers are presented, emphasizing the rationale behind the experimental choices to ensure reproducibility and success.
Physicochemical Properties and Safety Information
This compound is a white solid at room temperature. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅Cl₃ | [1] |
| Molecular Weight | 265.6 g/mol | [1] |
| CAS Number | 3849-01-2 | [1] |
| Appearance | White solid | [2] |
| Storage | Ambient temperatures | [2] |
Safety Precautions: this compound is a hazardous substance. It is known to cause skin irritation and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]
Core Reactivity: The Benzylic Chlorides
The utility of this compound as a tripodal linker stems from the high reactivity of its three benzylic chloride groups. These groups are excellent electrophiles and readily undergo nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. This allows for the straightforward introduction of three "arms" onto the central benzene scaffold, forming a tripodal ligand.
The choice of nucleophile dictates the nature of the resulting ligand's coordinating atoms and, consequently, the properties of its metal complexes. Common nucleophiles include amines, azoles, thiols, and phenoxides, leading to the formation of tripodal ligands with nitrogen, sulfur, or oxygen donor atoms.
Synthesis of Tripodal Ligands: Protocols and Experimental Insights
This section provides detailed protocols for the synthesis of various tripodal ligands starting from this compound. The methodologies are adapted from established procedures for similar tripodal systems.[3]
Protocol 1: Synthesis of a Tripodal Triamine Ligand
This protocol describes the synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-trimethylbenzene derivatives through the reaction with a primary or secondary amine.
Reaction Scheme:
Synthesis of a tripodal triamine ligand.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: Add the amine (3.3 eq.) and anhydrous potassium carbonate (6.0 eq.) to the solution. The excess of amine and base is used to drive the reaction to completion and neutralize the HCl formed during the reaction.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). This removes any remaining acidic impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tripodal triamine ligand.
Causality Behind Experimental Choices:
-
Solvent: DMF or acetonitrile are excellent polar aprotic solvents for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon.
-
Base: An inorganic base like K₂CO₃ is often preferred as it is easily removed during the aqueous work-up. An organic base like triethylamine can also be used.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Protocol 2: Synthesis of a Tripodal Triazole Ligand
This protocol details the synthesis of 1,3,5-Tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzene, a versatile ligand for constructing coordination polymers.[4]
Reaction Scheme:
Synthesis of a tripodal triazole ligand.
Materials:
-
This compound
-
1,2,4-Triazole
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Triazole Salt: In a round-bottom flask, dissolve 1,2,4-triazole (3.3 eq.) in a mixture of water and ethanol. Add a solution of sodium hydroxide (3.0 eq.) dropwise to deprotonate the triazole, forming the sodium triazolide salt in situ.
-
Reaction: To this solution, add a solution of this compound (1.0 eq.) in ethanol.
-
Reflux: Heat the reaction mixture to reflux for 8-12 hours. The formation of a precipitate (the product) may be observed.
-
Isolation: Cool the reaction mixture to room temperature. The solid product can be collected by filtration.
-
Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and salts.
-
Drying: Dry the product under vacuum to obtain the pure 1,3,5-Tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzene.
Self-Validating System:
-
The purity of the synthesized ligand can be confirmed by melting point determination, ¹H and ¹³C NMR spectroscopy, and elemental analysis. The expected spectroscopic data should show the characteristic signals for the trimethylbenzene core and the triazole rings.
Application in Coordination Chemistry: Synthesis of a Coordination Polymer
The tripodal ligands synthesized from this compound are excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). The three coordinating arms can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.
Protocol 3: Synthesis of a 2D Coordination Polymer
This protocol provides a general method for the synthesis of a coordination polymer using the tripodal triazole ligand prepared in Protocol 2 and a metal salt (e.g., CoCl₂).[4]
Workflow Diagram:
Workflow for the synthesis and characterization of a coordination polymer.
Materials:
-
1,3,5-Tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzene (from Protocol 2)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
Small glass vials
-
Oven
Procedure:
-
Preparation of Solutions: Prepare a solution of the tripodal triazole ligand in methanol. Prepare a separate solution of CoCl₂·6H₂O in methanol.
-
Mixing: In a small glass vial, carefully layer the solution of the metal salt on top of the ligand solution. Alternatively, the two solutions can be mixed directly.
-
Solvothermal Synthesis: Seal the vial and place it in an oven at a constant temperature (e.g., 80-120 °C) for 2-3 days. The slow evaporation of the solvent or the controlled heating will promote the growth of single crystals of the coordination polymer.
-
Isolation: After the reaction period, allow the vial to cool slowly to room temperature. Collect the crystals that have formed by decanting the mother liquor.
-
Washing: Gently wash the crystals with a small amount of fresh methanol to remove any unreacted starting materials.
-
Drying: Air-dry the crystals.
Authoritative Grounding & Characterization:
-
The structure and dimensionality of the resulting coordination polymer can be unequivocally determined by single-crystal X-ray diffraction . This technique provides precise information about the coordination environment of the metal ions and the bridging mode of the tripodal ligand.
-
The thermal stability of the coordination polymer can be assessed using Thermogravimetric Analysis (TGA) .
Potential in Supramolecular Chemistry: Cryptand Synthesis
Conclusion
This compound is a highly valuable and versatile tripodal linker for the rational design and synthesis of complex molecular structures. Its well-defined geometry and reactive chloromethyl groups allow for the facile synthesis of a wide array of tripodal ligands with diverse functionalities. These ligands, in turn, serve as building blocks for coordination polymers, discrete metal complexes, and potentially sophisticated supramolecular architectures like cryptands. The protocols and insights provided in this guide are intended to empower researchers in chemistry, materials science, and drug development to effectively utilize this powerful molecular scaffold in their scientific endeavors.
References
-
Coordination Polymers of 1,3,5-Tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzene: Synthesis, Structure, Reversible Hydration, Encapsulation, and Catalysis Oxidation of Diphenylcarbonohydrazide. (2011). Semantic Scholar. [https://www.semanticscholar.org/paper/Coordination-Polymers-of-1%2C3%2C5-Tris(triazol-1-ylm-Wang-Liu/9e3b1c8e1a72138e4a8e1b525f0f35a0921098d5]([Link]
-
Chapter III Cryptands. (n.d.). VTechWorks. [Link]
-
Synthesis of Nitrogen-, Oxygen- and Sulphur-containing Tripodal Ligands with a Trimethylbenzene Core. (2011). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Benzene, 1,3,5-trichloro-2,4,6-trimethyl-. (n.d.). NIST WebBook. [Link]
-
Cryptands with 2,4,6-tris(p-phenylene)-1,3,5-triazine central units and oligoethyleneoxide bridges: Synthesis, structure and complexation abilities. (2012). ResearchGate. [Link]
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Application Notes & Protocols: Safe Handling of Tris-(chloromethyl)-mesitylene and Other Corrosive Organic Solids
Introduction: Understanding the Hazard Profile
Tris-(chloromethyl)-mesitylene is a substituted aromatic hydrocarbon. While specific toxicological data is limited, its structure suggests significant hazards. The presence of chloromethyl groups makes it a potent alkylating agent, which can react with biological macromolecules, posing potential carcinogenic and mutagenic risks. Furthermore, aggregated data from multiple suppliers indicates that tris-(chloromethyl)-mesitylene is a skin and respiratory irritant. As a [1]solid, the dust presents a primary route of exposure. Corro[2][3]sive solids can react with moisture on the skin or in the respiratory tract, leading to chemical burns and tissue damage. There[2][3]fore, all handling procedures must be designed to minimize dust generation and prevent all routes of exposure.
This guide provides a comprehensive framework for the safe handling of tris-(chloromethyl)-mesitylene and other corrosive organic solids in a research and development setting. The protocols outlined below are designed to be self-validating, incorporating principles of risk assessment, engineering controls, personal protective equipment, and emergency preparedness.
I. Pre-Handling Risk Assessment: A Foundational Step
Before any laboratory work commences, a thorough risk assessment is mandatory. This is not merely a procedural formality but a critical step in ensuring laboratory safety.
Key Considerations for Risk Assessment:
-
Quantity of Substance: Handling milligram quantities poses a different level of risk than handling multi-gram quantities.
-
Physical Form: The particle size of the solid will influence its potential for aerosolization.
-
Nature of the Experiment: Reactions involving heating, grinding, or dissolution can increase the risk of exposure.
-
Incompatibilities: Tris-(chloromethyl)-mesitylene, as a halogenated compound, should be stored away from strong oxidizing agents, acids, and bases.
A d[4]etailed risk assessment should be documented and reviewed by the laboratory supervisor and the Environmental Health & Safety (EHS) department.
II. Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous substances as they are designed to remove the hazard at the source.
Essential Engineering Controls:
-
Chemical Fume Hood: All manipulations of tris-(chloromethyl)-mesitylene that could generate dust, such as weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This [2][3][5]provides a physical barrier and ventilation to capture airborne particles.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Experimental Workflow in a Fume Hood
Caption: Workflow for handling corrosive solids within a fume hood.
III. Personal Protective Equipment (PPE): The Last Barrier
While engineering controls are primary, PPE provides an essential final layer of protection. The selection of appropriate PPE is critical and should be based on the specific hazards of the substance being handled.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Pro[6][7]tects against splashes of corrosive materials and airborne dust. |
| [6][7]Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Pro[6]tects skin from direct contact with the corrosive solid. It is[6] recommended to double-glove. |
| Body Protection | A lab coat, supplemented with a chemical-resistant apron when handling larger quantities. | Pro[6][8]tects skin and clothing from spills and splashes. |
| [6][8]Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain high-risk procedures. | Con[6][9]sult with EHS for guidance on respirator selection and fit-testing. |
[6][9]Important Note: Gloves should be inspected for any signs of degradation before and during use. Contaminated gloves must be removed and disposed of properly.
IV. Detailed Protocols for Handling Tris-(chloromethyl)-mesitylene
A. Weighing and Transferring the Solid
-
Preparation: Before bringing the chemical into the fume hood, ensure the work area is clean and uncluttered. Place an absorbent, disposable pad on the work surface.
-
Tare the Balance: If using an analytical balance inside the fume hood, ensure it is properly tared with a clean weigh boat.
-
Dispensing: Carefully dispense the required amount of tris-(chloromethyl)-mesitylene onto the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Transfer: Gently transfer the weighed solid into the reaction vessel. A funnel may be used to minimize the risk of spillage.
-
Immediate Cleanup: Any minor spills on the balance or work surface should be immediately decontaminated.
B. Preparation of Solutions
-
Solvent Addition: When dissolving the solid, slowly add the solvent to the vessel containing the solid.
-
Stirring: Use a magnetic stirrer or gentle agitation to aid dissolution. Avoid vigorous shaking that could cause splashing.
-
Exothermic Reactions: Be aware that dissolving some corrosive solids can be exothermic. Monit[10]or the temperature of the vessel and have a cooling bath available if necessary.
V. Emergency Procedures: Be Prepared
Accidents can happen even in the most well-prepared laboratories. A clear and well-rehearsed emergency plan is crucial.
A. Chemical Spills
-
Minor Spill (within the fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. [11]3. Carefully sweep the absorbed material into a designated waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside the fume hood):
-
Evacuate the immediate area.
-
Alert the laboratory supervisor and EHS.
-
Prevent entry to the contaminated area.
-
Allow trained emergency responders to handle the cleanup.
-
B. Personal Exposure
-
Skin Contact:
-
-
Move to fresh air immediately.
-
If symptoms such as respiratory irritation, coughing, or shortness of breath occur, seek immediate medical attention.
-
***[14]
Emergency Response Logic
Sources
- 1. 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | C12H15Cl3 | CID 291188 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols for Handling Chloromethylating Agents: A Guide to Personal Protective Equipment
Introduction: Understanding the Latent Threat of Chloromethylating Agents
Chloromethylating agents, such as chloromethyl methyl ether (CMME) and benzyl chloromethyl ether, are potent alkylating agents frequently employed in organic synthesis for the introduction of the chloromethyl group. Their utility, however, is overshadowed by their significant health hazards. These compounds are classified as known human carcinogens, with chronic inhalation exposure linked to an increased incidence of respiratory cancers.[1][2] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract, potentially leading to pulmonary edema and pneumonia.[1] Given the insidious and severe nature of these risks, a comprehensive personal protective equipment (PPE) program is not merely a recommendation but a critical necessity for all personnel working with these substances.
This guide provides a detailed framework for the selection and use of appropriate PPE when handling chloromethylating agents. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the rationale behind them to foster a culture of safety and scientific integrity.
The Hierarchy of Controls: Situating PPE in a Broader Safety Context
Before delving into the specifics of PPE, it is imperative to recognize that PPE is the last line of defense in protecting laboratory personnel.[3] The National Institute for Occupational Safety and Health (NIOSH) emphasizes that for carcinogens, there is no safe level of exposure, and engineering and administrative controls should be the primary means of exposure reduction.[4][5]
A robust safety protocol for chloromethylating agents should be built upon the following hierarchy:
-
Elimination/Substitution: If scientifically feasible, substitute chloromethylating agents with less hazardous alternatives.
-
Engineering Controls: All work with chloromethylating agents must be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood, to minimize the release of vapors.[6] Enclosed systems for reactions and transfers are highly recommended.
-
Administrative Controls: Establish regulated and clearly marked areas where chloromethylating agents are handled and stored.[7] Access should be restricted to authorized and trained personnel only. Work practices should be designed to minimize the generation of aerosols and vapors.
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate the risk of exposure, a comprehensive PPE ensemble is mandatory.
Selecting the Appropriate PPE Ensemble
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for handling chloromethylating agents.
| PPE Component | Specifications & Rationale | Relevant Standards & Guidelines |
| Gloves | Double gloving is mandatory. Use gloves specifically rated for resistance to chloromethylating agents. Butyl rubber and nitrile gloves are often recommended, but always consult the manufacturer's chemical resistance guide for the specific agent in use.[8][9][10] Gloves should have long cuffs that can be tucked under the sleeves of the lab coat or gown.[11] | OSHA 29 CFR 1910.138[12] |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. For procedures with a high risk of splashing, chemical-resistant coveralls or a splash suit should be worn.[13] | OSHA 29 CFR 1910.132(a)[13] |
| Eye and Face Protection | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[14][15] In conjunction with goggles, a full-face shield should be worn to protect the face from splashes, especially when handling larger quantities or during transfers.[6][15] | OSHA 29 CFR 1910.133[15] |
| Respiratory Protection | The use of a respirator is required when engineering controls are insufficient to maintain exposure below established limits, or during emergency situations such as spills. A NIOSH-approved full-face respirator with organic vapor cartridges is the minimum requirement.[16][17] For higher concentrations or in situations immediately dangerous to life or health (IDLH), a self-contained breathing apparatus (SCBA) is necessary.[17][18] | OSHA 29 CFR 1910.134[12][16] |
| Foot Protection | Closed-toe shoes are a baseline requirement in any laboratory. When working with chloromethylating agents, disposable, chemical-resistant shoe covers must be worn over work shoes. In areas with a higher risk of spills, chemical-resistant boots with steel toes and shanks are recommended.[18] | OSHA 29 CFR 1910.136 |
Protocol for Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination. The following protocols must be strictly adhered to.
Donning Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Sit down and put on the first shoe cover, then the second.
-
Inner Gloves: Don the first pair of gloves.
-
Gown/Coveralls: Put on the disposable gown or coveralls, ensuring complete coverage.
-
Respirator: If required, perform a user seal check on the respirator before entering the designated work area.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Protocol (Contaminated Area)
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown/Coveralls: Untie or unzip the gown. Peel it away from your body, turning it inside out as you remove it. Avoid touching the outside of the gown with your bare hands. Dispose of it in a designated hazardous waste container.
-
Exit the immediate work area.
Doffing Protocol (Anteroom/Clean Area)
-
Face Shield and Goggles: Remove the face shield and goggles by handling the straps. Place them in a designated area for decontamination.
-
Respirator: If worn, remove the respirator without touching the front of the mask. Place it in a designated area for cleaning and storage.
-
Shoe Covers: Sit down and remove the shoe covers, being careful not to touch the contaminated bottoms. Dispose of them in a designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves, again by peeling them off from the cuff and turning them inside out. Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with chloromethylating agents.
Caption: PPE Selection Workflow for Chloromethylating Agents.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
Skin or Eye Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[19]
-
While flushing, remove all contaminated clothing.[19]
-
Seek immediate medical attention.[19]
Inhalation
-
Move the affected individual to fresh air immediately.
-
Seek immediate medical attention.
Spills
-
Evacuate all non-essential personnel from the area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.[19]
-
For small spills, trained personnel wearing appropriate PPE (including respiratory protection) can use an absorbent material to contain and clean up the spill.[19]
-
All contaminated materials must be disposed of as hazardous waste.[19]
Decontamination and Disposal
All surfaces and equipment potentially contaminated with chloromethylating agents must be decontaminated. A common procedure involves washing with a suitable solvent followed by a detergent and water.[20][21] All disposable PPE and materials used for cleanup must be placed in a sealed, labeled container for disposal as hazardous chemical waste.
Conclusion
Working with chloromethylating agents demands the highest level of safety consciousness. While engineering and administrative controls are the foundation of a safe laboratory environment, the correct selection, use, and disposal of personal protective equipment are non-negotiable components of a comprehensive safety program. By understanding the rationale behind each piece of PPE and adhering to strict protocols, researchers can mitigate the significant risks associated with these valuable but hazardous compounds.
References
- Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training.
- MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
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- Sigma-Aldrich. (n.d.). Chloromethyl methyl ether - Safety Data Sheet.
- Loba Chemie. (2016, May 18). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS.
- MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.
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- International Enviroguard. (2019, April 8). OSHA Regulations for Chemical Protective Clothing.
- New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY.
- Spectrum Chemical. (n.d.). Lab Air Respirators.
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- Centers for Disease Control and Prevention. (2014, June 5). NIOSH Chemical Carcinogen Policy | Cancer.
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- uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
- Crowell & Moring LLP. (2017, January 10). NIOSH Issues Revised Chemical Carcinogen Policy.
- U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether | EPA.
- EHSLeaders. (2021, March 17). Carcinogens in the Workplace: Considerations for EHS.
- California Air Resources Board. (1997, September). Background Material:1997-11-12 Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant.
- AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Ready.gov. (n.d.). Chemical Emergency.
- WellBefore. (2023, April 5). Best Gloves That Protect Your Hands from Hazardous Chemicals.
- New Jersey Department of Health. (n.d.). Common Name: CHLOROMETHYLCHLORO- FORMATE HAZARD SUMMARY.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Becky Aktsiaselts. (n.d.). HOW TO CHOOSE A CHEMICAL GLOVE?.
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- TCI Chemicals. (2025, May 20). SAFETY DATA SHEET.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- PIP Global. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection.
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2019, October 3). OPERATING PROCEDURE.
- Queen Mary University of London. (n.d.). Decontamination - Health and Safety Directorate.
- Maine.gov. (2015, April 28). SOP No. RWM-DR-017 Effective Date.
- Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
- ASHP Publications. (n.d.). DECONTAMINATION AND CLEANING.
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Application Notes and Protocols for 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
Abstract
This document provides a comprehensive guide to the proper storage, handling, and disposal of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene (CAS No. 3849-01-2). As a reactive organic building block, its safe management is paramount to ensure personnel safety and environmental compliance. These protocols are designed for researchers, chemists, and laboratory managers in drug development and chemical synthesis environments, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and reproducibility.
Compound Identification and Properties
This compound is a substituted aromatic hydrocarbon. Its utility in organic synthesis stems from the three reactive chloromethyl groups, making it a valuable precursor. However, these same functional groups contribute to its hazardous properties.
| Property | Value | Source |
| CAS Number | 3849-01-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅Cl₃ | [1][2][3] |
| Molecular Weight | 265.61 g/mol | [1][3] |
| Appearance | White solid / crystalline powder | [2] |
| Melting Point | 170-171 °C | [3] |
| Boiling Point | 370.2 °C at 760 mmHg | |
| Density | 1.199 g/cm³ | [3] |
Hazard Analysis and Safety Rationale
Understanding the inherent hazards of this compound is fundamental to establishing safe handling protocols. The primary hazards are associated with its corrosive and irritant nature.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Rationale and Implication |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | The chloromethyl groups can react with moisture and biological macromolecules, leading to inflammation and irritation. Prolonged contact must be avoided. |
| Serious Eye Damage/Irritation | GHS05 | Danger | H314/H318: Causes severe skin burns and eye damage | The compound is highly corrosive to ocular tissue. Immediate and severe damage can occur upon contact, necessitating the mandatory use of chemical splash goggles. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract. All handling of the solid should be performed in a ventilated enclosure. |
Data synthesized from multiple sources[1][2][4].
Expert Insight: The reactivity of the benzylic chloride moieties is the primary driver of this compound's toxicity. These groups can act as alkylating agents, which explains their irritant and corrosive properties. Therefore, all protocols must focus on minimizing direct contact and inhalation.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a reliable barrier between the researcher and the chemical.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always double-glove when handling the pure compound or concentrated solutions. Contaminated gloves must be removed and disposed of as chemical waste immediately.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.
-
Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned. For large-scale operations, a chemically resistant apron is also recommended.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary. Respiratory protection is required when dusts are generated.
Chemical Storage Protocol
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations. The primary goals are to prevent exposure to moisture and to segregate it from incompatible materials.
Storage Conditions:
-
Temperature: Store in a cool environment, ideally between 2-8°C, as recommended by suppliers.
-
Atmosphere: Keep the container tightly sealed and store in a dry, well-ventilated area.[2] The compound is sensitive to moisture, which can lead to slow hydrolysis and the release of hydrogen chloride (HCl) gas.
-
Incompatibilities: Segregate from strong oxidizing agents.[5] Reactions with strong oxidants can be violent and present a fire and explosion hazard.[5]
Caption: Decision workflow for the proper segregation and disposal of halogenated chemical waste.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Tris(chloromethyl)mesitylene
Welcome to the technical support center for the synthesis of 2,4,6-tris(chloromethyl)mesitylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to this important chemical transformation. Our goal is to empower you to improve your reaction yields, obtain high-purity products, and confidently address challenges encountered during your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2,4,6-tris(chloromethyl)mesitylene, providing potential causes and actionable solutions.
Question 1: Why is my yield of 2,4,6-tris(chloromethyl)mesitylene consistently low?
Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue.
Potential Causes & Solutions:
-
Incomplete Reaction: The chloromethylation of all three methyl groups on mesitylene requires forcing conditions. Insufficient reaction time or temperature can lead to a mixture of mono-, di-, and tris-substituted products.
-
Solution: Increase the reaction time and/or temperature. A two-step process, as described in some patents, can be effective. The initial step at a lower temperature can favor the formation of mono- and di-chloromethylated species, followed by a second step at a higher temperature with additional reagents to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction endpoint.
-
-
Suboptimal Reagent Stoichiometry: An insufficient amount of the chloromethylating agent (formaldehyde/paraformaldehyde and HCl) will result in incomplete conversion.
-
Solution: Use a significant excess of paraformaldehyde and concentrated hydrochloric acid. This ensures that the concentration of the electrophilic species remains high throughout the reaction, favoring the trisubstitution.
-
-
Poor Quality Reagents: The purity of mesitylene and the reactivity of paraformaldehyde are crucial.
-
Solution: Ensure your mesitylene is of high purity (>99%). Use fresh, high-quality paraformaldehyde. Older batches of paraformaldehyde can depolymerize or contain inhibitors, reducing their effectiveness.
-
-
Inefficient Mixing: The reaction is often biphasic or a slurry. Inadequate agitation can lead to localized reagent depletion and reduced reaction rates.
-
Solution: Employ vigorous mechanical stirring to ensure intimate contact between the reactants.
-
-
Losses During Work-up and Purification: The product can be lost during aqueous washes or recrystallization.
-
Solution: Minimize the volume of washing solutions. When performing recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
-
Question 2: My final product is contaminated with significant amounts of bis(chloromethyl)mesitylene. How can I improve the purity?
The presence of under-chloromethylated side products is a common challenge.
Potential Causes & Solutions:
-
Insufficiently Forcing Reaction Conditions: As mentioned above, incomplete reaction is a primary cause.
-
Premature Termination of the Reaction: Stopping the reaction before all mesitylene has been converted to the tris-substituted product will naturally lead to a mixture.
-
Solution: Implement in-process controls (e.g., TLC, GC-MS) to monitor the disappearance of the starting material and the intermediate products. Only quench the reaction once the desired level of conversion is achieved.
-
-
Ineffective Purification: Simple precipitation or a single recrystallization may not be sufficient to remove closely related impurities.
-
Solution: Perform multiple recrystallizations from a suitable solvent. A solvent screen to identify the optimal recrystallization solvent is recommended. Solvents like benzene or acetone have been reported to be effective.[1] Column chromatography could be an alternative for small-scale purifications, though it may be less practical for larger quantities.
-
Question 3: The reaction mixture has turned dark, and I've isolated a tarry, intractable material instead of a crystalline product. What went wrong?
The formation of polymeric or tarry side products is indicative of side reactions, often promoted by excessive heat or catalyst issues.
Potential Causes & Solutions:
-
Formation of Diarylmethanes: The chloromethylated products are reactive and can undergo Friedel-Crafts alkylation with another mesitylene molecule, leading to the formation of diarylmethane byproducts, which can be polymeric.[2][3]
-
Solution:
-
Control the Temperature: Higher temperatures favor the formation of diarylmethanes.[3] Maintain a controlled temperature throughout the reaction. A stepwise increase in temperature might be beneficial.
-
Catalyst Choice: While zinc chloride is a common catalyst, its concentration should be optimized. Other Lewis acids like aluminum chloride are known to strongly promote diarylmethane formation and should generally be avoided.[3]
-
-
-
Decomposition of the Product: 2,4,6-Tris(chloromethyl)mesitylene can be unstable at very high temperatures, especially in the presence of residual acid or catalyst.
-
Solution: Avoid unnecessarily high reaction temperatures. After the reaction is complete, promptly proceed with the work-up to remove the acidic components and the catalyst. Washing the crude product with water is a crucial step.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of zinc chloride in the synthesis of 2,4,6-tris(chloromethyl)mesitylene?
Zinc chloride (ZnCl₂) acts as a Lewis acid catalyst in the Blanc chloromethylation reaction.[2] Its primary role is to activate the formaldehyde by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the electron-rich mesitylene ring. The proposed mechanism involves the formation of a highly reactive electrophile, which then undergoes electrophilic aromatic substitution.[2][4]
Q2: Can I use formalin instead of paraformaldehyde?
While formalin (an aqueous solution of formaldehyde) can be used in some chloromethylation reactions, paraformaldehyde is generally preferred for the synthesis of 2,4,6-tris(chloromethyl)mesitylene. Paraformaldehyde is a solid polymer of formaldehyde that depolymerizes in situ under acidic conditions to provide anhydrous formaldehyde. This can be advantageous as the presence of a large amount of water from formalin can sometimes hinder the reaction or lead to unwanted side reactions.
Q3: What is the expected H-NMR and C-NMR for 2,4,6-tris(chloromethyl)mesitylene?
While specific analytical data can vary slightly based on the solvent and instrument, the expected NMR signals are:
-
¹H-NMR:
-
A singlet for the six protons of the three chloromethyl (-CH₂Cl) groups.
-
A singlet for the nine protons of the three methyl (-CH₃) groups on the aromatic ring.
-
-
¹³C-NMR:
-
A signal for the carbon of the chloromethyl groups.
-
A signal for the carbon of the methyl groups.
-
Signals for the quaternary carbons of the aromatic ring.
-
A signal for the CH carbons of the aromatic ring (if any, in case of incomplete substitution).
-
It is always recommended to compare the obtained spectra with a known reference or to perform further characterization (e.g., mass spectrometry) to confirm the identity and purity of the product.
Q4: What are the key safety precautions I should take during this synthesis?
-
Carcinogenic Byproducts: The reaction of formaldehyde and hydrogen chloride can generate small amounts of the highly carcinogenic bis(chloromethyl) ether.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with care and avoid inhalation of fumes.
-
Exothermic Reaction: The reaction can be exothermic, especially during the initial stages. It is important to control the rate of addition of reagents and to have a cooling bath on standby.
Experimental Protocols
Optimized Two-Step Synthesis of 2,4,6-Tris(chloromethyl)mesitylene
This protocol is based on a patented procedure designed for high yield and purity.[1]
Materials:
-
Mesitylene (99%+)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Benzene or Acetone (for recrystallization)
-
Deionized Water
Procedure:
Step 1: Initial Chloromethylation
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine mesitylene, an excess of concentrated hydrochloric acid, and paraformaldehyde.
-
Add sodium chloride to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours.
-
Cool the reaction mixture to room temperature. An aqueous phase and a solid organic phase should form.
-
Separate the aqueous phase from the solid organic phase.
Step 2: Completion of Tris-chloromethylation
-
To the solid organic phase from Step 1, add a fresh charge of excess concentrated hydrochloric acid and paraformaldehyde.
-
Add sodium chloride and anhydrous zinc chloride as a catalyst.
-
Heat the mixture to reflux at approximately 108°C with vigorous stirring for 24 hours.
-
Cool the reaction mixture. The solid product should precipitate.
Work-up and Purification:
-
Isolate the solid product by filtration.
-
To remove traces of zinc chloride and other inorganic impurities, dissolve the crude product in a suitable solvent like benzene.
-
Wash the organic solution with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 2,4,6-tris(chloromethyl)mesitylene.
-
For further purification, recrystallize the crude product from acetone or another suitable solvent.[1]
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent | Molar Ratio (relative to Mesitylene) | Notes |
| Mesitylene | 1 | High purity is essential. |
| Paraformaldehyde | 6 (in total for both steps) | Use in significant excess. |
| Conc. HCl | 8.7 (in total for both steps) | Use in significant excess. |
| Sodium Chloride | 0.5 (in Step 1) and additional in Step 2 | |
| Zinc Chloride | 1 (in Step 2) | Anhydrous is crucial. |
| Condition | Value | Notes |
| Temperature (Step 1) | Reflux | |
| Time (Step 1) | 6-8 hours | |
| Temperature (Step 2) | ~108 °C (Reflux) | |
| Time (Step 2) | 24 hours | Monitor for completion. |
Visualizations
Reaction Mechanism
Caption: Simplified mechanism of the Blanc chloromethylation of mesitylene.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting Logic
Sources
Common side reactions and byproducts in the chloromethylation of mesitylene.
From the desk of the Senior Application Scientist
Welcome to the technical support center for the chloromethylation of mesitylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The chloromethylation of activated aromatic rings, a variant of the Blanc-Quelet reaction, is a powerful tool for introducing a reactive chloromethyl handle.[1][2][3] However, it is not without its challenges. This document provides in-depth, field-proven insights into troubleshooting common issues and understanding the reaction's nuances to ensure successful and safe experimentation.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, focusing on root causes and actionable solutions.
Q1: My reaction yielded a significant amount of a high-boiling, white solid byproduct, drastically reducing the yield of 2-(chloromethyl)-1,3,5-trimethylbenzene. What is this byproduct and how can I prevent its formation?
A1: The most common high-boiling byproduct in the chloromethylation of mesitylene is dimesitylmethane .
-
Causality: This byproduct forms when the desired product, chloromethylmesitylene (a reactive benzylic chloride), undergoes a subsequent Friedel-Crafts alkylation with another molecule of mesitylene present in the reaction mixture.[1][4] This secondary reaction is highly favorable, especially under conditions that promote electrophilic aromatic substitution.
-
Contributory Factors & Solutions:
-
High Temperature: Elevated temperatures significantly accelerate the rate of the secondary Friedel-Crafts alkylation.[4] Maintain a strict reaction temperature, typically between 60-80°C, to favor the initial chloromethylation.
-
High Reactant Concentration: High concentrations of both mesitylene and the newly formed chloromethylmesitylene increase the probability of byproduct formation.[2] Using a moderate excess of the chloromethylating agent and ensuring efficient stirring can help, but the primary control is temperature.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of formaldehyde can lead to the accumulation of dimesitylmethane.[4] It is crucial to monitor the reaction's progress (e.g., by TLC or GC) and work it up promptly upon completion.
-
Strong Lewis Acid Catalysts: While a catalyst like zinc chloride (ZnCl₂) is necessary, overly aggressive Lewis acids or high catalyst loading can favor the formation of the diarylmethane byproduct.[4]
-
Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting workflow for dimesitylmethane formation.
Q2: My reaction mixture turned into a thick, intractable polymer, and I couldn't isolate any product. What happened?
A2: Polymerization is a known issue, especially with highly activated aromatic compounds like mesitylene.[5]
-
Causality: This occurs through repeated Friedel-Crafts alkylations, where the chloromethyl group of one molecule reacts with another mesitylene molecule, and this process continues, forming long methylene-bridged aromatic polymer chains.
-
Contributory Factors & Solutions:
-
Local Hotspots: Inadequate stirring can create localized areas of high temperature, initiating polymerization. Use a mechanical stirrer for vigorous and efficient mixing.
-
Excessive Catalyst: Too much zinc chloride can aggressively promote polymerization. Use the minimum effective catalytic amount.
-
Water Content: While seemingly counterintuitive, completely anhydrous conditions can sometimes favor polymerization. The reaction is often performed with aqueous HCl or formalin, which can help moderate reactivity. However, excess water will deactivate the catalyst.[6] The balance is key.
-
Q3: I have detected a second, dichlorinated product. How can I improve the selectivity for mono-chloromethylation?
A3: The formation of bis(chloromethyl)mesitylene is a common side reaction.
-
Causality: Mesitylene is highly activated by its three methyl groups, making it susceptible to a second electrophilic substitution.[5] The first chloromethyl group introduced is only weakly deactivating, so a second chloromethylation can occur.
-
Contributory Factors & Solutions:
-
Stoichiometry: The most critical factor is the molar ratio of reactants. Using a large excess of the chloromethylating agent (formaldehyde/HCl) will drive the reaction towards dichlorination.[7]
-
Control Measures: Employ a molar ratio of mesitylene to formaldehyde of approximately 1:1 or with a slight excess of mesitylene. This ensures that formaldehyde is the limiting reagent, reducing the likelihood of a second substitution.
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Table 1: Effect of Reaction Parameters on Product Distribution
| Parameter | Condition | Desired Product (Mono-) | Dimesitylmethane Byproduct | Dichlorinated Byproduct |
| Temperature | Low (~60°C) | Favorable | Minimized | Minimized |
| High (>90°C) | Decreased | Increased | Increased | |
| Reaction Time | Optimal | High | Low | Moderate |
| Extended | Decreased | Increased | Increased | |
| [CH₂O]:[Mesitylene] | ~1:1 | Maximized | Low | Minimized |
| >2:1 | Decreased | Moderate | Increased |
Frequently Asked Questions (FAQs)
Q1: What is the precise role of zinc chloride (ZnCl₂) in this reaction?
A1: Zinc chloride acts as a Lewis acid catalyst.[1][8] Its primary role is to activate the formaldehyde. It coordinates to the carbonyl oxygen of formaldehyde, which polarizes the C=O bond and makes the carbonyl carbon significantly more electrophilic.[1][9] This enhanced electrophile, often represented as [H₂C=OH]⁺ or its complex with ZnCl₂, is then attacked by the electron-rich mesitylene ring in a classic electrophilic aromatic substitution.[4][10]
Q2: What is the mechanism of the primary reaction and major side reaction?
A2: The reaction proceeds through a well-established electrophilic aromatic substitution pathway. The primary side reaction is a subsequent Friedel-Crafts alkylation.
Caption: Desired reaction pathway vs. byproduct formation.
Q3: Are there significant safety concerns with this reaction?
A3: Yes, absolutely. The primary safety concern in any chloromethylation reaction using formaldehyde and HCl is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct.[1][2][10] BCME is a potent human carcinogen with high volatility, and its presence must be assumed.
-
Safety Protocol:
-
Ventilation: All procedures must be conducted in a certified, high-performance chemical fume hood.
-
Quenching: Upon reaction completion, the mixture should be quenched carefully with a cold aqueous solution, such as aqueous ammonia or sodium sulfite, to destroy any unreacted formaldehyde and BCME.[11]
-
Handling: Never handle the crude reaction mixture outside of a fume hood.
-
Disposal: All waste must be treated as carcinogenic and disposed of according to institutional and regulatory guidelines.
-
Experimental Protocol: Standard Chloromethylation of Mesitylene
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Reagents:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (~37%)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Toluene (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is in a certified chemical fume hood.
-
Charging Reagents: To the flask, add mesitylene (1.0 eq), paraformaldehyde (1.1 eq), and anhydrous zinc chloride (0.2 eq).
-
Reaction Initiation: Begin vigorous stirring and add concentrated hydrochloric acid (2.0 eq) dropwise from the dropping funnel.
-
Heating: Once the addition is complete, heat the mixture to 60-70°C using a temperature-controlled oil bath.
-
Monitoring: Maintain the temperature and stirring for 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots for GC or TLC analysis.
-
Work-up (CRITICAL SAFETY STEP):
-
Cool the reaction flask in an ice bath to room temperature.
-
Slowly and carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL for a ~0.1 mol scale reaction).
-
Combine the organic layers and wash sequentially with water (2x), saturated sodium bicarbonate solution (2x), and finally with brine. This neutralizes excess acid and quenches reactive species.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 2-(chloromethyl)-1,3,5-trimethylbenzene as a clear liquid.
References
-
Title: Blanc chloromethylation Source: Wikipedia URL: [Link]
-
Title: New studies in aromatic chloromethylation Source: Durham E-Theses URL: [Link]
-
Title: A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions Source: Taylor & Francis Online URL: [Link]
- Title: Production of tris(chloromethyl)
-
Title: The chloromethylation of an aromatic or heteroaromatic ring is of great importance Source: Science of Synthesis URL: [Link]
-
Title: Quelet reaction Source: Wikipedia URL: [Link]
-
Title: Lecture 28 I Blanc chloromethylation I Name Reactions I Organic Chemistry Source: YouTube URL: [Link]
-
Title: Blanc Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Blanc reaction Source: Sciencemadness Wiki URL: [Link]
-
Title: Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry Source: YouTube URL: [Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
Welcome to the technical support center for the purification of crude 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this versatile chemical intermediate. Our approach is rooted in practical, field-tested experience to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems observed during the purification of crude this compound, providing explanations and actionable solutions.
Q1: My final product is an off-white or yellowish solid, not the expected white crystalline powder. What is the likely cause and how can I fix it?
A1: A yellow or off-white coloration typically indicates the presence of impurities. The most common culprits are residual starting materials or byproducts from the chloromethylation reaction. Incomplete reaction can leave behind mono- or di-substituted (chloromethyl)mesitylene. Furthermore, a common side reaction in Blanc chloromethylation is the formation of diarylmethane derivatives, which can be colored.[1] To address this, a thorough purification by recrystallization is recommended. If the coloration persists, a secondary purification step using column chromatography might be necessary.
Q2: During recrystallization, my product oiled out instead of forming crystals. What went wrong?
A2: "Oiling out" during recrystallization is a common issue that occurs when the solute is insoluble in the hot solvent at its boiling point, or when the solution is supersaturated to a degree that precipitation happens too rapidly for a crystal lattice to form. Here are a few troubleshooting steps:
-
Ensure Complete Dissolution: Make sure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will result in poor recovery, while too little will lead to premature precipitation.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before inducing further crystallization by cooling in an ice bath. Rapid cooling often promotes oiling out.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.
-
Solvent System Optimization: If the issue persists, consider a different solvent or a co-solvent system. For this compound, acetone has been reported as a suitable recrystallization solvent.[2]
Q3: My purified product shows a lower than expected melting point and broad melting range. What does this indicate?
A3: A depressed and broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces. To improve the purity, a second recrystallization is often effective. If the melting point does not improve significantly after a second recrystallization, it may be necessary to employ column chromatography to remove persistent impurities.
Q4: I am concerned about the stability of the chloromethyl groups during purification. Are there any precautions I should take?
A4: Your concern is valid. Benzylic chlorides, such as those in this compound, are susceptible to hydrolysis, which would lead to the formation of the corresponding benzyl alcohols.[3] While the compound is relatively stable under anhydrous conditions, prolonged exposure to moisture, especially at elevated temperatures or in the presence of nucleophiles, should be avoided. Therefore, it is crucial to use dry solvents and equipment for purification and to store the final product in a tightly sealed container in a cool, dry place.
Q5: What are the key safety precautions when handling this compound?
A5: This compound is a skin and respiratory irritant.[4] It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Experimental Protocols
The following protocols are provided as a starting point for the purification of crude this compound. Optimization may be required based on the specific impurity profile of your crude material.
Protocol 1: Recrystallization from Acetone
This protocol is based on a method described for the purification of this compound and is effective for removing most common impurities.[2]
Materials:
-
Crude this compound
-
Acetone (reagent grade, dry)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. White crystals should start to form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow Diagram: Recrystallization
Caption: Recrystallization workflow for this compound.
Protocol 2: Column Chromatography
This method is useful for separating compounds with different polarities and can be employed if recrystallization does not yield a product of sufficient purity.
Materials:
-
Crude or partially purified this compound
-
Silica gel (for column chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding small amounts of a more polar solvent (e.g., ethyl acetate). The optimal solvent system will need to be determined by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Workflow Diagram: Column Chromatography
Caption: Column chromatography workflow for purifying this compound.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅Cl₃ | PubChem[4] |
| Molecular Weight | 265.60 g/mol | PubChem[4] |
| Appearance | White solid | Guidechem |
| Purity (after synthesis) | 97% by weight | US Patent 3,336,402[2] |
References
-
PubChem. Benzyl chloride. National Center for Biotechnology Information. [Link]
- US Patent 3,336,402. Production of tris(chloromethyl) mesitylene.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Blanc chloromethylation. [Link]
Sources
Preventing diarylmethane formation during chloromethylation of activated arenes.
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Diarylmethane Formation
Welcome to the technical support center for the chloromethylation of activated arenes. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this powerful synthetic tool, with a specific focus on troubleshooting and preventing the common side reaction of diarylmethane formation. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of diarylmethane formation during chloromethylation?
A1: Diarylmethane formation is a classic example of a consecutive Friedel-Crafts alkylation reaction.[1] In the initial, desired step, the activated arene undergoes electrophilic aromatic substitution with a chloromethylating agent (e.g., formaldehyde and HCl) to form the chloromethylated arene. However, this product is itself a reactive electrophile. It can then react with a second molecule of the activated arene, leading to the formation of a diarylmethane byproduct and eliminating HCl.
This unwanted secondary reaction is particularly problematic with highly activated arenes, such as phenols and anilines, where the electron-donating groups enhance the nucleophilicity of the ring, making it more susceptible to alkylation by the newly formed benzyl chloride derivative.[1]
Q2: My reaction is producing a significant amount of diarylmethane byproduct. What are the key reaction parameters I should investigate to minimize this?
A2: Several factors can significantly influence the rate of diarylmethane formation.[2] By carefully controlling these parameters, you can shift the reaction equilibrium towards your desired chloromethylated product.
-
Temperature: Higher temperatures generally favor the formation of the diarylmethane byproduct. Running the reaction at lower temperatures can help to selectively favor the initial chloromethylation.
-
Catalyst Choice: The Lewis acid catalyst plays a crucial role. Strong Lewis acids like aluminum chloride are known to vigorously promote Friedel-Crafts alkylation and can significantly increase diarylmethane formation.[2] Milder catalysts, such as zinc chloride, are often preferred for chloromethylation.[1]
-
Molar Ratio and Concentration of Reagents: Using a large excess of the arene substrate can, counterintuitively, sometimes lead to more diarylmethane formation as it increases the probability of the chloromethylated product encountering another arene molecule.[2] Careful optimization of the stoichiometry is crucial. High concentrations of the reactants can also lead to an increase in side products.[2]
Troubleshooting Guide
Problem 1: Excessive Diarylmethane Formation with Phenolic or Aniline Substrates.
Cause: Phenols and anilines are highly activated substrates that are particularly prone to subsequent Friedel-Crafts alkylation, leading to uncontrolled diarylmethane formation.[1] The lone pair of electrons on the oxygen or nitrogen atom strongly activates the aromatic ring.
Solution:
-
Protecting Group Strategy: For phenols, consider protecting the hydroxyl group as an ether (e.g., methyl ether, forming an anisole derivative) before performing the chloromethylation. This moderates the activating effect of the oxygen. The protecting group can be removed in a subsequent step.
-
Alternative Chloromethylating Agents: Instead of the traditional formaldehyde/HCl (Blanc-Quelet reaction conditions), consider using chloromethyl methyl ether (MOM-Cl). This reagent can sometimes offer better selectivity for the desired chloromethylation product. However, be aware that bis(chloromethyl) ether, a potent carcinogen, can be a byproduct of some chloromethylation reactions.[1]
-
Reaction Conditions: Employ milder reaction conditions. This includes using a less active Lewis acid catalyst (e.g., ZnCl₂) and maintaining a low reaction temperature.
Workflow for Chloromethylation of a Protected Phenol:
Sources
Technical Support Center: Mastering Temperature Control for Selective Chloromethylation
Welcome to the technical support center for selective chloromethylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their chloromethylation reactions. As a Senior Application Scientist, I will provide you with in-depth technical guidance and field-proven insights to help you navigate the complexities of this powerful synthetic tool, with a special focus on the critical role of reaction temperature in achieving high selectivity.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when performing chloromethylation reactions.
Q1: Why is precise temperature control so crucial for achieving selective chloromethylation?
Temperature is arguably the most critical parameter in controlling the selectivity of a chloromethylation reaction. The desired outcome is typically a mono-chloromethylated product. However, the reaction mixture contains the necessary ingredients for subsequent, undesired reactions. The rates of these side reactions are highly temperature-dependent.
At elevated temperatures, the initial chloromethylated product, which is a reactive benzyl chloride derivative, can readily undergo a Friedel-Crafts alkylation with another molecule of the starting aromatic compound.[1] This leads to the formation of a diarylmethane byproduct, significantly reducing the yield of the desired product. Therefore, maintaining a lower temperature generally favors the kinetic product (the mono-chloromethylated arene) over the thermodynamically more stable, but often undesired, diarylmethane.[2][3]
Q2: What are the primary side products in a chloromethylation reaction, and how does temperature influence their formation?
The main side products that compromise the yield and purity of the desired chloromethylated compound are:
-
Diarylmethanes: As mentioned above, these are the most common byproducts. Their formation is significantly accelerated at higher temperatures.[1]
-
Polychloromethylated Products: Depending on the reactivity of the substrate and the stoichiometry of the reagents, multiple chloromethyl groups can be introduced onto the aromatic ring. This is more likely to occur with highly activated aromatic compounds and at longer reaction times, which can be indirectly influenced by temperature.[4]
-
Bis(chloromethyl) ether: This is a highly carcinogenic byproduct that can form from formaldehyde and hydrogen chloride.[5][6] Its formation is also influenced by the reaction conditions, and appropriate safety precautions are paramount.
Strict temperature control is your primary tool to minimize the formation of these impurities.
Q3: How do I determine the optimal reaction temperature for my specific aromatic substrate and chosen catalyst?
The optimal temperature is not a one-size-fits-all parameter; it depends on a combination of factors:
-
Substrate Reactivity: Aromatic compounds with electron-donating groups (e.g., alkyl, alkoxy groups) are more reactive and generally require lower temperatures to prevent side reactions.[5] Conversely, substrates with electron-withdrawing groups (e.g., halogens, nitro groups) are less reactive and may require higher temperatures to achieve a reasonable reaction rate.[5]
-
Catalyst Choice: Different Lewis acid catalysts have varying activities and, consequently, different optimal temperature ranges. For instance, the potent catalyst aluminum chloride is known to promote the formation of diarylmethane byproducts and may require stricter temperature control at lower ranges compared to a milder catalyst like zinc chloride.[1]
The following table provides a general guideline for starting temperatures with common catalysts and substrates. However, empirical optimization is always recommended for a new system.
| Aromatic Substrate Example | Activating/Deactivating Group | Common Catalyst | Recommended Starting Temperature Range | Reference(s) |
| Anisole | Methoxy (strongly activating) | Titanium tetrachloride | 0–5°C | [1] |
| Cumene | Isopropyl (activating) | Zinc chloride | 42–48°C | [1] |
| Thiophene | Heteroaromatic | Hydrochloric acid | -20 to +10°C | [7] |
| Benzene | Neutral | Zinc chloride | ~60°C | [8] |
| Alkylbenzenes (e.g., Toluene) | Alkyl (activating) | Sulfuric acid / NaCl | ~80°C | [4] |
| Anthracene | Polycyclic aromatic | Zinc chloride | 60–80°C | [6] |
Note: These are starting points. The optimal temperature for your specific reaction may vary and should be determined experimentally.
Troubleshooting Guide: Tackling Selectivity Issues in Chloromethylation
This section provides solutions to common problems encountered during chloromethylation, with a focus on temperature-related issues.
Issue 1: Low Yield of the Desired Mono-chloromethylated Product
Potential Cause:
-
Reaction Temperature is Too Low: While low temperatures are generally good for selectivity, an excessively low temperature may result in a very slow reaction rate and incomplete conversion of the starting material.[6]
-
Inactive Catalyst: Lewis acid catalysts like zinc chloride are moisture-sensitive. Contamination with water can deactivate the catalyst, leading to a stalled reaction.[6]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
Recommended Solutions:
-
Gradual Temperature Increase: Carefully and incrementally increase the reaction temperature in 5–10°C intervals, monitoring the reaction progress by a suitable analytical technique like TLC, GC, or HPLC.[9]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Handle hygroscopic catalysts in an inert atmosphere (e.g., a glove box or under a stream of nitrogen or argon).[5]
-
Optimize Reaction Time: Monitor the reaction over time at a constant, optimized temperature to determine the point of maximum conversion of starting material before significant byproduct formation occurs.[6]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Excessive Formation of Diarylmethane Byproduct
Potential Cause:
-
Reaction Temperature is Too High: This is the most common reason for poor selectivity and the formation of diarylmethanes.[1]
-
High Concentration of Reactants: High concentrations can favor the bimolecular reaction leading to the diarylmethane.[5]
-
Highly Active Catalyst: Certain catalysts, like aluminum chloride, are particularly effective at promoting the subsequent Friedel-Crafts alkylation.[1]
Recommended Solutions:
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature. If you are running the reaction at room temperature, try cooling it to 0°C or even lower in an ice-salt or dry ice-acetone bath.
-
Slow Addition of Reagents: Add the chloromethylating agent (e.g., formaldehyde or paraformaldehyde) or the aromatic substrate slowly to the reaction mixture to maintain a low instantaneous concentration of the reactive intermediates.
-
Change the Catalyst: If possible, switch to a milder catalyst. For example, if you are using AlCl₃, consider trying ZnCl₂ or SnCl₄.[1]
Competing Reaction Pathways in Chloromethylation
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. iris.unive.it [iris.unive.it]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4501903A - Chloromethylation process - Google Patents [patents.google.com]
- 8. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Managing scalability challenges for the synthesis of 2,4,6-tris(chloromethyl)mesitylene.
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-tris(chloromethyl)mesitylene. Recognizing the scalability challenges inherent in this process, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to support your experimental success.
Introduction to Synthetic Challenges
The synthesis of 2,4,6-tris(chloromethyl)mesitylene is typically achieved through an electrophilic aromatic substitution known as the Blanc chloromethylation reaction.[1] This method involves the reaction of mesitylene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride.[1] While effective at a laboratory scale, scaling up this synthesis presents several critical challenges that can impact yield, purity, and safety.
Key scalability challenges include:
-
Incomplete Substitution: Achieving tris-substitution can be difficult, often resulting in a mixture of mono-, bis-, and tris-(chloromethyl)mesitylene. Separating these closely related products is a significant purification hurdle.
-
Byproduct Formation: A common side reaction is the formation of diarylmethane derivatives, where a chloromethylated product reacts with another mesitylene molecule.[2] This side reaction is often promoted by higher temperatures and certain catalysts.[2]
-
Exothermic Reaction: The chloromethylation reaction is exothermic, and improper temperature control during scale-up can lead to runaway reactions, decreased selectivity, and increased byproduct formation.[3]
-
Safety Hazards: The reaction can produce trace amounts of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[4] Stringent safety protocols are essential to minimize exposure.
This guide will address these challenges in a practical, question-and-answer format to provide clear and actionable solutions.
Troubleshooting Guide & FAQs
This section is structured to address common issues encountered during the synthesis and scale-up of 2,4,6-tris(chloromethyl)mesitylene.
Reaction & Conversion Issues
Q1: My reaction stalls, and I'm observing a high proportion of mono- and bis-(chloromethyl)mesitylene in my GC-MS analysis. How can I drive the reaction to completion?
A1: Incomplete conversion is a frequent challenge and can be addressed by considering several factors:
-
Reaction Time and Temperature: The tris-substitution is sterically hindered and requires more forcing conditions than the initial chloromethylations. A patented two-step process suggests an initial reflux of mesitylene with paraformaldehyde and concentrated HCl for 2-10 hours, followed by a second, longer reflux (18-36 hours) with the addition of zinc chloride as a catalyst.[5] This extended second step is crucial for driving the reaction to the tris-substituted product.
-
Catalyst Activity: The choice and handling of the Lewis acid catalyst are critical. Zinc chloride is hygroscopic, and its activity can be diminished by moisture. Ensure you are using anhydrous zinc chloride and that your reaction setup is dry. While other Lewis acids like AlCl₃, FeCl₃, and SnCl₄ can be used, zinc chloride is often preferred for this transformation.[2]
-
Reagent Stoichiometry: An excess of formaldehyde and a continuous supply of HCl gas are necessary to favor the formation of the electrophilic chloromethylating species. Ensure that paraformaldehyde is fully depolymerized and that HCl is adequately saturating the reaction mixture.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct in my analysis, consistent with a diarylmethane impurity. What are the primary causes and how can I minimize its formation?
A2: The formation of diarylmethane is a classic side reaction in chloromethylation.[2] It occurs when the already formed chloromethylated mesitylene acts as an electrophile and reacts with another molecule of mesitylene.
Key factors that promote diarylmethane formation include:[2]
-
High Temperatures: Elevated temperatures increase the rate of this side reaction.[2] Careful temperature control is essential.
-
High Concentration of Chloromethylated Product: As the concentration of the product builds up, the likelihood of it participating in a subsequent reaction increases.[2]
-
Catalyst Choice: Certain strong Lewis acids, like aluminum chloride, are known to favor the formation of diarylmethane byproducts.[2]
To minimize this impurity, consider the following adjustments:
-
Temperature Control: Maintain the reaction temperature at the minimum required for the tris-substitution. The two-step process with a prolonged second reflux at a controlled temperature is advantageous here.[5]
-
Staged Reagent Addition: While more complex for scale-up, a slow, continuous addition of mesitylene to the reaction mixture containing the chloromethylating agents can help to keep its concentration low, thereby disfavoring the diarylmethane side reaction.
Work-up & Purification Challenges
Q3: During the work-up, my product is difficult to handle and appears as an oil or a sticky solid. How can I obtain a crystalline product?
A3: This is often indicative of impurities, particularly the mono- and bis-substituted products which may have lower melting points and can form eutectic mixtures.
-
Efficient Quenching and Washing: After the reaction is complete, it is crucial to properly quench any remaining reactive species and wash the crude product thoroughly. The patented procedure suggests dissolving the solid product in a solvent like benzene and washing with water to remove traces of zinc chloride.[5] An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help neutralize any remaining HCl.
-
Recrystallization Solvent System: The choice of solvent for recrystallization is critical. Acetone is mentioned as a suitable solvent for further purification.[5] A good recrystallization solvent should dissolve the product well at elevated temperatures but poorly at lower temperatures. Experiment with different solvent systems, such as acetone, or mixed solvent systems like hexane/ethyl acetate or toluene/hexane, to find the optimal conditions for crystallization. A general approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., hot acetone) and then slowly add a poor solvent (e.g., hexane) until turbidity is observed, followed by slow cooling.
| Solvent System | Rationale |
| Acetone | Good solvent for dissolving the crude product.[5] |
| Benzene/Hexane | Benzene can dissolve the aromatic compound, and hexane can act as an anti-solvent to induce crystallization. |
| Toluene/Heptane | Similar to benzene/hexane, offering a different boiling point profile. |
Q4: How can I confirm the purity of my final product and identify the impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the components of your reaction mixture. You will be able to distinguish between mesitylene, and the mono-, bis-, and tris-(chloromethyl)mesitylene based on their retention times and mass spectra. The diarylmethane byproduct will have a significantly higher molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation. The spectrum of the desired 2,4,6-tris(chloromethyl)mesitylene should be relatively simple due to the molecule's symmetry. You would expect to see a singlet for the three equivalent aromatic protons, a singlet for the six protons of the chloromethyl groups, and a singlet for the nine protons of the methyl groups. The presence of mono- and bis-substituted products will result in more complex spectra with different integration values and splitting patterns for the aromatic protons.
Safety Considerations
Q5: I am concerned about the formation of bis(chloromethyl) ether (BCME). What are the essential safety precautions I must take?
A5: BCME is a potent carcinogen, and its potential formation during chloromethylation reactions necessitates strict safety protocols.[4]
-
Work in a Certified Fume Hood: All manipulations involving chloromethylation reagents and the reaction mixture must be performed in a well-ventilated and certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
Avoid Inhalation and Contact: Take extreme care to avoid inhaling any vapors or allowing the reaction mixture to come into contact with your skin.[4]
-
Quenching and Waste Disposal: At the end of the reaction, any excess chloromethylating agents should be quenched carefully. A common procedure involves the slow addition of a nucleophilic solvent like methanol or isopropanol, followed by water, to hydrolyze any remaining reactive species. All waste, including contaminated glassware and PPE, should be treated as hazardous and disposed of according to your institution's safety guidelines for carcinogenic materials.
Detailed Experimental Protocol
This protocol is based on the two-step synthesis described in US Patent 3,336,402 and incorporates best practices for laboratory safety and efficiency.[5]
Step 1: Initial Chloromethylation
-
Setup: In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a gas inlet for HCl (if using gas) or an addition funnel.
-
Reagents: To the flask, add mesitylene, an excess of paraformaldehyde, and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 2-10 hours. A 6-hour reflux is reported to give good results for this initial step.[5]
-
Cooling: After the initial reflux, cool the reaction mixture to room temperature. The product of this step, primarily a mixture of mono- and bis-(chloromethyl)mesitylene, will solidify.
Step 2: Driving to Tris-substitution
-
Separation: Separate the solid organic phase from the aqueous phase.
-
Re-charge: To the solid organic phase, add a fresh excess of concentrated hydrochloric acid and paraformaldehyde, along with anhydrous zinc chloride as the catalyst.
-
Second Reflux: Heat the mixture to reflux and maintain for an extended period, typically 18-36 hours. A 24-hour reflux is often sufficient.[5]
-
Cooling and Work-up: Cool the reaction mixture. Dissolve the resulting solid in a suitable organic solvent such as benzene or toluene.
-
Washing: Transfer the organic solution to a separatory funnel and wash with water to remove the zinc chloride catalyst. Follow with a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,4,6-tris(chloromethyl)mesitylene.
Step 3: Purification
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, such as acetone.[5] Dissolve the crude product in a minimal amount of hot acetone and allow it to cool slowly to form crystals. If the product "oils out," try redissolving in a larger volume of hot solvent or using a mixed solvent system.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Visualizing the Process
Experimental Workflow
Troubleshooting Decision Tree
References
- Tveten, J. L. (1967). Production of tris(chloromethyl) mesitylene. U.S. Patent No. 3,336,402. Washington, DC: U.S.
-
Murray, P., Willans, C., Bredenkamp, M. W., & Gertenbach, J. A. (2007). 2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 63(1), o224-o225. [Link]
-
Olomola, O. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses, Durham University. [Link]
-
Berliner, M. A., & Belecki, K. (2007). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Syntheses, 84, 102. [Link]
-
Wikipedia contributors. (2023, December 2). Blanc chloromethylation. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2016). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. [Link]
-
Wikipedia contributors. (2023, October 26). Quelet reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2842-2844. [Link]
-
ResearchGate. (2021). Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction. [Link]
-
Agilent Technologies. (2019). Bis(Chloromethyl) Ether Safety Data Sheet. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]
- Google Patents. (1972).
-
ResearchGate. (2015). Comparative studies of lewis acidity of alkyl-tin chlorides in multicomponent biginelli condensation using grindstone chemistry technique. [Link]
-
Royal Society of Chemistry. (2022). Direct C(sp3)–H chloromethylation through CH2Cl2 activation using non-thermal plasma. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90. [Link]
-
University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. [Link]
- Google Patents. (2020).
-
University of California, Los Angeles. (n.d.). Standard Operating Procedures. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether. [Link]
-
ResearchGate. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Longdom Publishing. (n.d.). Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils. [Link]
-
Albert Einstein College of Medicine. (n.d.). Bis-Chloromethyl Ether. [Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. US3336402A - Production of tris(chloromethyl) mesitylene - Google Patents [patents.google.com]
How to avoid unwanted polymerization in reactions with multifunctional monomers.
Welcome to the technical support center for advanced polymerization applications. This guide is designed for researchers, scientists, and drug development professionals who work with multifunctional monomers. The inherent reactivity of these monomers is key to creating complex, high-performance polymers, but it also presents significant challenges in preventing unwanted or premature polymerization.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose issues, optimize your reaction conditions, and achieve reproducible, high-quality results.
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format that identifies the problem, explores the probable causes, and provides actionable solutions grounded in chemical principles.
Q1: My reaction mixture became viscous or solidified into a gel before I could even start the initiation step. What happened?
Problem: Premature polymerization during reaction setup.
Probable Causes & Solutions:
-
Causality—Inhibitor Absence: Multifunctional monomers are typically shipped with inhibitors (e.g., MEHQ, BHT) to ensure stability during storage and transport.[] If you removed the inhibitor but delayed the start of your reaction, the monomer is left unprotected. Even ambient light, residual heat, or atmospheric oxygen can generate enough free radicals to initiate polymerization.
-
Solution: Purify the monomer to remove the inhibitor immediately before use. Do not store purified, inhibitor-free monomers for extended periods.
-
-
Causality—Contamination: Impurities in your glassware or reagents can act as unintentional initiators. This includes residual acids, bases, or traces of metal ions from previous experiments, which can catalyze radical formation.
-
Solution: Ensure all glassware is scrupulously clean and dry. Consider an acid wash followed by a thorough rinse with deionized water and oven-drying. Purify solvents and other reagents to remove potential contaminants.
-
-
Causality—Thermal Stress: Localized heating during the dissolution of other reagents (a common issue with exothermic dissolutions) can be sufficient to overcome the activation energy for thermal self-initiation, especially for sensitive monomers like acrylates.[2]
-
Solution: Prepare your reaction mixture in a cooling bath (e.g., ice-water) to dissipate any exothermic heat of mixing. Use slow, controlled addition of reagents while monitoring the temperature.
-
Q2: My polymerization is extremely slow, or the final conversion is much lower than expected. Why is it stalling?
Problem: Incomplete or sluggish polymerization.
Probable Causes & Solutions:
-
Causality—Residual Inhibitor: The most common cause is incomplete removal of the commercial inhibitor. Inhibitors are designed to scavenge the very free radicals needed for propagation.[3] Even trace amounts can significantly delay the onset of polymerization or consume initiators, leading to a lower overall rate.
-
Solution: Verify your inhibitor removal method. For phenolic inhibitors, a wash with an aqueous base solution followed by drying is effective. For non-phenolic types, passing the monomer through a dedicated inhibitor-removal column is a reliable method.[4]
-
-
Causality—Oxygen Inhibition (for Free-Radical Systems): At typical reaction temperatures (below ~120°C), molecular oxygen is a potent inhibitor of free-radical polymerization.[5] It reacts with the propagating radical chain ends to form stable peroxy radicals, which are generally unreactive towards further monomer addition, effectively terminating the chain.[6]
-
Solution: The reaction system must be thoroughly deoxygenated. This is typically achieved by several freeze-pump-thaw cycles for sealed reactions or by sparging the reaction mixture with an inert gas (high-purity nitrogen or argon) for at least 30-60 minutes before and during the reaction.
-
-
Causality—Catalyst/Initiator Deactivation: In controlled radical polymerization (CRP) techniques like ATRP, the catalyst complex can be "poisoned" or destabilized by certain functional groups on the monomers themselves (e.g., amines, pyridines, or unprotected acids).[7] This disrupts the crucial equilibrium between active and dormant species, halting controlled growth.
Q3: The final polymer is cloudy, brittle, or its mechanical properties are inconsistent between batches. What's causing this heterogeneity?
Problem: Inhomogeneous polymer network formation.
Probable Causes & Solutions:
-
Causality—Phase Separation: Structural or thermodynamic incompatibility between the monomers and the growing polymer network can lead to polymerization-induced phase separation.[8] This is common in copolymerizations where monomers have significantly different polarities or solubilities, resulting in distinct domains within the material that scatter light (causing cloudiness) and create stress points (leading to brittleness).
-
Solution: Optimize your solvent system to ensure all components (monomers, initiator, and the resulting polymer) remain soluble throughout the reaction. For bulk polymerizations, consider adding a small amount of a co-solvent that is compatible with both monomer types.
-
-
Causality—Uncontrolled Exotherm: Polymerization reactions are highly exothermic.[2] If the heat generated is not efficiently removed, the internal reaction temperature can rise rapidly, a phenomenon known as a "runaway" reaction. This leads to accelerated reaction rates, causing the formation of a highly crosslinked, heterogeneous network with significant internal stress.
-
Solution: Implement effective thermal control. Use a reaction vessel with a high surface-area-to-volume ratio, immerse the reactor in a constant-temperature bath, and use a reliable overhead stirrer for efficient heat transfer. For large-scale reactions, consider a semi-batch process where the monomer is added gradually to manage the rate of heat generation.
-
-
Causality—Side Reactions: At elevated temperatures, side reactions such as intramolecular chain transfer (backbiting) or β-scission can occur.[9] These reactions introduce defects like branching or create macromonomers, altering the final network structure and degrading mechanical properties.
-
Solution: Whenever possible, conduct the polymerization at the lowest effective temperature to minimize side reactions. The ideal temperature is a balance between achieving a practical reaction rate and avoiding thermal degradation pathways.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of inhibitors, and how do I choose the right one?
Inhibitors are chemical compounds added to reactive monomers to prevent spontaneous polymerization during storage.[] They function by intercepting and deactivating free radicals that may form due to exposure to heat, light, or contaminants.[10] This creates an "induction period" where no polymerization occurs until the inhibitor is consumed.[]
Choosing an Inhibitor: The choice depends on the monomer type, the required storage conditions, and the method of removal.
| Inhibitor Type | Common Examples | Mechanism | Key Considerations |
| Phenolic | Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ) | Hydrogen atom transfer to radicals, forming stable phenoxy radicals. Often requires oxygen to be effective.[10][11] | Widely used and cost-effective. Easily removed by basic wash. Effectiveness can be reduced in anaerobic conditions. |
| Nitroxides | TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) | Reversibly couples with carbon-centered radicals to form non-radical species.[3][10] | Highly efficient and does not require oxygen. More expensive than phenolic inhibitors. |
| Thiazines | Phenothiazine (PTZ) | Effective radical scavenger. | Does not depend on the presence of oxygen for its inhibitory action, making it suitable for processes where oxygen must be excluded.[12] |
| Inorganic Salts | Ferric Chloride, Cuprous Chloride | Terminate active chains via electron transfer.[4][13] | Effective but can be difficult to remove completely and may interfere with certain polymerization chemistries. |
Q2: You mentioned oxygen can be both an inhibitor and an initiator. How do I know its effect in my system?
The role of oxygen is highly temperature-dependent.
-
At Low Temperatures (typically < 120-140°C): Oxygen is an INHIBITOR. It reacts rapidly with initiating or propagating carbon-centered radicals to form peroxy radicals. These peroxy radicals are significantly less reactive and generally do not propagate the polymer chain, leading to inhibition.[6][14] This is why deoxygenation is critical for most standard free-radical polymerizations.
-
At High Temperatures (typically > 140°C): Oxygen can be an INITIATOR. At elevated temperatures, oxygen can react directly with monomers (like alkyl acrylates) to form intermediates that then decompose to generate new radical species, thus initiating polymerization without a conventional initiator.[15] This behavior is crucial to understand for high-temperature bulk polymerizations or distillations, where the unintentional presence of air can be hazardous.
Q3: What are the best practices for storing and handling multifunctional monomers?
Proper storage is the first line of defense against unwanted polymerization.
-
Follow Supplier Recommendations: Always consult the Safety Data Sheet (SDS) and technical data sheet for the specific monomer.
-
Temperature Control: Store monomers in a cool, dark place, and always within the temperature range recommended by the manufacturer.[16] Avoid storing them near heat sources like ovens or radiators.
-
Maintain Inhibitor/Oxygen Balance: Most monomers stabilized with phenolic inhibitors require a small amount of dissolved oxygen to function effectively.[11] Therefore, they should be stored with access to the container's headspace air and not under a full blanket of inert gas.
-
Check Inhibitor Levels: For long-term storage, the inhibitor concentration can deplete. It may be necessary to periodically check and replenish the inhibitor.
-
Use Proper Materials: Store monomers in their original containers or in containers made of compatible materials (e.g., stainless steel, amber glass). Avoid materials that could leach contaminants.
Q4: My target polymer requires a very specific molecular weight and low polydispersity. Is standard free-radical polymerization suitable?
For applications demanding precise control over polymer architecture, standard free-radical polymerization is often inadequate due to the high rate of termination reactions. In this case, you should use a Controlled Radical Polymerization (CRP) technique.[17]
CRP methods (also known as "living" radical polymerization) introduce a dynamic equilibrium between a small number of active, propagating chains and a large majority of dormant chains.[17] This minimizes irreversible termination events, allowing chains to grow more uniformly. The result is polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity), and the ability to create complex architectures like block copolymers.[17][18]
The three most prevalent CRP techniques are:
-
Atom Transfer Radical Polymerization (ATRP) [18]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization [19]
-
Nitroxide-Mediated Polymerization (NMP) [20]
Choosing a CRP method is necessary when the "living" characteristics of the polymer chain are critical for the final application.
Key Experimental Protocols
Protocol 1: Standard Procedure for Inhibitor Removal (Column Chromatography)
This protocol is effective for removing phenolic inhibitors like MEHQ and BHT.
Methodology:
-
Prepare the Column: Use a glass chromatography column with a fritted disc and stopcock. Pack the column with a suitable inhibitor removal adsorbent (e.g., activated basic alumina). The amount should be approximately 10-20% of the monomer weight.
-
Equilibrate: Pre-wet the column with a small amount of an appropriate solvent (one that is miscible with your monomer and easily removed later, e.g., dichloromethane) and allow it to drain. This prevents channeling.
-
Load Monomer: Gently add the inhibited monomer to the top of the column.
-
Elute: Allow the monomer to pass through the adsorbent bed under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask. The first few milliliters may be discarded.
-
Immediate Use: The purified monomer is now highly reactive. It should be used immediately for polymerization. Do not attempt to store it.
Protocol 2: General Setup for a Deoxygenated Free-Radical Polymerization
This protocol describes a typical setup for ensuring an oxygen-free reaction environment.
Methodology:
-
Assemble Glassware: Assemble your reaction flask (e.g., a three-neck round-bottom flask) with a condenser, a gas inlet adapter connected to an inert gas line (Argon or Nitrogen) with a bubbler, and a rubber septum for reagent addition.
-
Add Reagents: Charge the flask with the purified monomer, solvent (if any), and a magnetic stir bar.
-
Deoxygenate: Begin stirring and bubble the inert gas through the liquid mixture via a long needle inserted through the septum. Ensure a second, shorter needle is also inserted to act as a vent. Continue sparging for at least 30-60 minutes.
-
Initiate: While maintaining a positive pressure of inert gas (remove the sparging needle but keep the gas flowing into the headspace), dissolve your initiator in a small amount of deoxygenated solvent. Add the initiator solution to the reaction flask via syringe through the septum.
-
Run Reaction: Bring the mixture to the desired reaction temperature using an external heating/cooling bath. Allow the polymerization to proceed for the designated time under a constant, gentle flow of inert gas.
Visualizations and Diagrams
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common polymerization problems.
Caption: How a phenolic inhibitor scavenges a propagating radical to halt polymerization.
General Workflow for Controlled Polymerization
This diagram outlines the essential steps for setting up a successful polymerization reaction.
Sources
- 2. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longchangchemical.com [longchangchemical.com]
- 5. radtech.org [radtech.org]
- 6. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00484H [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. aidic.it [aidic.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 14. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 16. Handling and Storage of Polymer Emulsions - Tramfloc, Inc. [tramfloc.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Achieving Complete Substitution on the Tris-(chloromethyl)-mesitylene Core
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-tris(chloromethyl)benzene, a key C3-symmetric building block. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complete nucleophilic substitution of its three benzylic chloride groups. Our goal is to move beyond simple protocols and explain the underlying principles that govern success in these often-challenging reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving complete and clean tri-substitution on the 1,3,5-tris-(chloromethyl)-mesitylene core so difficult?
A1: The difficulty in achieving complete substitution stems from a combination of statistical probability and escalating steric hindrance. While benzylic chlorides are typically reactive substrates for SN2 reactions, the unique structure of this core presents specific hurdles.[1][2]
-
Statistical Distribution: A nucleophile attacking the core has an equal chance of reacting with any of the three chloromethyl groups. After the first substitution, there are two remaining sites. After the second, only one. Driving the reaction to 100% tri-substitution requires overcoming this decreasing probability, often resulting in mixtures of mono-, di-, and tri-substituted products.
-
Progressive Steric Hindrance: As each chloromethyl group is replaced by a (typically) bulkier nucleophilic moiety, the steric congestion around the remaining reactive sites increases. This "shielding" effect raises the activation energy for subsequent substitutions, slowing down the rate of the second and, most significantly, the third substitution event.[2][3] This steric crowding can make it difficult for the incoming nucleophile to achieve the necessary backside attack trajectory for an SN2 mechanism.[1][2]
Caption: A logical workflow for troubleshooting substitution reactions.
References
-
Reaction chemistry of tri-substituted mesitylene derivatives and the synthesis of sterically buttressed 1,3,5-triaminocyclohexyl ligands. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. [Link]
-
Steric hindrance. Khan Academy. [Link]
-
Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
1,3,5-Tris(chloromethyl)benzene. PubMed. [Link]
-
An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. ResearchGate. [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
Introduction
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is a symmetrically substituted aromatic compound with significant potential as a building block in supramolecular chemistry, materials science, and as a scaffold in medicinal chemistry. Its rigid, threefold symmetric core, adorned with reactive chloromethyl groups, makes it an attractive precursor for the synthesis of complex molecular architectures. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose in solution. This guide will dissect the expected ¹H and ¹³C NMR spectra of this compound, drawing comparisons with its parent arene, mesitylene (1,3,5-trimethylbenzene), and the fully substituted hexamethylbenzene, to provide a clear rationale for the observed and predicted chemical shifts.
The Principle of Chemical Equivalence in Symmetrical Molecules
The structure of this compound possesses a high degree of symmetry (C₃ rotational symmetry). This symmetry dictates that several protons and carbon atoms are chemically equivalent, meaning they exist in identical electronic environments. Consequently, these equivalent nuclei will resonate at the same frequency in the NMR experiment, leading to a simplified spectrum with fewer signals than a less symmetrical molecule would exhibit.[1][2] This principle is fundamental to interpreting the spectra presented below.
¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to show two distinct signals, reflecting the two unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Comparative Compounds
| Compound | Functional Group | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₂Cl | ~4.7 | Singlet | 6H |
| Ar-CH₃ | ~2.3 | Singlet | 9H | |
| Mesitylene (1,3,5-Trimethylbenzene) [3] | Ar-H | 6.78 | Singlet | 3H |
| Ar-CH₃ | 2.26 | Singlet | 9H | |
| Hexamethylbenzene | Ar-CH₃ | 2.22 | Singlet | 18H |
Discussion of ¹H NMR Data:
-
-CH₂Cl Protons: The methylene protons of the chloromethyl groups are expected to appear as a singlet at approximately 4.7 ppm. The downfield shift from typical aliphatic protons is due to the deshielding effect of the adjacent electronegative chlorine atom.[4][5] The signal is a singlet because there are no adjacent, non-equivalent protons to cause spin-spin splitting.
-
Ar-CH₃ Protons: The protons of the three methyl groups attached to the benzene ring are predicted to resonate as a singlet around 2.3 ppm. Their chemical equivalence is a result of the molecule's threefold symmetry.
Comparative Analysis:
-
vs. Mesitylene: In mesitylene, the aromatic protons appear as a singlet at 6.78 ppm, and the methyl protons at 2.26 ppm.[3] The absence of the aromatic proton signal in the spectrum of our target compound is a key distinguishing feature. The methyl proton signal in this compound is slightly downfield compared to mesitylene, which can be attributed to the electron-withdrawing effect of the three chloromethyl substituents on the aromatic ring.[6]
-
vs. Hexamethylbenzene: Hexamethylbenzene, with its six equivalent methyl groups, displays a single sharp peak at 2.22 ppm. This provides a baseline for the chemical shift of methyl groups on a fully substituted benzene ring. The slightly more downfield shift of the methyl protons in our target compound is again consistent with the electronic influence of the chloromethyl groups.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to the four distinct carbon environments.
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Comparative Compounds
| Compound | Carbon Environment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | Ar-C (quat., with CH₃) | ~138 |
| Ar-C (quat., with CH₂Cl) | ~133 | |
| -CH₂Cl | ~42 | |
| Ar-CH₃ | ~19 | |
| Mesitylene (1,3,5-Trimethylbenzene) | Ar-C (quat.) | 137.6 |
| Ar-CH | 127.2 | |
| Ar-CH₃ | 21.3 |
Discussion of ¹³C NMR Data:
-
Aromatic Carbons: Two signals are expected for the six carbons of the benzene ring. Due to the substitution pattern, all are quaternary. The carbons bearing the methyl groups are predicted around 138 ppm, while those bearing the chloromethyl groups are expected at approximately 133 ppm.
-
-CH₂Cl Carbon: The carbon of the chloromethyl group is anticipated to appear around 42 ppm. The attachment to the electronegative chlorine atom causes a significant downfield shift compared to a standard alkyl carbon.
-
Ar-CH₃ Carbon: The methyl carbons are predicted to resonate in the upfield region, around 19 ppm, which is typical for alkyl carbons attached to an aromatic ring.
Comparative Analysis:
-
vs. Mesitylene: Mesitylene shows three signals in its ¹³C NMR spectrum: the quaternary aromatic carbons at 137.6 ppm, the aromatic C-H carbons at 127.2 ppm, and the methyl carbons at 21.3 ppm. The replacement of the aromatic protons in mesitylene with chloromethyl groups in the target compound results in the disappearance of the Ar-CH signal and the appearance of a new quaternary carbon signal and a signal for the -CH₂Cl carbon. The chemical shifts of the remaining carbons are influenced by this substitution, reflecting the altered electronic environment of the ring.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for compounds like this compound, the following protocol is recommended. This self-validating system ensures reproducibility and accuracy.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shifts.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration (typically 8-16 scans are sufficient).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope (typically several hundred to a few thousand scans).
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy, especially for quaternary carbons.
-
Visualizing Molecular Symmetry and NMR Environments
The following diagrams, generated using Graphviz, illustrate the structural relationships and chemical equivalence within the molecules discussed.
Caption: Molecular structure of this compound.
Caption: Distinct ¹H and ¹³C NMR environments in this compound.
Conclusion
The high symmetry of this compound leads to a relatively simple and interpretable NMR spectrum. The predicted ¹H NMR spectrum is characterized by two singlets corresponding to the chloromethyl and methyl protons. The predicted ¹³C NMR spectrum shows four distinct signals for the four unique carbon environments. By comparing this data with the experimental spectra of mesitylene and hexamethylbenzene, a clear understanding of the substituent effects on the chemical shifts can be established. This guide provides a robust framework for the identification and characterization of this important synthetic building block, demonstrating the power of combining predictive methods with comparative analysis for structural elucidation.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift – ppm, Upfield, Downfield. [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]
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A Comparative Guide to Purity Confirmation of Synthesized Tris-(chloromethyl)-mesitylene
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene, commonly known as tris-(chloromethyl)-mesitylene. As a critical intermediate in various synthetic pathways, particularly in the development of complex macromolecular structures and functional materials, ensuring its purity is paramount. The presence of residual starting materials or incompletely substituted intermediates, such as bis-(chloromethyl)mesitylene, can significantly impact the outcomes of subsequent reactions.[1] This document offers an in-depth analysis of orthogonal analytical techniques, providing researchers, scientists, and drug development professionals with the rationale and experimental frameworks necessary for robust quality assessment.
The Synthetic Landscape: Understanding Potential Impurities
The synthesis of tris-(chloromethyl)-mesitylene typically involves the chloromethylation of mesitylene (1,3,5-trimethylbenzene).[1][2][3] This reaction, while effective, can yield a mixture of products. The primary challenge in purification is the separation of the desired tris-substituted product from under-chloromethylated species.
Key Potential Impurities:
-
Unreacted Mesitylene: The starting material.
-
Mono-(chloromethyl)-mesitylene: The first intermediate.
-
Bis-(chloromethyl)-mesitylene: The most common and difficult-to-separate impurity.[1][4]
A successful purity analysis strategy must be capable of resolving and quantifying these structurally similar compounds.
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A Senior Application Scientist's Guide to Alternative Crosslinking Agents for High-Performance Polymers
Introduction: Beyond Conventional Network Chemistries
In the relentless pursuit of materials that can withstand extreme environments, high-performance polymers stand as a cornerstone of modern engineering. From aerospace components to downhole oil and gas equipment, the operational demands on these materials are ever-increasing. The key to unlocking their full potential often lies in the strategic creation of a three-dimensional network structure through crosslinking. While traditional crosslinking methods have served the industry well, the push for enhanced performance, processability, and sustainability has catalyzed the exploration of alternative crosslinking agents. This guide provides an in-depth comparative analysis of these alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their material selection and development efforts. We will delve into the mechanisms, advantages, and limitations of various crosslinking strategies, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
The Foundation: Understanding Polymer Crosslinking
Crosslinking transforms a collection of individual polymer chains into a single, continuous network. This structural modification imparts a range of desirable properties, including enhanced mechanical strength, improved thermal stability, and increased chemical resistance. The choice of crosslinking agent and methodology is paramount, as it dictates the final properties and performance of the material.
A Comparative Analysis of Alternative Crosslinking Agents
Peroxide Crosslinking: The Workhorse of the Industry
Organic peroxides are a well-established class of crosslinking agents that decompose upon heating to generate free radicals.[1][2] These highly reactive species abstract hydrogen atoms from the polymer backbone, creating polymer radicals that then combine to form stable carbon-carbon crosslinks.[1][2][3]
Mechanism of Peroxide Crosslinking
Caption: The two-step process of silane grafting and subsequent moisture curing.
Advantages:
-
Excellent Processability: The crosslinking occurs after the polymer has been shaped, offering a wider processing window and reducing the risk of scorch. [4]* Lower Capital Investment: Does not require the specialized high-pressure equipment associated with some peroxide crosslinking methods or the high cost of irradiation facilities. [5][4]* Flexibility: The two-step process allows for greater control over the final product. [5] Disadvantages:
-
Slower Cure Time: The moisture-curing step can be time-consuming.
-
Weaker Crosslinks: The siloxane bridges are generally considered less thermally stable than the carbon-carbon bonds formed by peroxide or radiation crosslinking. [1]* Moisture Sensitivity: Requires controlled humidity for consistent curing.
Radiation Crosslinking: A Clean and Efficient Alternative
Radiation crosslinking utilizes high-energy radiation, such as electron beams (E-beam) or gamma rays, to generate free radicals on the polymer chains, leading to the formation of C-C crosslinks. [6][7]This method is a clean process as it does not require the addition of chemical agents. [6][7] Mechanism of Radiation Crosslinking
Caption: Formation of crosslinks in polymers initiated by ionizing radiation.
Advantages:
-
Clean Process: No chemical residues or byproducts. [7]* Rapid Curing: E-beam curing is a very fast process. [7]* Crosslinking at Room Temperature: Can be performed at ambient temperature, which is beneficial for heat-sensitive materials. [6]* Improved Properties: Can lead to enhanced mechanical strength, thermal resistance, and chemical resistance. [7][8] Disadvantages:
-
High Capital Cost: Irradiation facilities require a significant initial investment. [5][4]* Material Degradation: High radiation doses can cause chain scission and degradation in some polymers. [6][8]* Limited Penetration Depth: E-beam radiation has a limited penetration depth, making it more suitable for films and thin components.
Novel Crosslinking Chemistries: The Next Frontier
Recent advances in polymer chemistry have led to the development of novel crosslinking strategies that offer unique properties and functionalities.
Thiol-ene "click" chemistry involves the reaction between a thiol (-SH) and an alkene (-C=C-) group, which can be initiated by radicals or nucleophiles/bases. [9][10]This reaction is highly efficient, proceeds under mild conditions, and has a high tolerance to various functional groups. [9][11] Advantages:
-
High Efficiency and Selectivity: "Click" reactions are known for their high yields and minimal byproducts. [9][11]* Mild Reaction Conditions: Can often be carried out at room temperature, sometimes with photoinitiation. [11]* Orthogonality: The reaction is specific to thiol and ene groups, allowing for precise control over the network structure. [11]
Vitrimers are a class of polymers that contain dynamic covalent bonds, allowing the network topology to rearrange at elevated temperatures without compromising the network integrity. [12][13]This unique characteristic imparts properties of both thermoplastics (reprocessability) and thermosets (high-temperature stability). [12][14]Boronic acid-based linkages are one example of dynamic covalent bonds used in vitrimers. [12][15] Advantages:
-
Reprocessability and Recyclability: Can be reshaped and recycled like thermoplastics. [12][14]* Self-Healing Properties: The dynamic nature of the bonds can allow for self-healing of damage. [13][14]* Stress Relaxation: Can relax stress at high temperatures, preventing material failure. [15]
Comparative Performance Data
The selection of a crosslinking agent has a profound impact on the final properties of the polymer. The following table provides a comparative overview of the expected performance enhancements for a high-performance polymer like Polyether Ether Ketone (PEEK) when subjected to different crosslinking methods. Unfilled PEEK typically has a tensile strength of around 95 MPa and a heat deflection temperature of approximately 157°C. [16][17]
| Crosslinking Agent/Method | Typical Improvement in Tensile Strength | Typical Improvement in Thermal Stability (HDT/Tg) | Key Considerations |
|---|---|---|---|
| None (Uncrosslinked PEEK) | Baseline | Baseline | Good intrinsic properties but can be improved. [16][17] |
| Radiation Crosslinking | Moderate increase | Significant increase in glass transition temperature (Tg). [18] | Dose-dependent; excessive radiation can lead to degradation. [18] |
| Novel Heat-Activated Crosslinkers | Significant increase | Can create highly stable networks with improved high-temperature performance. [19][20] | Chemistry is often specific to the polymer system. |
| Dynamic Covalent Bonds (Vitrimers) | Maintained or slightly increased | Enables high service temperatures while allowing for reprocessability. [12][21]| Focus is on reprocessability and self-healing rather than maximizing mechanical properties. |
Experimental Evaluation Protocols
To objectively compare the efficacy of different crosslinking agents, a suite of standardized characterization techniques is essential. [22][23][24]
Determination of Gel Content (Degree of Crosslinking)
Standard: ASTM D2765 [25][26][27] Principle: This method determines the percentage of the polymer that has become insoluble through crosslinking. The uncrosslinked portion is extracted using a suitable solvent, and the remaining insoluble gel is weighed. [25][26] Methodology:
-
A precisely weighed sample of the crosslinked polymer is prepared.
-
The sample is placed in a solvent (e.g., xylene or decahydronaphthalene) that dissolves the uncrosslinked polymer. [25][28]3. The extraction is carried out at a specified temperature for a defined period.
-
The remaining insoluble portion (the gel) is dried to a constant weight.
-
The gel content is calculated as the percentage of the initial sample weight that remains.
Workflow for Gel Content Determination (ASTM D2765)
Caption: Step-by-step workflow for determining the gel content of a crosslinked polymer.
Mechanical Properties Assessment
-
Tensile Strength and Modulus: (ASTM D638) Measures the force required to pull the material apart and its stiffness.
-
Flexural Strength and Modulus: (ASTM D790) Evaluates the material's ability to resist bending forces.
-
Hardness: (ASTM D2240 - Shore Durometer) Measures the material's resistance to indentation.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): (ASTM D3418) Determines key thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). An increase in Tg is often indicative of crosslinking. [29]* Thermogravimetric Analysis (TGA): (ASTM E1131) Measures the weight loss of a material as a function of temperature, providing information on its thermal stability and decomposition temperature.
Spectroscopic Analysis
-
Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify the chemical bonds formed during the crosslinking process and to monitor the consumption of functional groups. [22][24]
Conclusion and Future Outlook
The selection of a crosslinking agent is a critical decision in the development of high-performance polymers. While traditional peroxide and silane crosslinking methods remain relevant, radiation curing and novel chemistries like thiol-ene reactions and dynamic covalent bonds are pushing the boundaries of material performance. Radiation offers a clean and efficient route to robust networks, while emerging dynamic chemistries are paving the way for recyclable and self-healing thermosets. The optimal choice will always depend on the specific polymer, the intended application, and the desired balance of properties, processing characteristics, and cost. As research continues to uncover new crosslinking strategies, we can expect to see the development of even more advanced materials with unprecedented capabilities.
References
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- ResolveMass Laboratories Inc. (2025).
- BenchChem. (2025). Performance Showdown: A Comparative Guide to Crosslinking Agents for Drug Delivery Systems.
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- American Chemical Society. (n.d.).
- ResearchGate. (2016). (PDF) TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
- (2026). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange.
- RSC Publishing. (n.d.). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry.
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- Poly Processing. (2014). High-Density Cross-Linked Polyethylene Testing Standards Explained.
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- Infinita Lab. (n.d.). Quality Cross Linked Ethylene Plastics with ASTM D 2765 Testing.
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- MDPI. (n.d.).
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- Scribd. (n.d.).
- Nouryon. (n.d.). Crosslinking peroxides for cables.
- Amazon S3. (n.d.). Trigonox 101-45D-PD.
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The Preorganized Advantage: A Comparative Guide to the Mesitylene Core in Molecular Receptor Design
In the intricate world of molecular recognition, the architecture of a synthetic receptor is paramount to its function. For researchers in supramolecular chemistry and drug development, the choice of a molecular scaffold can dictate the success of a project, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy. This guide provides an in-depth comparison of molecular receptors constructed with a rigid mesitylene (1,3,5-trimethylbenzene) core against those with flexible cores, underscoring the profound advantages conferred by preorganization.
The Principle of Preorganization: A Foundation for High-Affinity Binding
At the heart of supramolecular chemistry lies the concept of preorganization , a design principle that significantly enhances binding strength.[1][2][3] A preorganized host molecule possesses a structure with binding sites already in their optimal conformation for guest complexation before the binding event occurs.[1][4] This minimizes the entropic penalty associated with the loss of conformational freedom upon binding, leading to a more favorable Gibbs free energy of binding (ΔG) and consequently, a higher association constant (Ka).[5]
Flexible receptors, in contrast, must undergo a conformational change to adopt the correct geometry for guest binding, a process that is entropically unfavorable.[3] This energetic cost of organization must be paid during the binding event, resulting in a lower overall binding affinity.
Figure 1: A diagram illustrating the energetic advantage of a preorganized rigid receptor over a flexible receptor during guest binding.
The Mesitylene Core: An Archetype of Rigidity and Preorganization
The mesitylene core, with its 1,3,5-substitution pattern on a benzene ring, provides a planar and rigid scaffold for the attachment of binding moieties. This inherent rigidity ensures that the binding groups are held in a fixed, predetermined orientation, creating a well-defined binding cavity. This preorganization is the cornerstone of its advantages in molecular receptor design.
A common architecture employing a mesitylene core is the tripodal receptor , where three "arms" containing binding functionalities extend from the central scaffold. These receptors are particularly effective in chelating and encapsulating guest molecules, leading to high stability and selectivity.
Performance Comparison: Rigid vs. Flexible Receptors
| Receptor Type | Core | Binding Mechanism | Association Constant (Ka) for I⁻ (M⁻¹) |
| Flexible | Benzene | Induced-Fit | 1.387 x 10⁵ |
| Rigid | Fluorene | Preorganized | 6.089 x 10³ |
| Table 1: Comparison of binding affinities for flexible and rigid carbazole macrocycles for iodide anions. |
The flexible receptor, which can adapt its conformation to the guest, surprisingly shows a higher binding affinity in this specific case, attributed to an "induced-fit" mechanism. However, the principle of preorganization generally leads to higher affinity. For instance, in another study, a preorganized cleft-type receptor demonstrated enhanced binding affinity due to a favorable entropic contribution from its restricted conformational freedom.[1]
To further illustrate the expected advantage of a rigid mesitylene core, we can compare the anion binding affinities of tripodal receptors based on the highly flexible tris(2-aminoethyl)amine (TREN) and tris(3-aminopropyl)amine cores. These receptors, while effective, must overcome a significant entropic barrier to organize their binding urea or thiourea groups around an anion.
| Receptor Core | Guest Anion | Association Constant (Ka) (M⁻¹) | Solvent |
| Tris(3-aminopropyl)amine (flexible) | F⁻ | > 10⁴ | DMSO-d₆ |
| Tris(3-aminopropyl)amine (flexible) | H₂PO₄⁻ | 2050 | DMSO-d₆ |
| Tris(3-aminopropyl)amine (flexible) | Cl⁻ | 42 | DMSO-d₆ |
| Table 2: Anion binding constants for a flexible tripodal receptor.[6][7] |
While direct quantitative comparison is not possible without a mesitylene-based counterpart under identical conditions, the principle of preorganization strongly suggests that a mesitylene-cored receptor with the same binding moieties would exhibit significantly higher association constants, particularly for anions that perfectly complement the preorganized cavity. The rigidity of the mesitylene core would reduce the entropic cost of binding, leading to a more stable complex.
Experimental Protocols: Determining Binding Constants via ¹H NMR Titration
A robust method for quantifying the strength of host-guest interactions is through ¹H NMR titration. This technique allows for the determination of the association constant (Ka) by monitoring the chemical shift changes of the receptor's protons upon addition of a guest.
Step-by-Step Methodology for ¹H NMR Titration:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the host (receptor) molecule of a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare a stock solution of the guest anion (as a tetrabutylammonium salt to ensure solubility) of a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the host solution alone. This will serve as the reference (0 equivalents of guest).
-
-
Titration:
-
Add small aliquots of the guest stock solution to the host solution in the NMR tube.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Continue this process until the chemical shifts of the host's protons no longer change significantly, indicating saturation of the binding sites. A typical titration would involve additions of 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 3.0, 5.0, and 10.0 equivalents of the guest.
-
-
Data Analysis:
-
Identify the host protons that show the most significant chemical shift changes upon guest binding. These are typically the protons of the binding moieties (e.g., NH protons of urea groups).
-
Plot the change in chemical shift (Δδ) of a specific proton against the concentration of the added guest.
-
Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis software to calculate the association constant (Ka).[8][9]
-
Figure 2: Workflow for determining binding constants using ¹H NMR titration.
Causality Behind Experimental Choices
-
Choice of Solvent: DMSO-d₆ is often used for anion binding studies as it is a polar aprotic solvent that can dissolve a wide range of hosts and guests, while minimizing competitive hydrogen bonding with the receptor compared to protic solvents.
-
Choice of Guest Counter-ion: Tetrabutylammonium (TBA) is a large, non-coordinating cation that does not interfere with the binding of the anion to the receptor.
-
Concentration Range: The concentration of the host should be low enough to ensure that it is the limiting reagent, and the concentration of the guest should be high enough to achieve saturation. The rule of thumb is to have the host concentration at approximately 1/10th of the expected Ka.[8]
Conclusion: The Strategic Advantage of a Rigid Core
The use of a rigid mesitylene core in molecular receptor design offers a distinct strategic advantage rooted in the fundamental principle of preorganization. By minimizing the entropic penalty of binding, mesitylene-based receptors are poised for high-affinity and selective guest recognition. While flexible receptors can sometimes achieve high affinities through an induced-fit mechanism, the preorganized nature of rigid receptors provides a more reliable and predictable platform for rational design. For researchers and drug development professionals, the choice of a rigid scaffold like mesitylene is a critical step towards creating highly effective and specific molecular tools.
References
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A Senior Application Scientist's Guide to Catalyst Performance in Friedel-Crafts Alkylation with Benzylic Halides
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic synthesis, remains a pivotal reaction for the preparation of diarylmethanes and related structures frequently found in pharmaceuticals and fine chemicals. The choice of catalyst for the alkylation of arenes with benzylic halides is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process sustainability. This guide provides an in-depth, objective comparison of the performance of various catalytic systems, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic challenges.
The Enduring Relevance of Catalysis in Friedel-Crafts Benzylation
The classical Friedel-Crafts reaction, historically reliant on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), is fraught with challenges, including catalyst waste, corrosion, and difficult work-up procedures.[1][2] The modern imperative for greener and more efficient chemical processes has spurred the development of a diverse array of catalytic systems. This guide will navigate the performance landscape of these catalysts, focusing on key metrics such as conversion, selectivity towards the desired mono-alkylated product, reaction conditions, and catalyst reusability. We will delve into the mechanistic nuances that govern the efficacy of each catalyst class, providing a rational basis for catalyst selection.
A Comparative Analysis of Leading Catalyst Systems
The selection of an optimal catalyst is a multi-faceted decision, balancing reactivity with practical considerations like handling, cost, and environmental impact. Here, we compare the most prominent classes of catalysts employed in Friedel-Crafts alkylation with benzylic halides.
Homogeneous Lewis Acids: The Classical Powerhouses
Traditional Lewis acids such as AlCl₃, FeCl₃, and GaCl₃ remain widely used due to their high activity.[1][3] They function by coordinating to the halogen of the benzylic halide, facilitating the formation of a carbocation or a highly polarized complex that acts as the electrophile.[1][4]
Key Performance Insights:
-
High Activity: Lewis acids like AlCl₃ can achieve complete conversion of benzyl chloride in a short time, even at moderate temperatures.[3]
-
Selectivity Challenges: A significant drawback is the propensity for over-alkylation, leading to the formation of poly-benzylated byproducts. The highly activated mono-alkylated product can compete with the starting arene for the electrophile.[5]
-
Stoichiometric Requirement: Often, more than a stoichiometric amount of the Lewis acid is required because the product can form a stable complex with the catalyst, rendering it inactive.[5]
-
Handling and Waste: These catalysts are often moisture-sensitive and generate corrosive waste streams during aqueous work-up, posing environmental concerns.[6]
dot graphdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { content: "Mechanism of Homogeneous Lewis Acid Catalysis"; font-size: 14px; margin-top: 10px; } enddot
Heterogeneous Solid Acids: The Drive Towards Sustainability
To overcome the limitations of homogeneous Lewis acids, significant research has focused on solid acid catalysts, such as zeolites, clays, and supported metal oxides.[2][6] These materials offer the advantages of easy separation, reusability, and reduced waste generation.[6]
2.2.1. Zeolites: Shape-Selectivity and Tunable Acidity
Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity (both Brønsted and Lewis sites).[7] Zeolites like H-beta, H-Y, and ZSM-5 have demonstrated significant activity in Friedel-Crafts benzylation.[8][9]
Key Performance Insights:
-
Shape Selectivity: The microporous structure of zeolites can impart shape selectivity, favoring the formation of specific isomers (e.g., para-alkylation) by sterically hindering the formation of bulkier isomers within their pores.[7]
-
Reusable and Regenerable: Zeolites can be recovered by simple filtration and reused multiple times, although deactivation due to coke formation can occur.[10]
-
Milder Reaction Conditions: While often requiring higher temperatures than strong Lewis acids, they represent a more environmentally benign alternative.
-
Redox Functionality: Zeolites modified with redox-active metals like iron can exhibit enhanced catalytic activity through a combination of acid and redox mechanisms.[8][11]
dot graphdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { content: "Mechanism of Zeolite Catalysis"; font-size: 14px; margin-top: 10px; } enddot
2.2.2. Metal-Organic Frameworks (MOFs): A New Frontier
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them promising catalysts for Friedel-Crafts reactions.[3][12]
Key Performance Insights:
-
High Activity: Certain MOFs, particularly those based on iron like Basolite F300 and MIL-100(Fe), have shown superior activity compared to some traditional zeolites and even homogeneous metal chlorides.[3][12]
-
Combined Advantages: MOFs can bridge the gap between homogeneous and heterogeneous catalysis by offering uniform, well-defined active sites on a solid, recyclable support.[12]
-
Redox and Acid Catalysis: In MOFs with redox-active metal centers like Fe, a mixed acid-redox mechanism can contribute to the activation of the benzylic halide.[3]
-
Stability: The stability of MOFs under reaction conditions can be a concern, and leaching of the active metal species should be carefully evaluated.
dot graphdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption { content: "Mechanism of MOF Catalysis"; font-size: 14px; margin-top: 10px; } enddot
Quantitative Performance Comparison
The following table summarizes the performance of representative catalysts in the benzylation of benzene with benzyl chloride, providing a direct comparison of their efficacy under various conditions.
| Catalyst System | Catalyst Loading | Temperature (°C) | Time (h) | Benzyl Chloride Conversion (%) | Diphenylmethane Yield (%) | Selectivity (%) | Reference |
| GaCl₃/Montmorillonite-K10 | Not Specified | 80 | 0.5 | >95 | High | High | [13] |
| Ga-modified Hβ Zeolite | Not Specified | 80 | 2 | ~60 | Not Specified | Not Specified | [13] |
| FeCl₃ | 10 mol% | Not Specified | Not Specified | High | Good | Not Specified | [13] |
| AlCl₃ | 0.094 mol Al/mol BC | 85 | 0.5 | 100 | ~58 | ~58 | [3] |
| Basolite F300 (Fe-MOF) | Not Specified | 80 | 3 | ~90 | High | High | [3] |
| In₂O₃/Hβ Zeolite | Not Specified | 80 | Not Specified | High | High | High | [8] |
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for representative Friedel-Crafts benzylation reactions.
General Procedure for Homogeneous Lewis Acid (FeCl₃) Catalyzed Benzylation
-
To a stirred solution of the arene (e.g., benzene, 10 equivalents) in a suitable solvent (e.g., dichloromethane, if necessary) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous FeCl₃ (0.1 equivalents) at room temperature.
-
Add the benzylic halide (e.g., benzyl chloride, 1 equivalent) dropwise to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired alkylated product.
General Procedure for Heterogeneous Zeolite (H-beta) Catalyzed Benzylation
-
Activate the zeolite catalyst (e.g., H-beta) by heating it under vacuum or in a stream of an inert gas at a high temperature (e.g., 400 °C) for several hours to remove adsorbed water.[11]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated zeolite (e.g., 10-20 wt% with respect to the benzylic halide).
-
Add the arene (e.g., a large excess to serve as the solvent) and the benzylic halide to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.
-
Wash the catalyst with a suitable solvent (e.g., toluene or dichloromethane) and dry it for reuse.
-
Remove the excess arene from the filtrate by distillation and purify the residue by column chromatography or distillation to isolate the product.
Conclusion: Selecting the Right Tool for the Job
The choice of catalyst for Friedel-Crafts alkylation with benzylic halides is a critical parameter that dictates the success of the synthesis. While traditional homogeneous Lewis acids offer high reactivity, their drawbacks in terms of selectivity, waste generation, and handling are significant.[1][2]
Heterogeneous catalysts, particularly zeolites and emerging materials like MOFs, present a more sustainable and often more selective alternative.[3][7] Zeolites, with their shape-selective properties and tunable acidity, are excellent candidates for targeted synthesis, especially when specific isomers are desired.[7] MOFs represent a promising new frontier, combining the high activity of well-defined metal centers with the practical benefits of heterogeneous catalysis.[3][12]
Ultimately, the optimal catalyst will depend on the specific requirements of the application, including the desired product selectivity, the scale of the reaction, and the importance of catalyst reusability and environmental impact. This guide provides the foundational knowledge and comparative data to empower researchers to navigate these choices and design more efficient and sustainable synthetic routes.
References
[11] Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. (2006). Semantic Scholar. [3] Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (2025). MDPI. [14] Friedel–Crafts alkylation catalysed by GaCl3-based liquid coordination complexes. (n.d.). Green Chemistry (RSC Publishing). [1] Friedel–Crafts reaction. (n.d.). Wikipedia. [15] Superelectrophilic Gallium(III) Homodimers in Gallium Chloride-Mediated Methylation of Benzene: A Theoretical Study. (2020). ACS Catalysis - ACS Publications. [13] A Comparative Guide to Catalysts in Friedel-Crafts Benzylation of Benzene. (n.d.). Benchchem. [8] Zeolite Catalyzed Friedel-Crafts Reactions: A Review. (2025). ResearchGate. [16] Friedel–Crafts type benzylation and benzoylation of aromatic compounds over Hβ zeolite modified by oxides or chlorides of gallium and indium. (2025). ResearchGate. [2] Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. (2023). Chemical Communications (RSC Publishing). [7] Zeolite Catalyzed Friedel-Crafts Reactions: A Review. (n.d.). Bentham Science Publisher. [17] Friedel-Crafts type benzylation and benzoylation of aromatic compounds over Hbeta zeolite modified by oxides or chlorides of gallium and indium. (2024). RMIT University - Figshare. [18] Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). [19] Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. (2021). ACG Publications. [20] Benzylation of arenes through FeCl3-catalyzed Friedel–Crafts reaction via C–O activation of benzyl ether. (2025). ResearchGate. [21] Friedel-Crafts Reaction: Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6. (2022). ResearchGate. [22] Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. (n.d.). SciELO. [23] Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. (n.d.). ChemRxiv | Cambridge Open Engage. Catalyzed Friedel—Crafts Reaction via C—O Activation of Benzyl Ether. (n.d.). Sci-Hub. [24] A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (n.d.). Beilstein Journals. [25] A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). PMC - NIH. [26] Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. (n.d.). MDPI. [6] Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (n.d.). PDF. [12] Friedel–Crafts alkylation of toluene with benzyl bromide using MOF‐5 as a catalyst. (n.d.). ResearchGate. [5] Friedel–Crafts reaction. (2020). L.S.College, Muzaffarpur. [27] Friedel-Crafts Benzylations Mediated by FeCl - -based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. (n.d.). ChemRxiv. [28] Kinetics of the Reaction of Representative Benzyl Halides with Aromatic Compounds; Evidence for a Displacement Mechanism in the Friedel—Crafts Reactions of Primary Halides1,2. (n.d.). Journal of the American Chemical Society. [29] Friedel–Crafts alkylation of aromatics with benzyl alcohols catalyzed by rare earth metal triflates supported on MCM-41 mesoporous silica. (2025). ResearchGate. [9] Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (n.d.). Frontiers. [30] Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (n.d.). ACS Publications. [31] Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [10] Liquid phase benzylation of benzene and toluene with benzyl alcohol over modified zeolites. (2025). ResearchGate. [4] Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [32] Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube.
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Revolutionizing Molecular Assembly: A Comparative Guide to Tri-functional Linkers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the ability to precisely connect multiple molecular entities is paramount. While bifunctional linkers have long been the workhorses of conjugation chemistry, the emergence of tri-functional linkers has opened up a new frontier of possibilities, enabling the creation of complex, multi-component architectures with unprecedented control. This guide provides a comprehensive comparative analysis of various classes of tri-functional linkers, offering experimental data, detailed protocols, and expert insights to empower researchers in their synthetic endeavors.
The Power of Three: Unlocking Advanced Molecular Design
Tri-functional linkers are chemical scaffolds equipped with three distinct reactive moieties, allowing for the sequential or orthogonal conjugation of three different molecules.[1] This capability is crucial in numerous applications, from the development of next-generation antibody-drug conjugates (ADCs) to the construction of sophisticated biomaterials and the exploration of complex biological systems.[2][3] The strategic advantage of a tri-functional approach lies in the ability to introduce a targeting ligand, a therapeutic payload, and a third functional group for imaging, solubility enhancement, or another therapeutic agent, all within a single, well-defined construct.[4]
The key to harnessing the full potential of tri-functional linkers lies in the strategic selection of their reactive groups, which should exhibit orthogonal reactivity. This means that each functional group can be addressed with a specific chemical transformation without affecting the others, ensuring a controlled and stepwise assembly of the final conjugate.[5]
A Comparative Analysis of Tri-functional Linker Chemistries
The performance of a tri-functional linker is dictated by the nature of its reactive arms. Here, we compare the most prominent classes of reactive chemistries employed in tri-functional linker design, supported by experimental data.
Amine- and Thiol-Reactive Linkers: The Classical Approach
Traditional crosslinking strategies often rely on the reaction of N-hydroxysuccinimide (NHS) esters with primary amines (e.g., lysine residues in proteins) and maleimides with thiols (e.g., cysteine residues). While effective, these methods can suffer from limitations such as the hydrolysis of NHS esters in aqueous environments and the potential for retro-Michael addition of the thiol-maleimide linkage.[6][7]
However, novel tri-functional linkers have been developed to overcome these challenges. For instance, a lysine-targeted enrichable cross-linker developed for mapping protein-protein interactions demonstrated a four-fold increase in the number of identified cross-links in E. coli lysate compared to the traditional bifunctional linker BS3.[8] Another study showcased a tri-functional linker with two activated carbamate moieties and an azido group, which exhibited significantly higher cross-linking efficiency than commercial NHS-ester cross-linkers.[6]
Photo-Reactive Linkers: Spatiotemporal Control
Photo-reactive linkers offer the unique advantage of spatiotemporal control over the conjugation process. These linkers typically contain a photo-activatable group, such as a diazirine or a tetrazole, which upon irradiation with UV light, generates a highly reactive species that can form a covalent bond with a nearby molecule.[9] This allows for precise control over when and where the conjugation event occurs.
A key advantage of this approach is the ability to capture transient interactions in living systems. For example, tetrazole photoclick chemistry, which involves the photoinduced cycloaddition of a tetrazole with an alkene, results in the formation of a fluorescent pyrazoline adduct, providing a built-in reporter for successful conjugation.[9]
Bioorthogonal "Click" Chemistry Linkers: Efficiency and Specificity
"Click" chemistry has revolutionized bioconjugation with its high efficiency, specificity, and biocompatibility.[10] Tri-functional linkers incorporating "click" reactive groups, such as azides, alkynes, and strained cyclooctynes, have become invaluable tools for complex molecular assembly.[11]
Key Click Chemistries in Tri-functional Linkers:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I).[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). This is particularly useful for applications in living systems where copper toxicity is a concern.[1]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): An extremely fast reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[3]
The orthogonality of these reactions allows for the sequential and controlled conjugation of multiple molecules. For instance, a tri-functional linker can be designed with a maleimide for initial antibody conjugation, an alkyne for attaching a cytotoxic drug via CuAAC, and a ketone for the orthogonal conjugation of a second payload.[2]
Quantitative Performance Comparison of Tri-functional Linkers
The choice of a tri-functional linker should be guided by quantitative data on its performance in relevant applications. The following table summarizes key performance metrics for different classes of tri-functional linkers based on published experimental data.
| Linker Class | Reactive Groups | Application Example | Key Performance Metric(s) | Reference(s) |
| Amine-Reactive/Click | NHS ester, Azide, Biotin | Protein-protein interaction mapping | 4-fold increase in identified cross-links vs. BS3 | [8] |
| Amine-Reactive/Click | Activated Carbamate, Azide | Protein-protein interaction mapping | Significantly higher efficiency than NHS-esters | [6] |
| Photo-Reactive/Click | Tetrazole, Alkene, Biotin | Photoaffinity labeling | Fluorogenic signal upon conjugation | [9] |
| Click Chemistry Medley | Maleimide, Alkyne, Ketone | Dual-payload ADC construction | High conjugation efficiency and stability | [2] |
| PEG-based Click | Maleimide, Biotin, PEG | Antibody-drug hybrid conjugates | High purity and retention of biological activity | [4] |
| Radiolabeling/Click | Arylboronate ester, Azide | PET tracer synthesis | Radiochemical conversion of ~30% | [11] |
Experimental Protocols
To facilitate the practical application of tri-functional linkers, we provide detailed, step-by-step protocols for key experimental workflows.
Protocol 1: Synthesis of a Heterotrifunctional Linker for Dual-Payload ADC Construction
This protocol describes the synthesis of a tri-functional linker containing a maleimide for antibody conjugation, an alkyne for the first payload, and a ketone for the second payload.[2]
Materials:
-
Starting materials with appropriate protecting groups for maleimide, alkyne, and ketone functionalities.
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).
-
Reagents for deprotection and activation: Trifluoroacetic acid (TFA), N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Procedure:
-
Step-wise assembly of the linker backbone: Synthesize the core structure incorporating the protected ketone and alkyne functionalities using standard organic synthesis techniques.
-
Introduction of the maleimide group: React the assembled backbone with a maleimide-containing building block.
-
Deprotection and purification: Remove all protecting groups under appropriate conditions (e.g., TFA for acid-labile groups). Purify the final tri-functional linker using column chromatography or HPLC.
-
Characterization: Confirm the structure and purity of the linker using NMR and mass spectrometry.
Protocol 2: Cross-linking of Proteins for Mass Spectrometry Analysis
This protocol outlines a general procedure for using a tri-functional, enrichable cross-linker for studying protein-protein interactions.[8]
Materials:
-
Protein sample (e.g., purified protein complex or cell lysate).
-
Tri-functional cross-linker (e.g., with NHS esters for amine reactivity, a cleavable spacer, and a biotin tag for enrichment).
-
Quenching buffer (e.g., Tris or ammonium bicarbonate).
-
Streptavidin agarose beads.
-
Elution buffer (e.g., containing a reducing agent to cleave the linker).
-
Reagents for protein digestion (e.g., trypsin).
Procedure:
-
Cross-linking reaction: Incubate the protein sample with the tri-functional cross-linker at a specific molar ratio and for a defined time at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer.
-
Protein digestion: Denature, reduce, alkylate, and digest the cross-linked proteins into peptides using trypsin.
-
Enrichment of cross-linked peptides: Incubate the peptide mixture with streptavidin agarose beads to capture the biotin-tagged peptides.
-
Washing: Wash the beads extensively to remove non-biotinylated peptides.
-
Elution: Release the cross-linked peptides from the beads by cleaving the linker with an appropriate elution buffer.
-
Mass spectrometry analysis: Analyze the enriched peptides by LC-MS/MS to identify the cross-linked residues and infer protein-protein interactions.
Protocol 3: Surface Functionalization for Biomolecule Immobilization
This protocol describes the use of a tri-functional linker for the immobilization of a biomolecule onto a surface.[12]
Materials:
-
Substrate with a hydroxylated surface (e.g., glass or silicon oxide).
-
Silane-based tri-functional linker (e.g., containing a trichlorosilyl group for surface attachment, an NHS ester, and an alkyne).
-
Anhydrous toluene.
-
Azide-modified biomolecule of interest.
-
Copper(I) catalyst and ligand for CuAAC.
Procedure:
-
Surface preparation: Clean and hydroxylate the substrate surface.
-
Silanization: React the hydroxylated surface with the trichlorosilyl group of the tri-functional linker in anhydrous toluene to form a self-assembled monolayer (SAM).
-
Immobilization of a primary biomolecule (optional): React the NHS ester on the surface with an amine-containing molecule.
-
Click reaction: React the alkyne groups on the surface with the azide-modified biomolecule of interest via CuAAC to achieve covalent immobilization.
-
Washing and characterization: Thoroughly wash the surface to remove non-covalently bound molecules and characterize the functionalized surface using appropriate techniques (e.g., contact angle measurements, XPS, AFM).
Visualizing the Logic: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate key workflows and the principles of orthogonal reactivity.
Caption: General workflow for the synthesis and application of a tri-functional linker.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating, empowering researchers to manage this reactive compound with confidence and scientific integrity.
Hazard Identification and Core Chemical Principles
Understanding the inherent chemical properties of this compound is fundamental to its safe management. This compound is not merely a chlorinated aromatic; its structure dictates a high degree of reactivity that must be respected.
The primary hazards stem from two key features: its classification as a skin and respiratory irritant and, more critically, its nature as a highly reactive benzylic halide.[1][2] The chloromethyl groups (-CH₂Cl) are attached to a benzene ring, which significantly stabilizes the carbocation that would form if a chloride ion departs.[3][4] This stabilization makes the compound highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways).[5] Consequently, it can react readily, and potentially vigorously, with a wide range of nucleophiles, including water, alcohols, and amines.
While not currently classified as a carcinogen, its structural alerts and the general guidance for handling particularly hazardous substances warrant a cautious approach.[6][7] OSHA provides stringent guidelines for handling known carcinogens, and adopting similar precautions is a prudent measure for ensuring personnel safety.[8][9]
Table 1: Key Properties and Hazards
| Property | Information |
|---|---|
| Chemical Name | This compound |
| CAS Number | 3849-01-2[1][2] |
| Molecular Formula | C₁₂H₁₅Cl₃[1] |
| GHS Hazard Statements | H315: Causes skin irritation[1][2]H335: May cause respiratory irritation[1][2] |
| Key Chemical Feature | Highly reactive benzylic halide, susceptible to nucleophilic substitution.[3][4][10] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the compound's irritant properties and high reactivity, stringent controls are mandatory.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dusts.[7]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Discard gloves immediately after any contact with the substance.[8]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
On-Site Waste Management: Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal process.[11] Mixing this compound with other waste streams can create unforeseen chemical reactions and significantly complicate disposal.[12]
Protocol for Waste Collection:
-
Select a Designated Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a secure screw-top cap.
-
Labeling: The container must be labeled as "HALOGENATED ORGANIC WASTE".[13] The label must also include:
-
The full chemical name: "this compound"
-
The primary hazards: "Irritant, Highly Reactive"
-
The accumulation start date.
-
-
Segregation: This waste container must be stored separately from acids, bases, oxidizing agents, and non-halogenated organic waste.[11][12] Store the container in a designated satellite accumulation area within the laboratory.[12]
-
Waste Addition: When adding waste, briefly open the container inside a fume hood and then securely recap it. Keep the container closed at all times except when adding waste.[12]
Disposal Pathways: A Decision Framework
There are two primary pathways for the disposal of this compound. The choice depends on laboratory capabilities, regulatory requirements, and the quantity of waste. The recommended route for the vast majority of laboratories is direct disposal via a certified vendor.
Caption: Decision workflow for the disposal of this compound.
Pathway 1: Direct Disposal via Certified Hazardous Waste Vendor (Recommended)
This is the safest and most straightforward method. It transfers the responsibility of handling the reactive material to specialists equipped for the task. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration, which ensures complete destruction of the molecule into simpler, manageable compounds like CO₂, H₂O, and HCl, with the acidic gases being neutralized in a scrubber system.[14][15]
Step-by-Step Procedure:
-
Follow the waste collection and segregation protocol outlined in Section 3.
-
Do not attempt to quench or neutralize the material.[16] Present the pure compound or its direct waste residues in the original, clearly labeled container to waste management professionals.
-
Ensure the hazardous waste tag is filled out completely, listing all constituents of the waste container.[16]
-
Schedule a pickup with your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal company.
Pathway 2: In-Lab Chemical Neutralization (Advanced Users Only)
CAUTION: This procedure should only be performed by trained chemists with a thorough understanding of the reaction kinetics and thermal hazards involved. The reaction is exothermic and must be carefully controlled. This method is intended only for deactivating small quantities of residual material, not for bulk disposal.
The principle behind this method is to convert the highly reactive benzylic chloride groups into less reactive functional groups (e.g., alcohols) via nucleophilic substitution. A weak base like sodium carbonate in an aqueous solution can be used to hydrolyze the C-Cl bonds.
Experimental Protocol for Neutralization of Small Quantities:
-
Preparation: Don all required PPE and perform the entire procedure in a chemical fume hood. Prepare a large ice-water bath.
-
Reaction Setup: Place the waste material (or a solution of it in a compatible solvent like THF or acetone) in a flask equipped with a magnetic stirrer and place it in the ice bath.
-
Prepare Quenching Solution: Prepare a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Controlled Addition: While vigorously stirring and cooling the flask, add the sodium carbonate solution dropwise via an addition funnel. Monitor the temperature closely. Do not allow the internal temperature to rise significantly. The reaction may produce gas (CO₂), so ensure adequate venting.
-
Reaction Completion: Continue stirring in the ice bath for at least one hour after the addition is complete. Allow the mixture to slowly warm to room temperature and stir for several more hours to ensure the reaction has gone to completion.
-
Verification (Optional): A sample can be taken from the organic layer and analyzed (e.g., by TLC or GC-MS) to confirm the disappearance of the starting material.
-
Final Disposal: The resulting mixture, now containing the hydrolyzed, less reactive product, can be collected. Separate the organic and aqueous layers, and dispose of both as halogenated and aqueous waste, respectively, through your institution's EHS office. Do not pour the treated mixture down the drain unless explicitly permitted by local regulations and EHS for fully characterized and neutralized waste streams.[17]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large, contact your institution's EHS emergency line.
-
For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[18]
-
Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[18]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to this comprehensive guide, researchers can manage and dispose of this compound in a manner that is safe, compliant, and scientifically sound.
References
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University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
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Filo. (2022). Allylic and benzylic halides show high reactivity towards the SN1 reactions. Explain why? Retrieved from [Link]
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University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]
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Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
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Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
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The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
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Scilit. (1992). Gas Phase Formation of Chlorinated Aromatic Compounds from the Pyrolysis of Tetrachloroethylene. Retrieved from [Link]
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PMC - PubMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
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DHC Solvent Chemie GmbH. (2023). Safety Data Sheet: 1,2,4-trimethylbenzene. Retrieved from [Link]
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Carl ROTH. (2016). Safety Data Sheet: 1,2,4-Trimethylbenzene. Retrieved from [Link]
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Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
This document provides essential, field-proven guidance for the safe handling and disposal of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene (CAS No. 3849-01-2). As a potent organic intermediate, its unique reactivity demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, embedding a deep understanding of the causality behind each safety protocol to ensure a self-validating system of protection for researchers and drug development professionals.
Immediate Hazard Assessment: Understanding the Threat
This compound is a corrosive and irritating solid organic compound.[1] The primary, immediate risks associated with this chemical are severe damage to skin and eyes upon contact, and irritation of the respiratory system if inhaled.[1][2][3][4] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with the following hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]
It is also classified for transport as a Class 8 Corrosive Solid.[1] This profile necessitates a multi-faceted personal protective equipment (PPE) strategy that leaves no route of exposure unprotected.
The Core Principle: A Barrier Against Corrosivity
The fundamental goal of your PPE strategy is to establish an impermeable barrier between you and the chemical. Given its classification, any direct contact with this compound can lead to immediate and severe tissue damage. The chloromethyl groups are reactive, characteristic of alkylating agents which can react with biological nucleophiles. Therefore, the selection of PPE is not merely a suggestion but a critical line of defense.
Mandated Personal Protective Equipment (PPE) Protocol
All handling of this substance must be conducted within a certified chemical fume hood to control vapor and dust exposure. The following PPE is mandatory.
Primary Body Protection: Chemical-Resistant Gown
A standard cotton lab coat is insufficient. Due to the severe skin burn hazard, a disposable, polyethylene-coated gown or a similar non-permeable material is required.[5][6] This ensures that any spills do not seep through to the skin. The gown should have long sleeves with tight-fitting knit cuffs.
Hand Protection: Double-Gloving with Chemical-Resistant Gloves
Given the corrosive nature and potential for dermal absorption, a double-gloving technique is mandated.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene or nitrile) with an extended cuff.[7] The outer glove should be worn over the cuff of the lab gown to create a seal.[6]
Gloves must be changed immediately if contamination is suspected, and in all cases, should be replaced every 30-60 minutes during extended procedures to mitigate the risk of breakthrough permeation.[5]
Eye and Face Protection: A Dual-Layer Approach
Direct splashes of this chemical can cause serious, irreversible eye damage.[1] Therefore, protection must include:
-
Chemical Splash Goggles: These must be worn at all times and should provide a complete seal around the eyes, conforming to ANSI Z87.1 standards.
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashing, such as when transferring the material or preparing solutions.[6][8]
Respiratory Protection: Engineering Controls First
Primary respiratory protection is achieved through the mandatory use of a certified chemical fume hood. This engineering control is designed to capture and exhaust dusts and vapors at the source. If, under rare and specific circumstances (e.g., large-scale spill cleanup), a fume hood is not available or insufficient, a NIOSH-approved respirator is required. A full-face respirator with cartridges appropriate for organic vapors and acid gases would be necessary in such an emergency scenario.[5]
PPE Summary Table
| Hazard Class | Route of Exposure | Required PPE | Standard/Specification |
| Corrosive [1] | Dermal (Skin) | Impermeable Gown, Double Gloves (Nitrile) | Polyethylene-coated, ASTM D6978 (principle of tested resistance)[9] |
| Severe Eye Damage [1][3] | Ocular (Eyes) | Chemical Splash Goggles + Face Shield | ANSI Z87.1 Compliant |
| Respiratory Irritant [2][4] | Inhalation | Chemical Fume Hood | Certified and tested annually |
Operational Plan: Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
